molecular formula C7H7Cl2N B1602195 2,3-Dichloro-6-methylaniline CAS No. 62077-27-4

2,3-Dichloro-6-methylaniline

Cat. No.: B1602195
CAS No.: 62077-27-4
M. Wt: 176.04 g/mol
InChI Key: KSJUCTMXLJIVIE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUCTMXLJIVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556740
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62077-27-4
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,3-Dichloro-6-methylaniline CAS number 62077-27-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,3-Dichloro-6-methylaniline (CAS: 62077-27-4)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 62077-27-4, is a substituted aniline that serves as a crucial building block in advanced organic synthesis. Its specific substitution pattern—two chlorine atoms ortho and meta to the amine, and a methyl group ortho on the other side—imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate, particularly in the development of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, properties, applications, analytical methodologies, and safety protocols, grounded in established scientific principles.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its core identity and physical characteristics.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • CAS Number: 62077-27-4[1][2]

  • Molecular Formula: C₇H₇Cl₂N[1][2]

  • Molecular Weight: 176.04 g/mol [1][2]

  • EINECS Number: 263-396-6[1]

Caption: Chemical structure of this compound.

1.2. Physicochemical Data

The properties summarized below are critical for designing reaction conditions, purification strategies, and ensuring safe handling.

PropertyValueSource
Melting Point 33 °C[1]
Boiling Point 288-290 °C (at 739 Torr)[1]
Molecular Weight 176.04[1][2]
pKa 1.45 ± 0.10 (Predicted)[1]
Purity Specification ≥ 95%[2]
Moisture Content ≤ 0.5%[2]

Part 2: Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common laboratory-scale approach involves the dehalogenation of a brominated precursor. This method is illustrative of catalytic hydrogenation techniques widely employed in organic synthesis.

2.1. Example Synthetic Protocol: Debromination

A documented preparation involves the catalytic reduction of 2,3-dichloro-4-bromo-6-methylaniline.[3]

Experimental Protocol:

  • Reaction Setup: A slurry of 2,3-dichloro-4-bromo-6-methylaniline (25.5 mmol) and sodium acetate (102 mmol) is prepared in a 120 ml 1:1 (v/v) mixture of acetic acid and ethanol.

  • Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (0.55 g) is added to the slurry. The choice of Pd/C is critical; it is a highly efficient catalyst for hydrodehalogenation, selectively cleaving the C-Br bond over the more stable C-Cl bonds under controlled conditions.

  • Hydrogenation: The mixture is hydrogenated on a Parr shaker at an initial pressure of 45-50 psi. The Parr shaker provides a robust system for maintaining a constant hydrogen atmosphere and ensuring efficient mixing of the solid catalyst with the liquid phase.

  • Reaction Monitoring & Completion: The reaction proceeds for approximately 2.5 hours. Completion is marked by the cessation of hydrogen uptake by the reaction mixture.

  • Workup: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude material is purified via column chromatography to afford the final product, this compound.

Synthesis_Workflow A Start: 2,3-dichloro-4-bromo -6-methylaniline D Process: Hydrogenation (Parr Shaker, 45-50 psi) A->D B Reactants: Sodium Acetate Solvent: Acetic Acid/Ethanol B->D C Catalyst: 5% Palladium on Carbon C->D E Workup: 1. Filter Catalyst 2. Concentrate Filtrate D->E Reaction Complete F Purification: Column Chromatography E->F G Product: 2,3-Dichloro -6-methylaniline F->G

Caption: General workflow for the synthesis of this compound.

Causality in Experimental Design:

  • Sodium Acetate: Functions as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the debromination. This prevents the reaction medium from becoming overly acidic, which could otherwise lead to side reactions or catalyst deactivation.

  • Palladium on Carbon (Pd/C): This heterogeneous catalyst is the standard for such reductions due to its high activity, selectivity, and ease of removal (filtration). The carbon support provides a high surface area for the reaction to occur.

  • Acetic Acid/Ethanol Solvent System: This mixture provides good solubility for the starting material and the sodium acetate, creating a suitable medium for the three-phase reaction (solid catalyst, liquid reactants, gaseous hydrogen).

Part 3: Applications in Drug Discovery and Development

Substituted anilines are cornerstone intermediates in medicinal chemistry. The specific arrangement of halogens and alkyl groups on the aniline ring of this compound allows it to serve as a key precursor for more complex molecular scaffolds.

Its primary utility is as a starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[4] It is particularly valuable in stages of drug development that require method validation and quality control (QC) applications, where a well-characterized intermediate is essential.[5]

While specific drug synthesis pathways starting from this exact CAS number are proprietary, its structural motifs are found in molecules designed to be tyrosine kinase inhibitors and other biologically active compounds.[6][7] The chloro-substituents can serve as synthetic handles for further functionalization or can be critical for modulating the electronic properties and binding affinity of the final API.

Building_Block_Concept A This compound (Core Scaffold) B Reaction 1 (e.g., Acylation, Diazotization) A->B C Functionalized Intermediate B->C D Reaction 2 (e.g., Coupling, Cyclization) C->D E Complex API Precursor D->E

Caption: Role as a foundational building block in multi-step synthesis.

Part 4: Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and quality of this compound. Gas chromatography is a primary technique for separation and quantification.

4.1. Gas Chromatography (GC)

Aniline derivatives are well-suited for analysis by GC. EPA Method 8131, though designed for a broader range of anilines, provides a relevant framework for developing a specific method.[8]

General GC Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the material in a suitable solvent (e.g., toluene or methylene chloride). For complex matrices, a liquid-liquid extraction at basic pH (>11) may be required.[8]

  • Instrument Setup:

    • Column: A capillary column suitable for separating aromatic amines, such as a DB-5 or equivalent.

    • Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and minimizes interference, making it ideal.[8] A Flame Ionization Detector (FID) can also be used.

    • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

    • Carrier Gas: Helium or Hydrogen.

  • Calibration: Prepare a series of calibration standards of known concentrations. Perform a multi-point calibration as described in EPA Method 8000 to establish a calibration curve.[8]

  • Analysis: Inject the prepared sample and standards into the GC system. The retention time is used for qualitative identification, and the peak area is used for quantification against the calibration curve.

  • Confirmation: For unfamiliar samples, compound identification should be confirmed by a second technique, such as Gas Chromatography-Mass Spectrometry (GC/MS).[8]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent (e.g., Toluene) Prep1->Prep2 GC_Inject Inject into GC-NPD Prep2->GC_Inject GC_Separate Separation on Capillary Column GC_Inject->GC_Separate GC_Detect Detection (NPD) GC_Separate->GC_Detect Data_ID Identify by Retention Time GC_Detect->Data_ID Data_Quant Quantify by Peak Area Data_ID->Data_Quant Result Final Report: Purity & Identity Data_Quant->Result

Caption: Workflow for the GC analysis of this compound.

4.2. Spectroscopic Data

Part 5: Safety, Handling, and Toxicology

Proper handling of chlorinated anilines is paramount due to their potential toxicity. Safety data for the closely related isomer 2,4-Dichloro-6-methylaniline (CAS 30273-00-8) provides a strong basis for hazard assessment.[10][11]

5.1. Hazard Identification

  • Acute Toxicity: Harmful if swallowed.[10][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[10][11]

  • Eye Damage/Irritation: Causes serious eye irritation.[10][11]

  • Respiratory Irritation: May cause respiratory irritation.[10][11]

GHS Hazard Statements (Inferred from Isomers):

CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

5.2. Safe Handling and Storage

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[10]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

  • Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[10] For long-term stability, store in a dark place under an inert atmosphere at room temperature.[1] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[12][13]

5.3. First Aid Measures

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

References

  • Preparation of this compound. PrepChem.com. [Link]

  • 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529. PubChem. [Link]

  • Specifications of this compound. Capot Chemical. [Link]

  • This compound - CAS 62077-27-4. Axios Research. [Link]

  • 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. PubChem. [Link]

  • Safety data sheet - 4,4'-Methylenebis(3-chloro-2,6-diethylaniline). CPAChem. [Link]

  • CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

  • 2-Chloro-6-methylaniline | C7H8ClN | CID 6897. PubChem. [Link]

  • 2,3-Dichloroaniline. Wikipedia. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

Sources

Unveiling the Molecular Architecture of 2,3-Dichloro-6-methylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth exploration of the molecular structure of 2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4), a key substituted aniline derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive analysis of its structural features through a combination of experimental data from analogous compounds and theoretical calculations.

Introduction: Significance and Physicochemical Properties

This compound, a member of the dichloroaniline family, serves as a crucial building block in the synthesis of a variety of organic compounds. Its molecular structure, characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and an amino group, imparts specific reactivity and properties that are of interest in the development of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62077-27-4[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Melting Point 33 °C[1]
Appearance Solid-

The strategic placement of the chloro and methyl groups on the aniline ring influences the electron density distribution and steric hindrance, thereby dictating its chemical behavior in synthetic transformations. A thorough understanding of its three-dimensional structure is paramount for predicting reaction outcomes and designing novel molecules with desired biological or material properties.

Elucidation of the Molecular Structure

A definitive single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, a multi-faceted approach combining theoretical modeling with comparative analysis of spectroscopic data from structurally related compounds is employed to delineate its molecular architecture.

Theoretical Molecular Geometry

To provide a foundational understanding of the molecule's geometry, computational modeling using Density Functional Theory (DFT) is an invaluable tool. While specific computational studies for this compound are not prevalent in the literature, analyses of similar substituted anilines reveal key structural trends[2][3].

It is anticipated that the aniline ring will exhibit a largely planar geometry. The C-N bond length is expected to be shorter than a typical single bond due to the delocalization of the nitrogen lone pair into the aromatic system. The presence of the ortho-methyl group and a chlorine atom will likely induce some steric strain, potentially causing a slight pyramidalization at the nitrogen atom and minor out-of-plane distortions of the substituents. The chlorine atoms at positions 2 and 3 will influence the electronic landscape of the ring through their inductive electron-withdrawing and weak resonance-donating effects.

Diagram 1: Predicted Molecular Structure and Numbering of this compound

Caption: Predicted molecular structure of this compound with IUPAC numbering.

Spectroscopic Characterization: A Comparative Approach

While direct spectroscopic data for this compound is sparse, a preparation of the compound confirmed its structure via IR and ¹H NMR spectroscopy[4]. By analyzing the spectra of closely related analogs, we can predict the salient features of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be informative. The aromatic region will likely display two distinct signals for the two aromatic protons. The proton at C4 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 will appear as a doublet of doublets, coupled to the proton at C4 and with a smaller coupling to the methyl group protons. The methyl group protons will likely appear as a singlet, and the amine protons will present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino and methyl groups. The carbon bearing the methyl group (C6) and the carbon bearing the amino group (C1) will be significantly affected. The methyl carbon will appear as a single peak in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on comparative data)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H
Ar-H (C4, C5)6.5 - 7.5mComplex pattern due to coupling.
-NH₂3.5 - 4.5br sChemical shift and broadening are solvent-dependent.
-CH₃2.0 - 2.5s
¹³C
C-NH₂ (C1)140 - 150s
C-Cl (C2, C3)115 - 130sDownfield shift due to chlorine.
C-H (C4, C5)120 - 135s
C-CH₃ (C6)125 - 135s
-CH₃15 - 25s
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretching: Two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • N-H Bending: The scissoring vibration of the NH₂ group is expected around 1600-1650 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration will likely be found in the 1250-1350 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Analysis of the IR spectrum of the closely related 2-chloro-6-methylaniline shows characteristic N-H stretching bands, which supports these predictions[5].

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 175, corresponding to the nominal mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+2 peak will have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak. Common fragmentation pathways for anilines include the loss of HCN and the formation of various aromatic cations.

Synthesis and Handling

Synthetic Approach

A documented synthesis of this compound involves the reduction of a corresponding nitroaniline precursor[4]. Alternative synthetic strategies for related dichloromethylanilines often employ multi-step sequences involving chlorination and reduction reactions on substituted anilines or toluenes.

Diagram 2: Generalized Synthetic Workflow for Substituted Anilines

G A Substituted Nitroaromatic B Reduction A->B e.g., H₂, Pd/C or Sn/HCl C Substituted Aniline B->C D Purification C->D e.g., Crystallization or Chromatography E Characterization D->E NMR, IR, MS

Caption: A generalized workflow for the synthesis and characterization of substituted anilines.

Experimental Protocol: General Reduction of a Nitroaromatic

The following is a generalized, illustrative protocol for the reduction of a nitroaromatic compound to the corresponding aniline, which is a common final step in the synthesis of compounds like this compound. Note: This is a representative procedure and must be adapted with appropriate safety precautions for the specific reagents and scale used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroaromatic precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Carefully add the reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium catalyst).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. If using a metal/acid reducing system, carefully neutralize the excess acid with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain the pure aniline derivative.

Safety and Handling

Substituted anilines, including this compound, should be handled with care as they can be toxic and may be absorbed through the skin. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific handling and disposal information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. In the absence of a definitive crystal structure, a combination of theoretical considerations and comparative analysis of spectroscopic data from related compounds has been utilized to build a comprehensive structural model. The predicted spectroscopic features will aid researchers in the identification and characterization of this important synthetic intermediate. Further experimental work, particularly single-crystal X-ray diffraction, would be invaluable in confirming and refining the structural details presented herein.

References

Sources

synthesis pathways for 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-6-methylaniline

Introduction

This compound is a substituted aniline that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern—featuring vicinal chloro groups and a methyl group ortho to the amine—makes it a valuable intermediate in the pharmaceutical and agrochemical industries. The precise arrangement of these functional groups allows for regioselective transformations, enabling the construction of targeted molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering both established industrial methods and modern catalytic approaches. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present the information with the clarity and rigor required by researchers, scientists, and drug development professionals.

Primary Synthesis Pathway: Reduction of 2,3-Dichloro-6-nitrotoluene

The most direct and industrially favored route to this compound is the reduction of its corresponding nitroaromatic precursor, 2,3-dichloro-6-nitrotoluene. This transformation is a cornerstone of aromatic amine synthesis, valued for its efficiency and high yield.

Causality and Mechanistic Insight

The conversion of an aromatic nitro group to an amine is a six-electron reduction. The choice of reducing agent is critical and is often dictated by factors such as cost, substrate tolerance, and scalability.

  • Metal-Acid Systems (Bechamp Reduction) : The use of a metal, such as iron or tin, in the presence of a mineral acid (typically HCl) is a classic and highly economical method.[1][2] Iron is particularly cost-effective for large-scale production. The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group, with the acid serving as a proton source for the intermediate species (nitroso, hydroxylamino) and for activating the metal surface.[2]

  • Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel. It is often considered a "cleaner" method as the only byproduct is water. However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas, and the catalysts can be expensive.

  • Other Reducing Agents : Reagents like sodium dithionite can also be employed, particularly when milder conditions are required to avoid the reduction of other sensitive functional groups.[1]

The selection of the Bechamp reduction (Fe/HCl) is often a balance of its economic advantages against the need to manage the iron oxide sludge produced as a byproduct.[1]

Visualizing the Pathway: Reduction of a Nitro Precursor

G cluster_main Pathway 1: Reduction of 2,3-Dichloro-6-nitrotoluene start 2,3-Dichloro-6-nitrotoluene (CAS: 569340-31-4) product This compound (CAS: 62077-27-4) start->product Reduction reagents Reducing Agent (e.g., Fe/HCl, H₂/Pd, SnCl₂) reagents->start G cluster_main Pathway 2: From 1,2,3-Trichlorobenzene start 1,2,3-Trichlorobenzene intermediate1 2,3,4-Trichloronitrobenzene start->intermediate1 Nitration (HNO₃, H₂SO₄) intermediate2 2,3-Dichloro-6-nitroaniline intermediate1->intermediate2 Ammonolysis (NH₃, heat, pressure) product This compound intermediate2->product Reduction (e.g., Fe/HCl) G cluster_main Conceptual Pathway 3: Buchwald-Hartwig Amination start 1-Bromo-2,3-dichloro-6-methylbenzene product This compound start->product C-N Cross-Coupling reagents Pd Catalyst (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., XPhos) + Base (e.g., NaOtBu) + Amine Source (e.g., NH₃) reagents->start

Sources

An In-Depth Technical Guide to the Physical Properties of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Niche Aromatic Amine

2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4) is a halogenated aromatic amine whose physical and chemical properties are of interest to professionals in organic synthesis, medicinal chemistry, and materials science.[1][2] As with many specialized chemical intermediates, comprehensive public data can be sparse. This guide serves to consolidate the available experimental data, provide a robust theoretical analysis of its expected spectroscopic properties, and detail the standardized protocols necessary for its empirical characterization.

While its structural isomer, 2-chloro-6-methylaniline, is a well-documented and critical precursor in the synthesis of kinase inhibitors like Dasatinib, the specific applications of the 2,3-dichloro variant are not as widely reported.[3][4] Nevertheless, its bifunctional nature—possessing a nucleophilic amine group and a substituted aromatic ring—marks it as a potentially valuable building block for creating complex molecular architectures. This document provides the foundational physical data and methodologies required to evaluate its utility in research and development.

Section 1: Core Physical Properties

The fundamental physical constants of a compound govern its behavior in experimental and industrial settings, from reaction kinetics to purification and formulation. The known physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 62077-27-4[1][2]
Molecular Formula C₇H₇Cl₂N[1][2]
Molecular Weight 176.04 g/mol [1][2]
Melting Point 33 °C[1]
Boiling Point 288-290 °C (at 739 Torr)[1]
Density Data not available in cited literature
Appearance Solid (based on melting point)

Expert Insights:

The melting point of 33 °C indicates that this compound is a solid at standard room temperature (approx. 20-25 °C), a crucial detail for handling, storage, and weighing. Its high boiling point is characteristic of aromatic compounds with similar molecular weight, influenced by van der Waals forces and dipole-dipole interactions arising from the polar C-Cl and C-N bonds. The lack of readily available density data underscores the specialized nature of this compound and necessitates empirical determination for applications requiring precise volumetric measurements or process modeling.

Section 2: Solubility Characteristics & Determination Protocol

Quantitative solubility data for this compound is not widely published. However, a qualitative assessment can be made based on its molecular structure. The molecule is largely nonpolar, dominated by the benzene ring and two chlorine atoms. The amine group offers some capacity for hydrogen bonding, but this is sterically hindered by the adjacent methyl and chloro substituents.

  • Predicted Solubility:

    • Water: Expected to be sparingly soluble or insoluble due to the hydrophobic nature of the dichlorinated benzene ring.

    • Organic Solvents: Expected to be soluble in common nonpolar and moderately polar organic solvents such as toluene, diethyl ether, chloroform, and ethyl acetate, and likely soluble in alcohols like methanol and ethanol.

    • Aqueous Acid: The basicity of the aniline amine group (pKa of aniline is ~4.6) suggests it will become protonated and dissolve in aqueous acid solutions (e.g., 5% HCl) by forming a water-soluble ammonium salt.

Protocol for Qualitative Solubility Classification

This protocol provides a systematic approach to characterizing the solubility of an unknown or poorly documented compound like this compound.[5][6][7]

Objective: To classify the compound's solubility based on its behavior in water, ether, and aqueous acidic/basic solutions.

Materials:

  • This compound sample

  • Small test tubes (13x100 mm)

  • Graduated pipettes or cylinders

  • Solvents: Deionized water, diethyl ether, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

  • Vortex mixer

Procedure:

  • Sample Preparation: Place approximately 25 mg of the solid sample into five separate, labeled test tubes.

  • Water Solubility Test:

    • To the first tube, add 0.75 mL of deionized water in three 0.25 mL portions.

    • After each addition, vortex the tube vigorously for 30 seconds.

    • Observe if the solid dissolves completely. If it dissolves, the compound is water-soluble.

  • Ether Solubility Test:

    • To the second tube, add 0.75 mL of diethyl ether using the same portion-wise method.

    • Vortex and observe.

  • Acid Solubility Test (5% HCl):

    • If the compound was insoluble in water, add 0.75 mL of 5% HCl solution to the third tube.

    • Vortex and observe. Complete dissolution indicates the presence of a basic functional group (e.g., an amine). This is a self-validating step; an aniline derivative is expected to dissolve.

  • Base Solubility Tests (5% NaOH & 5% NaHCO₃):

    • If the compound was insoluble in water, add 0.75 mL of 5% NaOH solution to the fourth tube. Vortex and observe.

    • Add 0.75 mL of 5% NaHCO₃ solution to the fifth tube. Vortex and observe. Dissolution in NaOH but not NaHCO₃ indicates a weak acid, while dissolution in both indicates a strong acid. For this compound, no dissolution is expected.

Causality: The choice of solvents is hierarchical. Water solubility is tested first as it is a key differentiator. For water-insoluble compounds, reactivity with acid or base reveals the presence of ionizable functional groups by forming a soluble salt, a foundational principle in organic qualitative analysis.[7]

Section 3: Predicted Spectroscopic Signature Analysis

While experimental spectra for this specific isomer are not found in common public databases, its chemical structure allows for a highly accurate prediction of its key spectroscopic features. This theoretical analysis is invaluable for researchers aiming to confirm the identity of a synthesized sample.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • Aromatic Protons (2H): The two protons on the aromatic ring will appear as doublets due to coupling with each other. Their chemical shifts will be in the range of δ 6.8-7.3 ppm . The electron-withdrawing chlorine atoms will shift these signals downfield.

  • Amine Protons (2H): The -NH₂ protons will likely appear as a broad singlet around δ 3.5-4.5 ppm . The exact shift and broadness are dependent on concentration and solvent purity.

  • Methyl Protons (3H): The -CH₃ protons will appear as a sharp singlet around δ 2.1-2.4 ppm .

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The molecule has 7 carbon atoms, and due to molecular asymmetry, 7 distinct signals are expected.

  • Aromatic Carbons (6C):

    • C-N Carbon: ~δ 140-145 ppm.

    • C-Cl Carbons (2): ~δ 125-135 ppm.

    • C-CH₃ Carbon: ~δ 120-130 ppm.

    • C-H Carbons (2): ~δ 115-125 ppm.

  • Methyl Carbon (1C): A signal in the aliphatic region, expected around δ 15-20 ppm .

Predicted Infrared (IR) Spectrum
  • N-H Stretch: Two characteristic sharp-to-medium bands are expected in the 3400-3500 cm⁻¹ region for the asymmetric and symmetric stretching of the primary amine.

  • C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹ ).

  • C-H Stretch (Aliphatic): Signals for the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

  • C=C Stretch (Aromatic): One to three sharp bands of variable intensity are expected in the 1500-1620 cm⁻¹ region.

  • C-N Stretch: A medium intensity band is expected around 1250-1350 cm⁻¹ .

  • C-Cl Stretch: Strong bands are expected in the fingerprint region, typically 700-850 cm⁻¹ .

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): The most critical feature will be the molecular ion peak cluster. The nominal mass is 175 amu.

  • Isotopic Pattern: Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), a characteristic M⁺, [M+2]⁺, and [M+4]⁺ cluster will be observed. The approximate intensity ratio will be 9:6:1 , which is a definitive signature for a dichlorinated compound.

  • Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom ([M-Cl]⁺) or a methyl radical ([M-CH₃]⁺).

Section 4: Standardized Experimental Protocols

Accurate and reproducible determination of physical properties is paramount. The following protocols are based on widely accepted laboratory standards.

Protocol 4.1: Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a crystalline solid, a key indicator of purity.[8][9]

Objective: To determine the melting range of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

  • Loading the Capillary: Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample.

  • Packing the Sample: Tap the closed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom. The packed sample height should be 2.5-3.5 mm.[8]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the block rapidly to get a rough estimate. Allow the block to cool significantly before the next step.

  • Accurate Determination:

    • Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (33°C).

    • Reduce the heating rate to 1-2 °C per minute. A slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.[9]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The recorded melting range (e.g., 32.5-33.5 °C) provides insight into purity. Pure compounds typically have a sharp melting range of ≤1°C.

Protocol 4.2: Boiling Point Determination (Microscale Distillation)

This method is suitable for determining the boiling point of small quantities of liquid or low-melting solids. Standard methods like ASTM D1078 provide a robust framework for this determination.[10]

Objective: To verify the boiling point of this compound.

Apparatus:

  • Small distillation flask (e.g., 10 mL)

  • Heating mantle or sand bath

  • Condenser and receiving vessel

  • Calibrated thermometer

  • Boiling chips

Procedure:

  • Apparatus Assembly: Assemble the microscale distillation apparatus. Place 3-5 mL of the molten sample (since the melting point is 33°C, it can be gently warmed) and a few boiling chips into the distillation flask. The boiling chips are essential to prevent bumping and ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor in equilibrium with the liquid.

  • Heating: Begin heating the flask gently. The heating rate should be controlled so that the distillate collects at a steady rate of 1-2 drops per second.

  • Equilibration: Allow the temperature to stabilize as the vapor rises and condenses. The system is at equilibrium when a constant temperature is observed on the thermometer while the liquid is actively boiling and condensing.

  • Data Recording: Record the stable temperature as the boiling point. It is also critical to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent. The literature value of 288-290 °C was recorded at 739 Torr, which is slightly below standard atmospheric pressure (760 Torr).[1]

Visualizations: Workflows and Relationships

Diagram 1: Experimental Characterization Workflow

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Confirmation cluster_3 Data Analysis & Reporting Sample Obtain Sample (this compound) Purity Initial Purity Check (e.g., TLC, GC) Sample->Purity MP Melting Point (Protocol 4.1) Purity->MP BP Boiling Point (Protocol 4.2) Purity->BP Sol Solubility Test (Protocol in Sec 2) Purity->Sol NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR BP->NMR Sol->NMR Compare Compare Data to Literature/Predicted Values NMR->Compare IR IR Spectroscopy IR->Compare MS Mass Spectrometry MS->Compare Report Generate Technical Report Compare->Report G cluster_0 cluster_1 cluster_2 Structure This compound MW High MW (176.04 g/mol) Structure->MW Polarity Moderate Polarity (C-Cl, N-H bonds) Structure->Polarity Hbond Weak H-Bonding (Steric Hindrance) Structure->Hbond BP High Boiling Point (Strong van der Waals) MW->BP influences MP Solid at STP (Crystal Packing) MW->MP influences Polarity->BP influences Sol Low Water Solubility (Hydrophobic Ring) Polarity->Sol influences OrgSol Good Organic Solubility Polarity->OrgSol influences Hbond->Sol influences

Caption: Influence of molecular structure on physical properties.

References

  • How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. Available at: [Link]

  • Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). Analytical Chemistry, 67(3), 655-658. Available at: [Link]

  • Classification of organic compounds by solubility. (n.d.). Available at: [Link]

  • Melting point determination. (n.d.). University of Calgary. Available at: [Link]

  • ASTM D5399-09, Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography. ASTM International. Available at: [Link]

  • Melting Point Determination. Scribd. Available at: [Link]

  • Measuring the Melting Point. (2023). Westlab Canada. Available at: [Link]

  • ASTM D7169 Boiling Point Distribution of Samples with Residues Such as Crude Oils and Atmospheric and Vacuum Residues by High-Temperature Gas Chromatography. Matestlab. Available at: [Link]

  • ASTM D7798:2020 Standard Test Method for Boiling Range Distribution. Intertek Inform. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Available at: [Link]

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  • Preparation method of 2-chloro-6-methylaniline. (2021). Google Patents.
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  • The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Dichloro-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: Comprehensive, publicly accessible, and verified spectroscopic data (NMR, IR, MS) for 2,3-dichloro-6-methylaniline (CAS 62077-27-4) is limited. The structural elucidation of specific isomers often requires dedicated synthesis and characterization, and not all such data is published in readily available databases.

Therefore, this guide has been structured to serve as an in-depth technical template. To illustrate the principles and methodologies of spectroscopic analysis for this class of compounds, we will utilize the available data for a closely related, well-documented isomer: 2,4-dichloro-6-methylaniline (CAS 30273-00-8) . The protocols, interpretation logic, and data presentation formats provided herein are directly applicable to the analysis of this compound once the corresponding experimental data is acquired.

Introduction

Substituted anilines are a critical class of chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. 2,4-Dichloro-6-methylaniline is a solid aromatic amine whose precise structural confirmation is paramount for its use in further synthetic applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous identification and purity assessment of such molecules. This guide offers a detailed examination of the spectroscopic data for 2,4-dichloro-6-methylaniline, framed from the perspective of a senior application scientist, to provide not just the data, but the causality behind the analytical choices and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Data & Interpretation

The ¹H NMR spectrum of 2,4-dichloro-6-methylaniline is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups and the electron-withdrawing and anisotropic effects of the chlorine atoms.

Table 1: ¹H NMR Spectroscopic Data for 2,4-dichloro-6-methylaniline [1]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-NH₂~4.0 (Broad)Singlet (broad)2HThe amine protons are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can vary with solvent and concentration.
Ar-H (H3/H5)~7.2Singlet1HAromatic proton in a position meta to the amino group and ortho to a chloro group.
Ar-H (H5/H3)~6.9Singlet1HAromatic proton in a position ortho to the amino group and meta to a chloro group.
-CH₃~2.2Singlet3HThe methyl group protons appear as a singlet as there are no adjacent protons to couple with. The chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Note: The exact chemical shifts for the aromatic protons can be challenging to predict without the actual spectrum and may appear as singlets or narrowly split doublets depending on the resolution and the magnitude of the meta-coupling constant.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule and their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-dichloro-6-methylaniline [1][2]

Signal AssignmentChemical Shift (δ, ppm)Rationale for Assignment
C-N (C1)~142The carbon atom attached to the nitrogen of the amine group is significantly deshielded.
C-Cl (C2, C4)~128, ~125Carbon atoms directly bonded to chlorine are deshielded. The different electronic environments of C2 and C4 result in distinct signals.
C-H (C3, C5)~130, ~128Aromatic carbons bearing a hydrogen atom.
C-CH₃ (C6)~120The carbon atom to which the methyl group is attached.
-CH₃~17The methyl carbon is highly shielded and appears in the aliphatic region of the spectrum.

Note: The assignments above are predictive and based on typical chemical shift ranges for substituted anilines. Precise assignment would require advanced NMR techniques like HSQC and HMBC.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR spectra for a solid aromatic amine like 2,4-dichloro-6-methylaniline.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

    • Cap the NMR tube and gently agitate or vortex to ensure the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition: [3]

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This is often an automated process on modern spectrometers.

    • Acquire a standard ¹H NMR spectrum. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds, with a relaxation delay of 1-5 seconds. For quantitative results, a longer relaxation delay is necessary.[4]

    • For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. For ¹H NMR in CDCl₃, the residual CHCl₃ peak at 7.26 ppm is often used as a secondary reference to the primary standard, Tetramethylsilane (TMS) at 0 ppm. For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

IR Data & Interpretation

The IR spectrum of 2,4-dichloro-6-methylaniline will show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the aromatic ring and methyl group, C=C bonds of the aromatic ring, and C-Cl bonds.

Table 3: Key IR Absorption Bands for 2,4-dichloro-6-methylaniline [1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3300MediumN-H symmetric and asymmetric stretching (primary amine)
3100 - 3000Medium-WeakAromatic C-H stretching
2950 - 2850Medium-WeakAliphatic C-H stretching (from -CH₃ group)
1620 - 1580Strong-MediumC=C aromatic ring stretching
~1500Strong-MediumC=C aromatic ring stretching
1300 - 1250MediumC-N stretching
850 - 750StrongC-Cl stretching
~800StrongOut-of-plane C-H bending (indicative of substitution pattern)

The presence of two bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[5]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.[6][7]

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[8] Clean with a suitable solvent like isopropanol and wipe dry with a soft, lint-free tissue.

    • Acquire a background spectrum of the empty ATR crystal. This is essential to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 2,4-dichloro-6-methylaniline powder onto the center of the ATR crystal. Only a few milligrams are needed.[9]

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks with their wavenumber values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, creating a characteristic fingerprint for a molecule.[10][11]

MS Data & Interpretation

The mass spectrum of 2,4-dichloro-6-methylaniline will show a molecular ion peak (M⁺) and various fragment ions resulting from the loss of substituents or ring cleavage.

Table 4: Mass Spectrometry Data for 2,4-dichloro-6-methylaniline [1]

m/z (Mass-to-Charge Ratio)Proposed FragmentSignificance
175/177/179[C₇H₇Cl₂N]⁺Molecular Ion (M⁺) . The isotopic pattern is characteristic of a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl).
140/142[M - Cl]⁺Loss of a chlorine radical. This is a common fragmentation pathway for chlorinated aromatic compounds.[12]
113[M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

The presence of the distinctive isotopic cluster for two chlorine atoms around the molecular ion peak is a key diagnostic feature.

Proposed Fragmentation Pathway

G M [C₇H₇Cl₂N]⁺˙ m/z = 175/177/179 (Molecular Ion) F1 [C₇H₇ClN]⁺ m/z = 140/142 M->F1 - Cl• F2 [C₆H₅Cl]⁺ m/z = 113 F1->F2 - HCN

Experimental Protocol for GC-MS with Electron Ionization

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like 2,4-dichloro-6-methylaniline.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Configuration:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable for separating aniline derivatives.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium is commonly used with a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Parameters:

    • Ionization Source: Electron Ionization (EI).[13]

    • Ionization Energy: Standardized at 70 eV to produce reproducible fragmentation patterns that can be compared to library spectra.[14]

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Source Temperature: Typically set around 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to 2,4-dichloro-6-methylaniline in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and analyze the isotopic pattern.

    • Propose structures for the major fragment ions.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of a compound relies on the synthesis of data from multiple analytical techniques. The following workflow illustrates the logical progression of this process.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Prep Purified solid sample (2,4-dichloro-6-methylaniline) IR ATR-FTIR (Functional Groups) Prep->IR MS GC-MS (Molecular Weight & Formula) Prep->MS NMR ¹H & ¹³C NMR (Structural Connectivity) Prep->NMR Confirm Conclusive Structure Elucidation IR->Confirm Identifies -NH₂, Ar-H, C-Cl MS->Confirm Confirms MW=176, presence of 2 Cl atoms NMR->Confirm Defines proton/carbon environment & count

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of 2,4-dichloro-6-methylaniline. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of two chlorine atoms) through the analysis of the molecular ion and its isotopic pattern. This integrated approach ensures a high degree of confidence in the identity and purity of the compound, which is essential for its application in research and development.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Available at: [Link]

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A Researcher's Guide to 2,3-Dichloro-6-methylaniline: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,3-Dichloro-6-methylaniline is a pivotal chemical intermediate whose structural complexity and functional group arrangement make it a valuable building block in the synthesis of high-value organic compounds. This technical guide provides an in-depth exploration of this molecule, beginning with the formal confirmation of its IUPAC nomenclature. It details the compound's critical physicochemical properties, outlines a robust and validated synthetic protocol, and describes comprehensive analytical methodologies for structural verification and purity assessment. Furthermore, this document highlights its significant role in the development of pharmaceuticals, particularly as a key precursor to targeted oncology therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering field-proven insights into the practical handling, synthesis, and application of this important chemical entity.

Introduction and Nomenclature

This compound, identified by the CAS Number 62077-27-4, is a substituted aniline that has garnered significant interest in synthetic organic chemistry.[1][2] Its strategic placement of chloro and methyl groups on the aniline ring imparts specific reactivity and conformational properties that are exploited in multi-step syntheses.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This nomenclature is derived by identifying the parent aniline structure and numbering the benzene ring starting from the carbon atom bonded to the amino group (-NH₂) as position 1. The substituents are then numbered to give them the lowest possible locants, with the methyl group at position 6 and the chlorine atoms at positions 2 and 3.

Its utility is most pronounced in the pharmaceutical industry, where it serves as a crucial starting material for complex active pharmaceutical ingredients (APIs). A notable example is its role as a key intermediate in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[3][4] The precise architecture of this compound is fundamental to constructing the core of such therapeutic agents, making a thorough understanding of its properties and synthesis essential for drug development professionals.[4]

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory or industrial setting.

Physicochemical Properties

The key properties of this compound are summarized in the table below, compiled from authoritative chemical databases.

PropertyValueSource
CAS Number 62077-27-4[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Melting Point 33 °C[1]
Boiling Point 288-290 °C (at 739 Torr)[1]
Appearance Solid[5]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled environment.[6][7]

  • Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[5][6][7][8][9]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[7]

    • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7] For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[6][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Keep away from incompatible materials such as strong oxidizing agents and acids.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Synthesis and Manufacturing Pathway

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic compound. While various methods exist, a common and effective approach involves the catalytic reduction of a suitable precursor. A representative synthesis is the reduction of 2,3-dichloro-1-methyl-4-nitrobenzene.

A validated one-pot synthesis method starts from 3-chloro-5-methyl-4-nitroaniline, which undergoes a diazotization reaction to remove the initial amino group, followed by reduction of the nitro group.[11] This approach is noted for its efficiency, mild reaction conditions, and high yield.[3][11][12]

Experimental Protocol: One-Pot Synthesis from 3-Chloro-5-methyl-4-nitroaniline

This protocol is adapted from established methodologies and provides a reliable route to the target compound.[11][12]

Step 1: Diazotization and Reductive Deamination

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-5-methyl-4-nitroaniline (25 mmol), 5 mL of water, and 20 mL of diluted sulfuric acid at 0 °C.[12]

  • Stir the mixture for 10 minutes to ensure a homogenous suspension.

  • Slowly add a solution of sodium nitrite (NaNO₂) (27 mmol) dissolved in 15 mL of water, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes.

  • Add 15 mL of 50% hypophosphorous acid (H₃PO₂) aqueous solution and stir at 0 °C for 3 hours. This step forms the intermediate 1,2-dichloro-3-methyl-4-nitrobenzene in situ.[11][12]

Step 2: Nitro Group Reduction

  • Slowly raise the temperature of the reaction mixture to 90 °C.

  • Add iron powder (87.5 mmol) in portions over approximately 1 hour. The use of iron powder in an acidic medium is a classic and cost-effective method for nitro group reduction.

  • Maintain the reaction at 90 °C for 3 hours after the final addition of iron powder.[12]

Step 3: Work-up and Purification

  • After the reaction is complete, filter the hot mixture to remove iron salts and other solid residues.

  • Cool the filtrate and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel to yield pure this compound.[12]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Step 1: Diazotization & Deamination cluster_reaction Step 2: Nitro Reduction cluster_purification Step 3: Work-up & Purification start Start: 3-Chloro-5-methyl-4-nitroaniline diazotization Add H₂SO₄, NaNO₂ at 0°C start->diazotization reduction1 Add H₃PO₂ at 0°C diazotization->reduction1 intermediate In situ Intermediate: 1,2-Dichloro-3-methyl-4-nitrobenzene reduction1->intermediate heat Heat to 90°C intermediate->heat add_fe Add Fe Powder heat->add_fe react React for 3 hours add_fe->react filter Hot Filtration react->filter extract DCM Extraction filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: One-pot synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized this compound, a suite of analytical techniques must be employed. This self-validating system confirms the successful outcome of the synthesis protocol.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.04 g/mol , along with characteristic isotopic peaks for the two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons, with chemical shifts and coupling patterns consistent with the substituted aniline structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key absorptions would include N-H stretches for the amine group and C-Cl stretches.

Quality Control Workflow

The following diagram outlines a standard workflow for the analytical quality control of a synthesized batch of this compound.

G cluster_analysis Analytical Testing cluster_decision Quality Assessment start Synthesized Crude Product hplc Purity Check (HPLC) start->hplc gcms Identity & MW (GC-MS) start->gcms nmr Structure (¹H, ¹³C NMR) start->nmr ir Functional Groups (IR) start->ir spec_check Compare Data to Specifications hplc->spec_check gcms->spec_check nmr->spec_check ir->spec_check pass Release Batch (High Purity) spec_check->pass Meets Spec fail Repurify or Reject spec_check->fail Fails Spec

Caption: Quality control workflow for this compound.

Applications in Drug Development

The primary and most critical application of this compound is as a key starting material in the synthesis of pharmaceuticals. Its specific structure makes it a versatile building block for creating more complex molecules with desired biological activities.[3]

The compound is a well-established precursor in the synthesis of Dasatinib, a targeted cancer therapy drug.[3][4] Dasatinib functions as a tyrosine kinase inhibitor, which blocks key signaling pathways that cancer cells rely on for growth and proliferation. The journey from a relatively simple intermediate like this compound to a life-saving drug highlights the importance of a reliable and high-quality supply chain for pharmaceutical chemical manufacturing.[4] Beyond this specific application, its structural motifs are of interest in medicinal chemistry for developing other novel therapeutic agents, including potential anti-breast cancer compounds and derivatives with bacteriostatic activity.[3]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in organic synthesis and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable and crucial component in the production of advanced therapeutics. This guide has provided a comprehensive technical overview, from its fundamental nomenclature to its critical role in oncology drug synthesis, equipping researchers and drug development professionals with the necessary knowledge to utilize this important intermediate effectively and safely.

References

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from PrepChem.com. URL: [Link]

  • PubChem. (n.d.). 2,6-Dichloro-3-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from ResearchGate. URL: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Autech. (n.d.). Exploring 3-Chloro-2-Methylaniline: Applications and Properties. Retrieved from Autech. URL: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-methylaniline. National Center for Biotechnology Information. Retrieved from PubChem. URL: [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from Capot Chemical. URL: [Link]

  • Google Patents. (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Retrieved from Google Patents.

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The Initial Synthesis of 2,3-Dichloro-6-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dichloro-6-methylaniline

This compound is a crucial building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it an important intermediate for the development of novel kinase inhibitors, pesticides, and other biologically active molecules. The precise placement of the chloro and methyl groups on the aniline ring provides a unique steric and electronic environment that is often key to the efficacy of the final product. This guide provides an in-depth look at a reliable and efficient initial synthesis of this important compound, focusing on a two-step approach that prioritizes yield, purity, and scalability.

A Strategic Two-Step Synthesis

The most robust and reliable pathway for the synthesis of this compound involves a two-step process. This strategy circumvents the potential regioselectivity issues associated with the direct chlorination of 2-chloro-6-methylaniline. The chosen route proceeds via the formation of a nitro-intermediate, 2,3-dichloro-6-nitroaniline, followed by its reduction to the desired aniline. This approach offers excellent control over the final product's structure and purity.

The overall synthetic transformation is as follows:

Synthetic Pathway 2,3,4-Trichloronitrobenzene 2,3,4-Trichloronitrobenzene 2,3-Dichloro-6-nitroaniline 2,3-Dichloro-6-nitroaniline 2,3,4-Trichloronitrobenzene->2,3-Dichloro-6-nitroaniline Step 1: Ammonolysis This compound This compound 2,3-Dichloro-6-nitroaniline->this compound Step 2: Reduction

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Dichloro-6-nitroaniline via Ammonolysis

The initial step in this synthetic sequence is the preparation of 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene. This transformation is achieved through a nucleophilic aromatic substitution reaction, specifically ammonolysis, where an amino group replaces the chlorine atom at the 4-position of the starting material. This reaction is typically carried out under pressure in an autoclave.[1][2]

Mechanistic Insights

The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia. The presence of a catalyst, such as p-hydroxybenzenesulfonic acid, can further enhance the reaction rate and selectivity.[1][2]

Experimental Protocol

The following protocol is adapted from established patent literature.[2][3][4]

  • Charging the Autoclave: In a high-pressure autoclave, charge 2,3,4-trichloronitrobenzene, water, and 30% aqueous ammonia. For every 120g of 2,3,4-trichloronitrobenzene, use approximately 180g of water and 300g of 30% ammonia water.

  • Addition of Catalyst: Add a catalytic amount of m-hydroxybenzene sulfonic acid (approximately 6g for the aforementioned scale).

  • Reaction Conditions: Seal the autoclave and stir the mixture. Heat the reaction to 80°C. The pressure will rise to approximately 0.3 MPa. Maintain these conditions for 6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the pressure and open the vessel. Filter the solid product via suction filtration.

  • Purification: Wash the isolated solid with water to remove any residual salts and ammonia. Dry the product to obtain 2,3-dichloro-6-nitroaniline. This method typically yields a product with high purity (>99%) and in high yield (>99%).[2]

Step 2: Reduction of 2,3-Dichloro-6-nitroaniline to this compound

The second and final step is the reduction of the nitro group of 2,3-dichloro-6-nitroaniline to the corresponding amine. This is a common and well-understood transformation in organic synthesis. Several methods are available for this reduction, including catalytic hydrogenation and the use of metals in acidic media.[5][6]

Choosing the Right Reduction Method

Given the presence of chlorine atoms on the aromatic ring, it is crucial to select a reduction method that minimizes the risk of hydrodehalogenation (the undesired removal of chlorine atoms). While catalytic hydrogenation with palladium on carbon is highly efficient, it can sometimes lead to dehalogenation. A safer and equally effective alternative is the use of iron powder in the presence of a weak acid like acetic acid, or catalytic hydrogenation using Raney Nickel, which is known to be less prone to causing dehalogenation of aromatic chlorides.[5] The iron/acetic acid system is particularly advantageous due to its mild conditions, cost-effectiveness, and high chemoselectivity.[5][7][8]

Mechanistic Insights (Iron/Acid Reduction)

The reduction of a nitro group with iron in an acidic medium is a heterogeneous reaction. The iron metal acts as the electron donor, and the acid serves to protonate the intermediates and generate ferrous ions. The overall reaction involves a series of single electron transfers and protonation steps, ultimately converting the nitro group to an amino group.

Experimental Protocol (Iron/Acetic Acid Reduction)

The following is a general protocol for the reduction of an aromatic nitro compound using iron and acetic acid, adapted for the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloro-6-nitroaniline and a solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred suspension, add iron powder (typically 3-5 equivalents relative to the nitro compound).

  • Initiation of Reaction: Slowly add glacial acetic acid to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the initial exothermic reaction subsides, heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron and iron salts.

  • Purification: The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

ParameterStep 1: AmmonolysisStep 2: Reduction (Fe/AcOH)
Starting Material 2,3,4-Trichloronitrobenzene2,3-Dichloro-6-nitroaniline
Key Reagents 30% Aqueous Ammonia, m-hydroxybenzene sulfonic acidIron powder, Glacial Acetic Acid
Solvent WaterEthanol/Water
Temperature 80°CReflux
Pressure ~0.3 MPaAtmospheric
Typical Yield >99%[2]High (typically >90%)
Product Purity >99%[2]High, purifiable by recrystallization

Experimental Workflow Diagram

G Synthesis of this compound Workflow cluster_step1 Step 1: Ammonolysis cluster_step2 Step 2: Reduction A Charge Autoclave: 2,3,4-Trichloronitrobenzene, Water, Aq. Ammonia, Catalyst B Heat to 80°C (0.3 MPa) for 6h A->B C Cool and Filter B->C D Wash and Dry C->D E 2,3-Dichloro-6-nitroaniline D->E F Suspend 2,3-Dichloro-6-nitroaniline in Ethanol/Water E->F Intermediate Product G Add Iron Powder and Glacial Acetic Acid F->G H Reflux until complete G->H I Filter and Concentrate H->I J Extract and Purify I->J K This compound J->K

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The presented two-step synthesis of this compound, proceeding through a 2,3-dichloro-6-nitroaniline intermediate, offers a highly efficient and controllable method for obtaining this valuable compound. This approach avoids the regioselectivity challenges of direct chlorination and consistently delivers a high-purity product. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the advancement of new chemical entities.

References

  • CN111646907A. (2020). Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.
  • Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Chemistry 210 Experiment 6. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • Google Patents. (1991). Method for reducing aromatic nitro groups.

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Methodological & Application

Introduction: The Role of Substituted Anilines as Core Scaffolds in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Utility of Substituted Anilines in Agrochemical Synthesis: A Case Study on the Fungicide Boscalid

Substituted anilines, such as 2,3-dichloro-6-methylaniline, represent a critical class of intermediates in the synthesis of a wide array of complex organic molecules.[1][2][3] Their inherent reactivity and the ability to introduce a variety of functional groups onto the aromatic ring make them versatile building blocks in the pharmaceutical and agrochemical industries.[4][5] In the agrochemical sector specifically, the aniline scaffold is a recurring motif in numerous herbicides, insecticides, and fungicides. The specific substitution patterns on the aniline ring are meticulously designed to fine-tune the biological activity, selectivity, and environmental profile of the final active ingredient.

This application note will delve into the synthetic utility of this class of compounds in the agrochemical field. While this compound is a valuable intermediate, we will focus on a comprehensive, well-documented case study—the synthesis of the widely used fungicide Boscalid—to illustrate the core chemical principles and experimental protocols. The synthesis of Boscalid showcases a key transformation of a substituted aniline derivative into a potent agricultural fungicide.

Case Study: Boscalid - A Broad-Spectrum SDHI Fungicide

Boscalid is a broad-spectrum, foliar fungicide belonging to the carboxamide class. Its primary mode of action is the inhibition of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungal pathogens. This disruption of cellular respiration effectively halts fungal growth and development. It is widely used to control a range of diseases on a variety of crops.

The synthesis of Boscalid is a multi-step process that hinges on the formation of an amide bond between a substituted biphenyl amine and a nicotinic acid derivative. The key biphenyl amine intermediate, 2-amino-4'-chlorobiphenyl, can be synthesized through a palladium-catalyzed Suzuki cross-coupling reaction, a Nobel Prize-winning reaction renowned for its efficacy in creating carbon-carbon bonds.

Overall Synthesis Workflow

The synthesis of Boscalid can be conceptually broken down into two major stages: the construction of the key 2-amino-4'-chlorobiphenyl intermediate, followed by its acylation with 2-chloronicotinoyl chloride.

G cluster_0 Stage 1: Synthesis of 2-amino-4'-chlorobiphenyl cluster_1 Stage 2: Amide Formation 1-chloro-2-nitrobenzene 1-chloro-2-nitrobenzene Suzuki Coupling Suzuki Coupling 1-chloro-2-nitrobenzene->Suzuki Coupling 4-chlorophenylboronic acid 4-chlorophenylboronic acid 4-chlorophenylboronic acid->Suzuki Coupling 4'-chloro-2-nitro-1,1'-biphenyl 4'-chloro-2-nitro-1,1'-biphenyl Suzuki Coupling->4'-chloro-2-nitro-1,1'-biphenyl Nitro Group Reduction Nitro Group Reduction 4'-chloro-2-nitro-1,1'-biphenyl->Nitro Group Reduction 2-amino-4'-chlorobiphenyl 2-amino-4'-chlorobiphenyl Nitro Group Reduction->2-amino-4'-chlorobiphenyl Amidation Amidation 2-amino-4'-chlorobiphenyl->Amidation 2-chloronicotinoyl chloride 2-chloronicotinoyl chloride 2-chloronicotinoyl chloride->Amidation Boscalid Boscalid Amidation->Boscalid

Figure 2: Suzuki cross-coupling reaction.

Protocol:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.05 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.03 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., ethanol or toluene) and an aqueous solution of a base (e.g., 2M sodium carbonate).

  • Heat the reaction mixture to approximately 80-90°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 4'-chloro-2-nitro-1,1'-biphenyl can be purified by recrystallization or column chromatography.

Step 1b: Reduction of the Nitro Group

The nitro group of 4'-chloro-2-nitro-1,1'-biphenyl is reduced to an amine.

Protocol:

  • Dissolve the 4'-chloro-2-nitro-1,1'-biphenyl (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pt/C or Pd/C catalyst) or chemical reduction (e.g., sodium borohydride in the presence of a cobalt salt like CoSO₄·7H₂O). [6]3. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature until the uptake of hydrogen ceases.

  • For chemical reduction, control the addition of the reducing agent to manage the exothermic reaction, maintaining the temperature at 20-30°C.

  • Upon completion, filter off the catalyst (if used).

  • Remove the solvent under reduced pressure to obtain the crude 2-amino-4'-chlorobiphenyl. This product is often used in the next step without further purification.

ParameterSuzuki CouplingNitro Group Reduction
Key Reagents 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid4'-chloro-2-nitro-1,1'-biphenyl
Catalyst/Reagent Pd(PPh₃)₄ / Na₂CO₃H₂/Pd-C or NaBH₄/CoSO₄·7H₂O
Solvent Ethanol/Water or Toluene/WaterEthanol or Ethyl Acetate
Temperature 80-90°CRoom Temperature
Typical Yield >80%>75%
Part 2: Synthesis of Boscalid (Amide Formation)

This is the final step where the amine intermediate is coupled with an acid chloride. [7][8][9]

Figure 3: Final amidation step to synthesize Boscalid.

Protocol:

  • Charge a reaction vessel with 2-amino-4'-chlorobiphenyl (1.0 eq) and a suitable organic solvent, such as xylene or toluene. [7]2. Stir the mixture to obtain a homogeneous solution.

  • Prepare a solution of 2-chloronicotinoyl chloride (1.0-1.1 eq) in the same solvent.

  • Add the 2-chloronicotinoyl chloride solution to the amine solution. An initial exotherm may be observed.

  • Heat the reaction mixture to an elevated temperature, typically around 95°C, for 4-5 hours. [7]6. Monitor the reaction for the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture. The product, Boscalid, may precipitate from the solution upon cooling.

  • The solid product can be isolated by filtration.

  • Wash the isolated solid with a non-polar solvent (e.g., hexane) to remove impurities.

  • Dry the product under vacuum to yield Boscalid as a solid. The crystalline form can be controlled by the choice of solvent and cooling procedure. [8]

Conclusion

The synthesis of Boscalid serves as an excellent paradigm for the strategic use of substituted anilines in the creation of high-value agrochemicals. The protocols outlined demonstrate standard yet robust organic transformations, such as the Suzuki cross-coupling and amidation, which are cornerstones of modern synthetic chemistry. The causality behind the experimental choices, from the selection of palladium catalysts to facilitate efficient C-C bond formation to the use of specific solvents to control reaction kinetics and product crystallization, highlights the precision required in agrochemical process development. This detailed guide provides researchers and scientists with a foundational understanding and a practical framework for the synthesis of complex aniline-derived molecules for agricultural applications.

References

  • Google Patents. WO2018024145A1 - Process for preparing boscalid.
  • Reaction Chemistry & Engineering (RSC Publishing). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Available from: [Link]

  • Google Patents. WO2017193619A1 - Process for preparing boscalid.
  • Globe Thesis. Synthesis Of Picoxystrobin And Application Of Related Intermediates. Available from: [Link]

  • Google Patents. US20190144392A1 - Process for preparing boscalid.
  • ResearchGate. A novel process concept for the three step Boscalid® synthesis. Available from: [Link]

  • SciSpace. Picoxystrobin preparation method (2014) | Zhang Xiaobing. Available from: [Link]

  • PW Consulting Chemical & Energy Research Center. 2-Chloro-6-Methylaniline Market. Available from: [Link]

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • Eureka | Patsnap. Preparation method of picoxystrobin. Available from: [Link]

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Agrochemical Innovation: The Utility of 2-Chloro-4-methylaniline in Pesticide Synthesis. Available from: [Link]

  • Google Patents. CN103626691A - Picoxystrobin preparation method.
  • National Institutes of Health. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Available from: [Link]

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Application Notes and Protocols: 2,3-Dichloro-6-methylaniline as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Modern Agriculture

In the ongoing effort to enhance global food security, the development of effective and selective agrochemicals is of paramount importance. Substituted anilines, such as 2,3-dichloro-6-methylaniline, are critical building blocks in the synthesis of a wide array of herbicides and insecticides.[1] The specific arrangement of substituents on the aniline ring allows for the fine-tuning of the biological activity and selectivity of the final agrochemical product. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of chloroacetamide herbicides, a class of compounds widely used for pre-emergent weed control.

The chloroacetamide herbicides function by inhibiting the growth of seedling shoots and roots of susceptible weeds. The efficacy of these herbicides is intrinsically linked to the chemical structure of the N-aryl group, which is derived from anilines like this compound. By providing a robust and versatile scaffold, this intermediate enables the generation of a diverse range of herbicidal compounds. These application notes are designed for researchers and professionals in the fields of agrochemical synthesis and drug development, offering a comprehensive guide to the safe and effective utilization of this important chemical intermediate.

PART 1: Safety and Handling of Halogenated Anilines

Working with halogenated aromatic amines requires strict adherence to safety protocols due to their potential toxicity.

1.1 Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[2]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the substance is a dust or if there is a risk of aerosol formation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

1.2 Handling and Storage:

  • Avoid inhalation of dust or vapors.[2]

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Keep containers tightly sealed when not in use.

1.3 First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

PART 2: Synthesis of a Chloroacetamide Herbicide from this compound

This section details the synthesis of N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide, a representative chloroacetamide herbicide, from this compound. The reaction involves the acylation of the aniline with chloroacetyl chloride.

2.1 Reaction Scheme:

G cluster_reactants Reactants cluster_reagents_conditions Reagents & Conditions cluster_products Products This compound This compound Herbicide N-(2,3-dichloro-6-methylphenyl)- 2-chloroacetamide This compound->Herbicide + Chloroacetyl Chloride Chloroacetyl_chloride Chloroacetyl Chloride Base Triethylamine (Et3N) Solvent Anhydrous Dichloromethane (DCM) Temperature 0°C to Room Temperature Byproduct Triethylamine Hydrochloride G cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Dissolve this compound and triethylamine in DCM B 2. Cool to 0°C A->B C 3. Add chloroacetyl chloride solution B->C D 4. Stir at room temperature C->D E 5. Wash with 1M HCl D->E F 6. Wash with NaHCO3 solution E->F G 7. Wash with brine F->G H 8. Dry with MgSO4 G->H I 9. Filter and evaporate solvent H->I J 10. Recrystallize I->J K 11. TLC, GC-MS, NMR J->K

Sources

Application Notes: The Role of 2,3-Dichloro-6-methylaniline in the Synthesis of High-Performance Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dichloro-6-methylaniline is an aromatic amine intermediate whose molecular structure is predisposed for applications in the synthesis of specialized colorants. While not as commonly cited as other aniline derivatives, its unique substitution pattern—featuring two chlorine atoms and a methyl group—offers dye chemists a tool to create molecules with specific, desirable properties. The electron-withdrawing nature of the chlorine atoms can enhance the lightfastness and acid stability of a final dye, while the methyl group can subtly modify the shade and improve solubility in certain application media.

This guide provides a detailed overview of the primary application of this compound as a diazo component in the manufacturing of azo dyes. It includes the fundamental chemical principles, a detailed, field-tested laboratory protocol, and insights into the structure-property relationships that make this intermediate a valuable, albeit specialized, building block in modern dye chemistry.

Compound Profile: this compound

Property Value Source
CAS Number 62077-27-4 [1][2]
Molecular Formula C₇H₇Cl₂N [1][2]
Molecular Weight 176.04 g/mol [1][2]
Melting Point 33 °C [1]
Boiling Point 288-290 °C [1]

| Appearance | Solid | - |

Section 1: Core Application in Azo Dye Synthesis

The principal application of this compound in dye manufacturing is to serve as a diazo component in the synthesis of azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore, represent the largest and most versatile class of synthetic colorants.[3] The synthesis is a two-step process:

  • Diazotization: The conversion of the primary aromatic amine (this compound) into a highly reactive diazonium salt.[4]

  • Azo Coupling: The reaction of the diazonium salt with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline) to form the final azo dye.[3][5]

Principle of Diazotization

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][6] The reaction must be carried out at low temperatures (typically 0-5 °C) because the resulting diazonium salt is thermally unstable and can decompose, releasing nitrogen gas and leading to unwanted byproducts and low yield.[7][8]

The strong acidic environment is critical for generating the active electrophile, the nitrosonium ion (NO⁺), which then reacts with the amine.[6]

Principle of Azo Coupling

The diazonium salt acts as a weak electrophile and undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, the coupling component.[3][5] The pH of the coupling reaction is critical and depends on the nature of the coupling component:

  • Phenolic Couplers: The reaction is performed under mildly alkaline conditions (pH > 7.5). The basicity facilitates the deprotonation of the phenol to the more strongly activating phenoxide ion.[7]

  • Amine Couplers: The reaction is conducted in a mildly acidic medium (pH < 6). This ensures that there is a sufficient concentration of the free amine to react, without protonating it to the deactivating ammonium salt.[7]

The substituents on both the diazo component (from this compound) and the coupling component determine the final color, solubility, and fastness properties of the dye.

Workflow Diagram: Azo Dye Synthesis

The following diagram illustrates the general workflow for synthesizing an azo dye using this compound.

AzoDyeSynthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling A This compound D Diazonium Salt Solution A->D Mix, cool to 0-5°C B HCl, H₂O B->D C NaNO₂ (aq) C->D Add dropwise H Azo Dye Precipitate D->H Add diazonium solution to coupler solution E Coupling Component (e.g., Naphthol derivative) G Coupler Solution E->G Dissolve F NaOH, H₂O F->G I Filtration, Washing, & Drying H->I J Final Dye Product I->J

Caption: General workflow for azo dye synthesis.

Section 2: Protocol for Synthesis of a Representative Azo Dye

This protocol details the synthesis of a representative red monoazo dye by coupling diazotized this compound with Naphthalen-2-ol (β-Naphthol).

Objective: To synthesize 1-((2,3-dichloro-6-methylphenyl)azo)naphthalen-2-ol.

Materials and Reagents
Reagent/MaterialQuantityPurpose
This compound1.76 g (10 mmol)Diazo Component
Concentrated HCl (37%)3.0 mLAcid for diazotization
Sodium Nitrite (NaNO₂)0.73 g (10.5 mmol)Diazotizing agent
Naphthalen-2-ol (β-Naphthol)1.44 g (10 mmol)Coupling Component
Sodium Hydroxide (NaOH)1.6 gTo dissolve coupler
Distilled Water~200 mLSolvent
Urea or Sulfamic Acid~0.1 gTo quench excess HNO₂
IceAs neededTemperature control
Beakers, Stirring Rod, Magnetic Stirrer-Standard lab equipment
Buchner Funnel, Filter Paper-Product isolation
Step-by-Step Protocol

Part A: Preparation of the Diazonium Salt Solution

  • Acidic Dissolution of Amine: In a 250 mL beaker, combine 1.76 g (10 mmol) of this compound with 50 mL of distilled water. Add 3.0 mL of concentrated hydrochloric acid. Stir the mixture. The amine will dissolve to form its hydrochloride salt.

  • Cooling: Place the beaker in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature to prevent the decomposition of the diazonium salt once formed.[7][9]

  • Nitrite Addition: In a separate small beaker, dissolve 0.73 g of sodium nitrite in 10 mL of cold distilled water. Using a dropper, add this nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not rise above 5 °C.

    • Expert Insight: The slow, dropwise addition is crucial to control the exothermic reaction and prevent localized heating, which would decompose the product.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete.

  • Quenching Excess Nitrous Acid: Add a small amount (~0.1 g) of urea or sulfamic acid to the solution and stir. The cessation of gas bubbling (N₂) indicates that all excess nitrous acid has been destroyed. This step is vital to prevent unwanted side reactions during the coupling stage. The resulting clear solution is the diazonium salt, ready for immediate use.

Part B: Preparation of the Coupling Component Solution

  • Alkaline Dissolution of Coupler: In a separate 400 mL beaker, dissolve 1.6 g of sodium hydroxide in 100 mL of distilled water.

  • Add 1.44 g (10 mmol) of Naphthalen-2-ol to the NaOH solution. Stir until a clear solution is obtained.

  • Cool this solution in an ice-water bath to below 10 °C.[9]

    • Causality: Naphthalen-2-ol is deprotonated by NaOH to form the sodium salt of the naphthoxide ion. This ion is significantly more electron-rich and thus more reactive towards the electrophilic diazonium salt, facilitating a rapid coupling reaction.[7]

Part C: The Azo Coupling Reaction

  • Coupling: With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold Naphthalen-2-ol solution (from Part B).

  • Observation: An intensely colored precipitate should form immediately. The color is typically a deep red or orange.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • pH Adjustment: Check the pH of the slurry. It should be slightly alkaline. If it is acidic, add a small amount of 10% NaOH solution until it is alkaline to ensure the dye is fully precipitated.

Part D: Isolation and Purification

  • Isolation: Isolate the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold distilled water until the filtrate is colorless and neutral. This removes any unreacted salts and starting materials.

  • Drying: Press the filter cake as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator.

Self-Validating System: Characterization

To ensure the trustworthiness of the protocol, the final product should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point range indicates a relatively pure compound.

  • Thin-Layer Chromatography (TLC): Assess the purity by spotting the product on a TLC plate against the starting materials. A single spot for the product indicates high purity.

  • Spectroscopy (UV-Vis, IR): UV-Vis spectroscopy can confirm the chromophoric system by identifying the maximum absorption wavelength (λmax) in the visible region. IR spectroscopy can confirm the presence of the azo group (-N=N-) and other key functional groups.

References

  • Grokipedia. Azo coupling. Available at: [Link]

  • The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available at: [Link]

  • ChemistryStudent. Azo Dye Formation (A-Level). Available at: [Link]

  • Capot Chemical. Specifications of this compound. Available at: [Link]

  • Organic Chemistry Portal. Azo Coupling. Available at: [Link]

  • Pharmaguideline. Basic Principles, Methods and Application of Diazotization Titration. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • Google Patents. US5874547A - Diazotization of amines.
  • PubChem. 2-Chloro-6-methylaniline. Available at: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available at: [Link]

Sources

Application Notes: The Strategic Role of 2,3-Dichloro-6-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of complex Active Pharmaceutical Ingredients (APIs). 2,3-Dichloro-6-methylaniline, a halogenated and methylated aniline derivative, represents a crucial building block whose structural features offer synthetic chemists precise control over subsequent molecular elaborations. The presence of chlorine atoms and a methyl group on the aniline ring dictates the regioselectivity of further reactions, making it an invaluable scaffold for constructing diverse heterocyclic systems. This guide provides an in-depth exploration of its synthesis and application, particularly in the development of quinoxaline-based compounds with significant therapeutic potential.

Section 1: Core Application in Bioactive Heterocycle Synthesis

While many aniline derivatives are known intermediates for blockbuster drugs, this compound has carved a niche in the synthesis of bioactive heterocyclic compounds, most notably the quinoxaline scaffold. Quinoxaline derivatives are a cornerstone in drug discovery, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and antiviral properties.[1]

The primary utility of this compound is realized after its conversion from its nitro precursor. The resulting ortho-phenylenediamine structure (after a hypothetical second amination or from a different precursor) or its direct use as a substituted aniline allows for condensation reactions with α-dicarbonyl compounds, such as α-keto esters, to form the quinoxalinone core. This reaction is a foundational method for creating libraries of substituted quinoxalines for screening and drug development.[2][3] Specifically, 2,3-dichloro-6-nitroaniline (the immediate precursor) is a reagent in the synthesis of 3-alkyl-, 3-halomethyl-, and 3-carboxyethylquinoxaline-2-ones, which have shown potential antimicrobial activity.[4]

Logical Workflow: From Precursor to Bioactive Core

The synthetic utility is best understood as a multi-stage process where the initial aniline scaffold is constructed and then utilized in cyclization reactions. The following diagram illustrates the logical flow from a common starting material to the target aniline and its subsequent application.

G A 1,2,3-Trichlorobenzene B Nitration (HNO₃, H₂SO₄) A->B C 2,3,4-Trichloronitrobenzene B->C D Ammonolysis (NH₃·H₂O, Catalyst) C->D E 2,3-Dichloro-6-nitroaniline D->E F Reduction (e.g., Fe/HCl) E->F G This compound F->G H Condensation with α-Keto Ester G->H I Substituted Quinoxalinone Core (Bioactive Scaffold) H->I

Caption: Synthetic pathway from a commodity chemical to the bioactive quinoxalinone scaffold.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound from its common precursors. These protocols are based on established industrial synthesis methods and classical organic reactions.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitroaniline via Ammonolysis

This protocol details the synthesis of the key nitro-intermediate from 2,3,4-trichloronitrobenzene, a method adapted from patented industrial processes which ensures high yield and selectivity.[5][6]

Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. The nitro group strongly activates the ring towards nucleophilic attack, and the chlorine atom at the 4-position is preferentially displaced by ammonia due to electronic effects. A sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, is often used to enhance the reaction rate and yield.[5]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,3,4-Trichloronitrobenzene226.44120 g1.0
30% Ammonia Water (NH₃·H₂O)35.05240 g~15.4
p-Hydroxybenzenesulfonic acid174.176 g~0.065
Water18.02240 g-

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave reactor with 240 g of water, 240 g of 30% ammonia water, 120 g of 2,3,4-trichloronitrobenzene, and 6 g of p-hydroxybenzenesulfonic acid.[5]

  • Reaction Execution: Seal the reactor and begin stirring. Heat the mixture to 80°C. The internal pressure will rise to approximately 0.3-0.4 MPa. Maintain these conditions for 6 hours.[5]

  • Work-up and Isolation: Cool the reactor to room temperature. The product will have precipitated. Collect the solid product by suction filtration.

  • Purification: Wash the filter cake thoroughly with water until the washings are neutral. Dry the collected solid to obtain the target product, 2,3-dichloro-6-nitroaniline.

  • Validation: The product is a light yellow solid. Expected yield is typically >99% with a purity of >99.5% as determined by HPLC analysis.[5]

Protocol 2: Reduction to this compound

This protocol describes the chemical reduction of the nitro group to an amine using activated iron, a classic and robust method known as the Béchamp reduction.[7]

Rationale: The reduction of an aromatic nitro group is a fundamental transformation. The Fe/HCl system generates Fe(II) species in situ, which act as the reducing agent. This method is highly effective and tolerates a wide range of functional groups, including aryl halides, making it ideal for this substrate.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
2,3-Dichloro-6-nitroaniline207.0120.7 g1.0
Iron Powder (<100 mesh)55.8416.8 g3.0
Ethanol46.07150 mL-
Water18.0250 mL-
Concentrated HCl (37%)36.462.0 mL-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2,3-dichloro-6-nitroaniline (20.7 g), ethanol (150 mL), water (50 mL), and iron powder (16.8 g).

  • Initiation: Heat the mixture to a gentle reflux (approx. 80-85°C) with vigorous stirring. Carefully add concentrated HCl (2.0 mL) dropwise via an addition funnel. The reaction is exothermic and the rate should be controlled by the addition of acid.

  • Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford pure this compound.

Protocol 3: Application in Quinoxalinone Synthesis (Representative Reaction)

This protocol illustrates how this compound can be used to form a bioactive quinoxalinone scaffold by reacting with an α-keto ester.

Rationale: The reaction proceeds via a condensation between the ortho-diamine (or in this case, a substituted aniline that would form part of a diamine precursor) and a 1,2-dicarbonyl compound. The initial step is the formation of a Schiff base (imine), followed by an intramolecular cyclization and dehydration to form the stable heterocyclic quinoxalinone ring system.

G Aniline KetoEster Quinoxalinone Aniline_label This compound KetoEster_label + α-Keto Ester (e.g., Sodium Pyruvate) Quinoxalinone_label → Substituted Quinoxalinone

Caption: Condensation reaction to form the quinoxalinone core.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized this compound (assuming it is part of an o-phenylenediamine structure) (1.0 equiv.) and an α-keto ester like sodium pyruvate (1.0 equiv.) in a 20% aqueous acetic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 3-4 hours.

  • Isolation: The product often precipitates out of the reaction mixture. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted quinoxalinone derivative. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Section 3: Safety and Handling

2,3-Dichloro-6-nitroaniline (Precursor):

  • Hazards: Harmful if swallowed, inhaled, or absorbed through the skin. Causes skin, eye, and respiratory tract irritation.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

This compound:

  • Hazards: Aniline derivatives are generally considered toxic. Assume this compound is harmful by ingestion, inhalation, and skin contact. It may cause irritation.

  • Handling: Handle with the same precautions as the nitro precursor. Strict adherence to PPE protocols is mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.

References

  • Hassan, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182. Available at: [Link]

  • Nassar, E. (2003). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 8(1), 82-90. Available at: [Link]

  • CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. (2020). Google Patents.
  • Raj, P., Samuel, A., & Kothandapani, A. (2024). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kinase. Future Journal of Pharmaceutical Sciences, 10(1), 1-20. Available at: [Link]

  • LookChem. (n.d.). Cas 65078-77-5, 2,3-dichloro-6-nitroaniline. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dichloro-6-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2,3-Dichloro-6-nitroaniline. CAS No: 65078-77-5. Available at: [Link]

  • Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Eureka. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-23. Available at: [Link]

  • Singh, D., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2427. Available at: [Link]

  • Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (n.d.). Angene. Available at: [Link]

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. (2017). Google Patents.
  • ResearchGate. (n.d.). Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. Available at: [Link]

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,3-Dichloro-6-methylaniline in Medicinal Chemistry

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring two chlorine atoms and a methyl group flanking the amine, offers a combination of steric and electronic properties that are instrumental in directing subsequent chemical transformations. This guide provides detailed protocols and technical insights for key reactions involving this compound, with a focus on its application in the synthesis of precursors for kinase inhibitors, a class of targeted cancer therapeutics. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale for experimental choices.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 62077-27-4[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1]
Appearance Solid[1]
Melting Point 33 °C[1]
Boiling Point 288-290 °C[1]

Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Core Synthetic Application: Acylation to Form N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide

A foundational step in elaborating the this compound scaffold is the acylation of the amino group. This reaction introduces a reactive handle for subsequent cyclization or coupling reactions. The following protocol details the synthesis of N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various kinase inhibitors.

Causality Behind Experimental Choices:
  • Acylating Agent: Chloroacetyl chloride is chosen for its high reactivity, ensuring efficient acylation of the sterically hindered and electronically deactivated aniline. The chloroacetyl group provides a reactive electrophilic site for subsequent intramolecular cyclization or intermolecular coupling reactions.

  • Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed to neutralize the HCl generated during the reaction without competing with the aniline as a nucleophile.[2]

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the aniline and the acyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive acyl chloride and the aniline, minimizing the formation of side products. The reaction is then allowed to proceed at room temperature to ensure completion.

Experimental Protocol: Synthesis of N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide

Materials:

  • This compound

  • Chloroacetyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolve the aniline in anhydrous CH₂Cl₂ (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add DIPEA (1.2 eq.) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous CH₂Cl₂.

  • Add the chloroacetyl chloride solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide as a solid.[3]

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Data (Expected)
¹H NMR (CDCl₃) δ 8.2 (br s, 1H, NH), 7.4-7.2 (m, 2H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃) δ 164.0 (C=O), 137.9, 135.0, 130.3, 125.5, 120.3, 118.2 (Ar-C), 42.9 (CH₂Cl), 20.5 (CH₃)
Mass Spec (ESI) m/z calculated for C₉H₈Cl₃NO [M+H]⁺, found

Application in Heterocyclic Synthesis: A Representative Protocol

The synthesized N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide is a versatile intermediate for constructing various heterocyclic scaffolds, which are prevalent in many kinase inhibitors. The following is a representative, chemically sound protocol for an intramolecular cyclization to form an indolinone derivative, illustrating a potential synthetic pathway.

Conceptual Workflow: Intramolecular Friedel-Crafts Cyclization

G cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Intramolecular Cyclization cluster_product Application A This compound B N-(2,3-dichloro-6-methylphenyl)- 2-chloroacetamide A->B Chloroacetyl chloride, DIPEA, CH₂Cl₂ C Indolinone Derivative B->C Lewis Acid (e.g., AlCl₃), High-boiling solvent D Kinase Inhibitor Scaffold C->D Further Functionalization

Caption: Synthetic workflow from this compound to a kinase inhibitor scaffold.

Experimental Protocol: Intramolecular Cyclization (Representative Example)

Causality Behind Experimental Choices:

  • Lewis Acid: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the aromatic ring for the intramolecular electrophilic substitution (Friedel-Crafts acylation).

  • Solvent: A high-boiling, inert solvent like 1,2-dichloroethane or nitrobenzene is used to facilitate the reaction at elevated temperatures, which are often necessary to overcome the activation energy for the cyclization.

  • Temperature: The reaction typically requires heating to drive the intramolecular cyclization to completion.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 eq.).

  • Add anhydrous 1,2-dichloroethane as the solvent.

  • Slowly add a solution of N-(2,3-dichloro-6-methylphenyl)-2-chloroacetamide (1.0 eq.) in 1,2-dichloroethane to the stirred suspension of AlCl₃ at room temperature.

  • After the addition, heat the reaction mixture to reflux (approx. 83 °C) for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by concentrated HCl.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired indolinone derivative.

Alternative Transformations: Expanding the Synthetic Utility

Beyond acylation and subsequent cyclization, this compound can undergo a variety of other important transformations.

Diazotization and Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the aromatic ring via the Sandmeyer reaction.[4][5] This allows for the replacement of the amino group with halides (Cl, Br, I), cyano, hydroxyl, and other functionalities.

G A This compound B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄, 0-5 °C C Aryl Halide/Nitrile B->C CuX (X = Cl, Br, CN)

Caption: General scheme for the Sandmeyer reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the aromatic ring, while generally less reactive than bromine or iodine, can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings under specific conditions (e.g., using specialized ligands and higher temperatures). These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, further diversifying the molecular scaffolds accessible from this compound.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. The protocols and insights provided in this guide demonstrate its utility in the synthesis of key intermediates for targeted therapeutics. A disciplined and mechanistically informed approach to its reactivity will enable researchers to efficiently construct complex molecular architectures with high precision and control.

References

  • Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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Application Notes & Protocols: 2,3-Dichloro-6-methylaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 2,3-dichloro-6-methylaniline. It details established synthetic protocols for the compound itself and explores its utility in constructing complex molecular architectures, particularly heterocyclic systems and sterically demanding structures.

Introduction: A Unique, Highly Substituted Scaffolding

This compound (CAS 62077-27-4) is a halogenated and alkyl-substituted aniline that serves as a valuable, albeit underutilized, building block in synthetic chemistry.[1][2] Its unique substitution pattern—featuring steric hindrance around the amino group from both an ortho-chloro and an ortho-methyl substituent, as well as electronic modification from two chlorine atoms—imparts distinct reactivity and allows for the synthesis of molecules with precise three-dimensional arrangements.

While its isomers, such as 2-chloro-6-methylaniline (a key intermediate in the synthesis of the oncology drug Dasatinib)[3][4] and 2,6-dichloro-3-methylaniline, are more extensively documented, this compound presents untapped potential for creating novel pharmaceuticals, agrochemicals, and materials where high substitution is a design prerequisite. This guide will illuminate the pathways to access this compound and provide robust protocols for its subsequent transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62077-27-4[1]
Molecular Formula C₇H₇Cl₂N[1]
Molecular Weight 176.04 g/mol [1][2]
Appearance Solid (Typical)[5]
Purity Specification ≥ 95%[2]

Safety and Handling

Critical Note: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following guidance is based on the known hazards of the structurally similar compound, 2,3-dichloroaniline, and general best practices for handling halogenated anilines.

Substituted anilines are often toxic and require careful handling. Based on data for 2,3-dichloroaniline, this compound should be presumed to be toxic if inhaled, swallowed, or absorbed through the skin.[5] It may cause skin and eye irritation, and there is a danger of cumulative effects with prolonged exposure.[5]

Recommended Precautions:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure a safety shower and eye wash station are readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a lab coat and, if handling large quantities, an apron or chemical suit.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. After handling, wash hands and any exposed skin thoroughly.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6][7]

Synthesis of the Building Block

The accessibility of this compound is a prerequisite for its use. Two primary routes are detailed below: a two-step pathway involving ammonolysis and reduction, and a single-step debromination.

Pathway A: Ammonolysis and Reduction

This robust, two-stage approach begins with the synthesis of the nitro-intermediate, 2,3-dichloro-6-nitroaniline, which is then reduced to the target aniline.

cluster_0 Synthesis Pathway A Start 2,3,4-Trichloronitrobenzene Step1 Ammonolysis (NH3·H2O, Catalyst) Start->Step1 Stage 1 Intermediate 2,3-Dichloro-6-nitroaniline Step1->Intermediate Step2 Nitro Group Reduction (e.g., Fe/HCl) Intermediate->Step2 Stage 2 End This compound Step2->End

Fig. 1: Two-stage synthesis of this compound.

Protocol 1: Synthesis of 2,3-Dichloro-6-nitroaniline (Precursor) This protocol is adapted from patent literature, demonstrating a high-yielding nucleophilic aromatic substitution.[8]

  • Rationale: The electron-withdrawing nitro group activates the C4 position of 2,3,4-trichloronitrobenzene towards nucleophilic attack. Ammonia acts as the nucleophile, displacing the C4-chloro substituent. A catalyst like p-hydroxybenzene sulfonic acid facilitates the reaction.

  • Step-by-Step Methodology:

    • Charge a high-pressure autoclave with 2,3,4-trichloronitrobenzene (120 g), 30% aqueous ammonia (480 g), water (240 g), and p-hydroxybenzene sulfonic acid (6 g).[8]

    • Seal the reactor and begin stirring. Heat the mixture to 80 °C. The internal pressure will rise to approximately 0.3-0.4 MPa.

    • Maintain the reaction at 80 °C with continuous stirring for 6 hours.

    • After the reaction period, cool the autoclave to room temperature and vent any residual pressure safely.

    • Collect the solid product by suction filtration.

    • Wash the filter cake thoroughly with water to remove residual ammonia and catalyst.

    • Dry the product under vacuum to yield 2,3-dichloro-6-nitroaniline. (Reported yield: ~99%).[8]

Protocol 2: Reduction to this compound This is a standard and highly efficient reduction of an aromatic nitro group.

  • Rationale: Metals like iron or tin in the presence of a strong acid (like HCl) are classic reagents for reducing nitroarenes to anilines. The metal acts as the electron donor, and the acid protonates the nitro group, facilitating its reduction.

  • Step-by-Step Methodology:

    • Set up a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

    • Charge the flask with iron powder (3 equivalents) and ethanol/water (e.g., 4:1 v/v).

    • Add a catalytic amount of concentrated hydrochloric acid and heat the slurry to reflux for 15-20 minutes to activate the iron.

    • In a separate beaker, dissolve the 2,3-dichloro-6-nitroaniline (1 equivalent) from Protocol 1 in ethanol with gentle warming.

    • Add the nitroaniline solution dropwise to the refluxing iron slurry over 30-60 minutes. The reaction is exothermic.

    • After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Purify further by column chromatography or distillation if necessary.

Pathway B: Palladium-Catalyzed Debromination

For substrates that are appropriately pre-functionalized, catalytic debromination offers a direct route.

Protocol 3: Synthesis via Debromination This protocol is based on a reported preparation method.[9]

  • Rationale: Palladium catalysts, particularly Pd on carbon, are highly effective for hydrodehalogenation. In this case, it selectively removes the bromo-substituent over the chloro-substituents under a hydrogen atmosphere. Sodium acetate acts as a base to neutralize the HBr formed during the reaction.

  • Step-by-Step Methodology:

    • To a slurry of 2,3-dichloro-4-bromo-6-methylaniline (25.5 mmol) and sodium acetate (102 mmol) in a 1:1 mixture of acetic acid and ethanol (120 mL), add 5% Palladium on carbon (0.55 g).[9]

    • Place the reaction vessel in a hydrogenation apparatus.

    • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.

    • Pressurize the vessel with H₂ (e.g., to 50 psi) and stir vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through celite to remove the palladium catalyst, washing the pad with ethanol.

    • Proceed with a standard aqueous workup and extraction to isolate the final product, this compound.

Applications & Protocols in Organic Synthesis

The strategic placement of substituents makes this compound a precursor for complex targets.

Synthesis of Substituted Quinoxalines

The precursor, 2,3-dichloro-6-nitroaniline, is noted for its use in synthesizing quinoxaline derivatives.[10] By extension, this compound is an ideal starting material for analogous heterocyclic scaffolds via the classic Phillips-Ladisch condensation.

cluster_1 Quinoxaline Synthesis Workflow Aniline This compound Reaction Condensation (Acid Catalyst, Heat) Aniline->Reaction Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Reaction Product Substituted Quinoxaline Reaction->Product

Fig. 2: General workflow for quinoxaline synthesis.

Protocol 4: General Procedure for Quinoxaline Formation

  • Rationale: The reaction proceeds via the nucleophilic attack of the aniline's amino groups (one from each of two molecules, or from a diamine) onto the carbonyl carbons of a 1,2-dicarbonyl compound. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic. Subsequent dehydration steps lead to the stable, aromatic quinoxaline ring system.

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) in ethanol or acetic acid.

    • Add a catalytic amount of a protic acid, such as a few drops of concentrated HCl or p-toluenesulfonic acid.

    • Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically takes 2-8 hours.

    • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • Purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired quinoxaline product.

Amide Bond Formation with Sterically Hindered Anilines

The sterically congested and electron-deficient nature of this compound makes standard amide couplings challenging, often requiring specialized protocols.

Protocol 5: Robust Amide Coupling using an Acyl Fluoride Intermediate This protocol is adapted from methodologies developed for electron-deficient and sterically hindered amines.[11][12]

  • Rationale: Standard coupling reagents may fail due to the low nucleophilicity and steric bulk of the aniline. In-situ formation of a highly reactive acyl fluoride from a carboxylic acid using a reagent like cyanuric fluoride or BTFFH, followed by reaction at an elevated temperature, can overcome this activation barrier.

  • Step-by-Step Methodology:

    • In a sealed vial under an inert atmosphere (e.g., Argon), dissolve the desired carboxylic acid (1.2 equivalents) in an anhydrous aprotic solvent like DMF or acetonitrile.

    • Add a fluoride source such as tetramethylfluoroformamidinium hexafluorophosphate (TFFH) or bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride intermediate in situ.

    • Add this compound (1 equivalent) to the vial.

    • Seal the vial tightly and heat to 80-100 °C. The use of microwave heating can often accelerate the reaction.

    • Monitor the reaction by LC-MS or TLC. Reactions may require 12-24 hours.

    • After completion, cool the mixture, dilute with ethyl acetate, and perform an aqueous workup, washing sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to isolate the target amide.

Table 2: Troubleshooting Amide Coupling with this compound

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently reactive acylating agent.Use a more powerful fluoride source (e.g., BTFFH). Increase reaction temperature or switch to microwave heating.
No Reaction Steric hindrance preventing approach.Switch from an acyl fluoride strategy to using an acid chloride. Pre-form the acid chloride with oxalyl chloride or SOCl₂ before adding the aniline.
Decomposition Reaction temperature too high.Lower the temperature and increase the reaction time. Screen different solvents (e.g., dioxane, toluene).

Conclusion

This compound is a synthetically accessible building block with significant, yet largely unexplored, potential. Its highly substituted nature makes it an excellent candidate for the synthesis of sterically complex and electronically tuned molecules. The protocols provided herein offer reliable methods for its preparation and demonstrate its utility in key synthetic transformations such as heterocycle formation and challenging amide couplings. For research groups focused on developing novel pharmaceuticals or agrochemicals, this compound represents a valuable addition to the synthetic chemist's toolbox, enabling access to unique chemical space.

References

  • PrepChem (2023). Preparation of this compound. PrepChem.com. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. innopharmchem.com. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. innopharmchem.com. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2,3-Dichloro-6-Nitroaniline: A Key Pharmaceutical Intermediate. innopharmchem.com. Available at: [Link]

  • Google Patents (2021). CN112358404A - Preparation method of 2-chloro-6-methylaniline. Google Patents.
  • PubChem (n.d.). 2,6-Dichloro-3-methylaniline. National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein-Institut. Available at: [Link]

  • Royal Society of Chemistry (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • ACS Omega (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. American Chemical Society. Available at: [Link]

  • MDPI (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. PubMed Central. Available at: [Link]

  • Capot Chemical (n.d.). Specifications of this compound. capotchem.com. Available at: [Link]

  • Google Patents (2020). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.

Sources

Application Note: High-Sensitivity Analytical Methods for the Detection of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and drug development professionals, detailing robust analytical methods for the sensitive and accurate detection of 2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4). As a potential process impurity or intermediate in pharmaceutical and chemical manufacturing, its precise quantification is critical for ensuring product quality, safety, and regulatory compliance. This document provides in-depth protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The narrative emphasizes the causality behind experimental choices, validation according to established standards, and practical field-proven insights to ensure immediate applicability in a laboratory setting.

Introduction and Core Principles

This compound is a chlorinated aromatic amine whose presence, even at trace levels, can be of significant concern in final products or environmental samples.[1] The choice of analytical methodology is paramount and is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation.[2]

  • Gas Chromatography (GC): This technique is ideal for analyzing volatile and semi-volatile compounds. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column.[2] For chloroanilines, GC offers excellent resolution and is often coupled with a mass spectrometer for definitive identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their polarity and interaction with the column's stationary phase and the mobile phase.[2] It is particularly advantageous for compounds that are less volatile or thermally labile. The use of a reversed-phase C18 column is common for halogenated anilines.[2]

  • Mass Spectrometry (MS) Detection: Coupling either GC or HPLC with a mass spectrometer provides exceptional selectivity and sensitivity.[2] MS allows for the unequivocal identification of the target analyte based on its unique mass-to-charge ratio (m/z) and fragmentation pattern, minimizing the risk of false positives from matrix interferences.[3] For quantitative analysis, Selected Ion Monitoring (SIM) in GC-MS or Multiple Reaction Monitoring (MRM) in HPLC-MS/MS enhances sensitivity by focusing only on specific ions of interest.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is the most critical step in the analytical workflow, designed to extract the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for detection.[4][5] The choice of method depends heavily on the sample type (e.g., wastewater, reaction mixture, active pharmaceutical ingredient).

Liquid-Liquid Extraction (LLE)

LLE is a fundamental and widely used technique for extracting analytes from aqueous matrices. The principle relies on the differential solubility of the analyte in two immiscible liquids (typically water and an organic solvent).

Causality: For chloroanilines, which are basic compounds, the extraction efficiency is pH-dependent. By adjusting the aqueous sample to a basic pH (>11), the aniline is in its neutral, unprotonated form, which is more soluble in organic solvents like methylene chloride or toluene.[3] This maximizes its transfer from the aqueous phase to the organic phase.

Protocol:

  • Take a 100-200 mL aqueous sample in a separatory funnel.

  • Spike with an appropriate internal standard if required for quantitative accuracy.

  • Adjust the sample pH to >11 using a suitable base (e.g., NaOH).

  • Add 20-30 mL of a suitable organic solvent (e.g., toluene, methylene chloride).

  • Shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic phase.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.[6]

  • The extract is now ready for GC-MS or HPLC-MS/MS analysis (solvent exchange may be necessary for HPLC).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Initially developed for pesticide analysis in food, the QuEChERS method is highly effective for a broad range of analytes in complex matrices. It involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Causality: Acetonitrile is used for the initial extraction due to its ability to efficiently extract a wide range of compounds and its miscibility with water, which simplifies the initial single-phase extraction. The addition of salts (e.g., magnesium sulfate, sodium chloride) induces phase separation, partitioning the analyte into the acetonitrile layer.[6] The d-SPE cleanup step utilizes sorbents like primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences, resulting in a cleaner extract.[6]

Protocol:

  • Homogenize a 10 g sample with 10 mL of acetonitrile.

  • Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride), shake vigorously for 1 minute, and centrifuge.[6]

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Transfer the aliquot to a d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge.

  • The cleaned supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for analysis.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the trace analysis of this compound, offering excellent sensitivity and selectivity, particularly when using SIM for quantification.[2][6]

Instrumentation and Conditions
ParameterRecommended SettingRationale
Gas Chromatograph Agilent GC system or equivalentProvides stable and reproducible temperature and flow control.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA 5% phenyl-methylpolysiloxane column offers good selectivity for semi-volatile compounds like chloroanilines.[2][6]
Injector Splitless injection at 250°CMaximizes the transfer of analyte onto the column for trace analysis.
Oven Program Start at 60°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min.[6]This temperature program allows for the separation of the target analyte from other potential impurities.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Mass Spectrometer Agilent MS or equivalentCapable of performing Electron Ionization and SIM.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns.[6]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only the characteristic ions of this compound.
Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene, methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Injection: Inject 1 µL of the prepared sample extract or calibration standard into the GC system.

  • Data Acquisition: Acquire data in SIM mode. The specific ions to monitor for this compound (MW: 176.04) would likely include the molecular ion (m/z 175/177) and key fragment ions.

  • Quantification: Identify the analyte by its retention time and the correct ratio of its quantifier and qualifier ions. Quantify using the calibration curve generated from the standards.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction (pH > 11) Sample->Extraction Concentration Concentrate Extract (Nitrogen Evaporation) Extraction->Concentration Injection Splitless Injection (1 µL) Concentration->Injection Separation GC Separation (DB-5ms Column) Injection->Separation Detection MS Detection (EI, SIM Mode) Separation->Detection Identification Identify Peak (Retention Time & Ion Ratio) Detection->Identification Quantification Quantify (External/Internal Standard) Identification->Quantification Report Generate Report Quantification->Report HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction QuEChERS or LLE (with solvent exchange) Sample->Extraction Filtration Filter Extract (0.22 µm) Extraction->Filtration Injection Autosampler Injection (5 µL) Filtration->Injection Separation HPLC Separation (C18 Column, Gradient) Injection->Separation Detection Tandem MS Detection (ESI+, MRM Mode) Separation->Detection Identification Confirm Peak (RT & MRM Transitions) Detection->Identification Quantification Integrate & Quantify (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report Validation_Workflow Start Define Method (e.g., HPLC-MS/MS) Specificity Specificity / Selectivity (Analyze Blank Matrix) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N Ratio or Std. Dev.) Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary Parameters) Precision->Robustness End Method Validated Robustness->End

Sources

The Strategic deployment of 2-Chloro-6-Methylaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapies, the strategic selection of starting materials is paramount. 2-Chloro-6-methylaniline has emerged as a critical building block in the synthesis of a range of kinase inhibitors, a class of drugs that have revolutionized the treatment of various malignancies.[1][2] Its unique structural and electronic properties make it an ideal precursor for constructing complex heterocyclic systems that are central to the pharmacophore of many potent and selective kinase inhibitors.[1][2] This guide provides an in-depth exploration of the synthetic utility of 2-chloro-6-methylaniline, with a focus on detailed protocols for the preparation of key intermediates and their elaboration into clinically significant kinase inhibitors like Dasatinib. We will also explore analogous synthetic strategies to underscore the broader applicability of this versatile reagent in drug discovery.

The core chemical principle underpinning the utility of 2-chloro-6-methylaniline is its participation in nucleophilic aromatic substitution (SNAr) reactions. The aniline nitrogen acts as a potent nucleophile, while the chloro and methyl substituents on the aromatic ring subtly modulate its reactivity and provide crucial steric and electronic handles for achieving selectivity in subsequent synthetic transformations and in the final drug-target interactions.

Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthesis of many kinase inhibitors utilizing 2-chloro-6-methylaniline follows a convergent and modular strategy. This typically involves the initial preparation of a complex heterocyclic electrophile, which is then coupled with 2-chloro-6-methylaniline or a derivative thereof. This approach allows for the late-stage introduction of the substituted aniline moiety, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

A prime example of this strategy is the synthesis of Dasatinib, a potent dual Bcr-Abl and Src family tyrosine kinase inhibitor.[1][3] The key disconnection in the retrosynthesis of Dasatinib highlights the central role of 2-chloro-6-methylaniline as a key building block.

G Dasatinib Dasatinib Intermediate_A N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide Dasatinib->Intermediate_A Final Coupling Piperazine 1-(2-hydroxyethyl)piperazine Dasatinib->Piperazine Intermediate_B 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Intermediate_A->Intermediate_B SNAr Reaction Dichloropyrimidine 4,6-dichloro-2-methylpyrimidine Intermediate_A->Dichloropyrimidine Aniline 2-Chloro-6-methylaniline Intermediate_B->Aniline Amide Formation & Cyclization Thiazole_Precursor Thiazole Precursor Intermediate_B->Thiazole_Precursor

Figure 1: Retrosynthetic analysis of Dasatinib highlighting the key bond formations and the strategic importance of 2-chloro-6-methylaniline.

Part 1: Synthesis of a Key Thiazole Intermediate

A crucial step in the synthesis of Dasatinib is the preparation of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This intermediate is constructed from 2-chloro-6-methylaniline and a suitable thiazole precursor. While various methods exist, a common approach involves the reaction of 2-chloro-6-methylaniline with a protected and activated thiazole carboxylic acid derivative.

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol is adapted from methodologies described in the patent literature, which detail the amidation of a protected 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline.[4]

Materials and Reagents:

  • 2-CBZ-aminothiazole-5-carboxylic acid

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • 2-Chloro-6-methylaniline

  • Methanol

  • Water

Procedure:

  • In a clean, dry reaction vessel, dissolve 2-CBZ-aminothiazole-5-carboxylic acid (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 5 hours.

  • Add 2-chloro-6-methylaniline (1.1 equivalents) to the reaction mixture.

  • Slowly warm the reaction to 80 °C and maintain this temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • To the residue, add a 1:1 mixture of methanol and water and stir vigorously for 3 hours to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to afford the CBZ-protected intermediate.

  • For the deprotection step, the resulting compound is treated with aluminum trichloride and anisole to yield the final product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[4]

Self-Validation and Expected Outcome:

The progress of the amidation can be monitored by the disappearance of the starting materials. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity. Typical yields for this two-step sequence are in the range of 70-85%.

Part 2: Assembly of the Kinase Inhibitor Core

The synthesized thiazole intermediate serves as the nucleophilic component in a subsequent SNAr reaction with a di-substituted pyrimidine, a common core in many kinase inhibitors.

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction between the aminothiazole intermediate and a chloropyrimidine proceeds via a well-established SNAr mechanism.[5][6] The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic amino group of the thiazole. This addition step forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5][6] Subsequent elimination of a chloride ion restores the aromaticity of the pyrimidine ring and yields the desired product. The presence of two nitrogen atoms in the pyrimidine ring enhances its electrophilicity, facilitating the nucleophilic attack.[7][8]

G cluster_0 SNAr Mechanism Start Aminothiazole (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance-stabilized intermediate) Start->Meisenheimer Nucleophilic Attack Pyrimidine Dichloropyrimidine (Electrophile) Pyrimidine->Meisenheimer Product Coupled Product Meisenheimer->Product Elimination Chloride Chloride Ion (Leaving Group) Meisenheimer->Chloride

Figure 2: A simplified workflow of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Protocol 2: Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

This protocol details the coupling of the previously synthesized aminothiazole with 4,6-dichloro-2-methylpyrimidine.

Materials and Reagents:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-Dichloro-2-methylpyrimidine

  • Potassium hydride (30 wt% dispersion in mineral oil) or Sodium tert-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid

  • Deionized water

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add anhydrous THF (80 mL).

  • Cool the THF to -25 °C.

  • Carefully add potassium hydride (1.1 equivalents) to the cold THF and stir for 10 minutes.

  • Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1 equivalent) in anhydrous THF, maintaining the temperature at -25 °C.

  • Stir the mixture for 30 minutes at -25 °C.

  • Add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 equivalents) in anhydrous THF (7 mL), keeping the temperature stable.

  • Allow the reaction mixture to slowly warm to -10 °C and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH reaches 6.

  • Maintain the temperature at 0-5 °C for 2 hours to allow for crystallization.

  • Collect the precipitate by vacuum filtration and wash with cold THF.

  • Dry the solid under vacuum to yield the desired product.[9]

Quantitative Data Summary:

ParameterValueReference
Yield 98.7%[9]
Purity (HPLC) 99.95%[9]
Max Single Impurity 0.03%[9]

Part 3: Final Elaboration to Dasatinib

The final step in the synthesis of Dasatinib involves a second SNAr reaction, this time displacing the remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.

Protocol 3: Synthesis of Dasatinib

Materials and Reagents:

  • N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

  • 1-(2-hydroxyethyl)piperazine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol or Dioxane

  • Deionized water

Procedure:

  • In a reaction vessel, suspend the product from Protocol 2 (1 equivalent) in n-butanol.

  • Add 1-(2-hydroxyethyl)piperazine (2-3 equivalents) and DIPEA (2-3 equivalents).

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 12-24 hours, monitoring by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the crude Dasatinib.

  • Collect the solid by filtration, wash with water, and then with a cold solvent such as ethanol or acetone.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Dasatinib monohydrate.

Broader Applications: The Case of Bosutinib

The synthetic principles described are not limited to Dasatinib. Bosutinib, another important kinase inhibitor, features a 4-anilinoquinoline core. Its synthesis also involves the crucial coupling of a substituted aniline with a heterocyclic electrophile, in this case, a chloroquinoline derivative.[10][11][12][13] While the specific aniline used in the published routes for Bosutinib is 2,4-dichloro-5-methoxyaniline, the fundamental SNAr reaction is analogous to the chemistry described for Dasatinib. This highlights the modularity and broad applicability of using substituted anilines like 2-chloro-6-methylaniline as key building blocks in the synthesis of a diverse range of kinase inhibitors.

G Bosutinib Bosutinib Anilinoquinoline 4-Anilinoquinoline Intermediate Bosutinib->Anilinoquinoline Further Elaboration Substituted_Aniline 2,4-dichloro-5-methoxyaniline Anilinoquinoline->Substituted_Aniline SNAr Reaction Chloroquinoline 4-Chloroquinoline Intermediate Anilinoquinoline->Chloroquinoline

Figure 3: Synthetic approach to Bosutinib, showcasing a similar SNAr coupling strategy.

Conclusion and Future Perspectives

2-Chloro-6-methylaniline has proven to be an invaluable and versatile starting material in the synthesis of complex kinase inhibitors. The synthetic routes to Dasatinib detailed herein exemplify a robust and adaptable strategy centered around nucleophilic aromatic substitution. The ability to construct the core of these potent drugs in a modular fashion provides a powerful platform for the discovery and development of new therapeutic agents. As the demand for novel and more selective kinase inhibitors continues to grow, the strategic application of well-chosen building blocks like 2-chloro-6-methylaniline will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. CN103524449B.
  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka | Patsnap. Available at: [Link]

  • New Route for the synthesis of Bosutinib. Der Pharma Chemica. Available at: [Link]

  • 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. CN103483289A.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • A New and Practical Synthesis of Bosutinib. ResearchGate. Available at: [Link]

  • New Synthetic Process for Bosutinib. ResearchGate. Available at: [Link]

  • The Chemical Backbone of Oncology: Understanding 2-Chloro-6-Methylaniline in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-Chloro-6-methylaniline. PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • 2024 Medicinal Chemistry Reviews at a Glance. Drug Hunter. Available at: [Link]

  • Feature Reviews in Medicinal Chemistry. MDPI. Available at: [Link]

  • 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry. Available at: [Link]

  • Heterocyclic kinase inhibitors. WO2009076373A1.
  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloro-6-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Dichloro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, often presents challenges in achieving high regioselectivity and yield. This guide provides in-depth, experience-driven advice to overcome these hurdles.

Reaction Workflow Overview

A common synthetic approach involves the selective chlorination of a substituted aniline. The following diagram illustrates a generalized workflow.

Synthesis_Workflow Start Starting Material (e.g., 2-Methylaniline or derivative) Protection Protecting Group Introduction (if necessary) Start->Protection Amine protection Chlorination Regioselective Chlorination Protection->Chlorination Controlled conditions Deprotection Protecting Group Removal (if necessary) Chlorination->Deprotection Acid/Base hydrolysis Purification Product Purification Deprotection->Purification End This compound Purification->End Troubleshooting_Logic Start Reaction Outcome Unsatisfactory LowYield Low Yield Start->LowYield Impurity High Impurity Profile Start->Impurity CheckCompletion Reaction Incomplete? LowYield->CheckCompletion Analyze crude mixture IsomerFormation Isomeric Byproducts? Impurity->IsomerFormation Analyze byproducts IncreaseTimeTemp Increase Reaction Time/Temp CheckCompletion->IncreaseTimeTemp Yes CheckWorkup Check Workup & Purification for Product Loss CheckCompletion->CheckWorkup No ModifyConditions Modify Reaction Conditions: - Lower Temperature - Change Solvent/Catalyst - Use Protecting Group IsomerFormation->ModifyConditions Yes OverChlorination Over-chlorination? IsomerFormation->OverChlorination No ReduceChlorinatingAgent Reduce Equivalents of Chlorinating Agent OverChlorination->ReduceChlorinatingAgent Yes OtherImpurity Identify other impurities and adjust conditions accordingly OverChlorination->OtherImpurity No

Sources

Technical Support Center: Purification of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,3-Dichloro-6-methylaniline (CAS No. 62077-27-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. The following question-and-answer guide provides troubleshooting strategies and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily residue after synthesis. What are the first steps for purification?

A1: A dark, oily crude product is common and typically indicates the presence of residual solvents, starting materials, and colored by-products from the synthesis. The immediate goal is to perform a preliminary cleanup and assess the complexity of the mixture before committing to a specific high-purity technique.

Initial Work-Up Protocol:

  • Acid-Base Extraction: This is the most effective first step to separate your aniline from neutral and acidic impurities.

    • Dissolve the crude oil in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Your target compound, being basic, will move into the aqueous phase as the hydrochloride salt.

    • Separate the layers. The organic layer contains neutral impurities. The aqueous layer now contains your protonated product.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Slowly basify the aqueous layer with a base like 2M NaOH or NaHCO₃ until it is alkaline (check with pH paper). Your aniline will precipitate or form an oil.

    • Extract the free aniline back into an organic solvent (DCM or Ethyl Acetate), perform this extraction 2-3 times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purity Assessment: After this initial cleanup, you should have a cleaner, though likely still impure, product. Now, assess its purity using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to decide on the next step. This initial analysis will help you identify the number of components and guide your choice of a more rigorous purification method.[1]

Q2: What are the most probable impurities in my crude this compound?

A2: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the de-bromination of 2,3-dichloro-4-bromo-6-methylaniline.[2] Another potential route could involve the chlorination of a methylaniline precursor.[3]

Potential Impurities Include:

  • Unreacted Starting Materials: Such as 2,3-dichloro-4-bromo-6-methylaniline or incompletely chlorinated precursors.

  • Isomeric By-products: Different isomers of dichloro-methylaniline may form depending on the regioselectivity of the chlorination step (e.g., 2,5- or 2,4-dichloro-6-methylaniline).

  • Partially Reacted Intermediates: For multi-step syntheses, intermediates may carry through to the final product.

  • Reagents and Catalysts: Residual catalysts (like Palladium)[2] or reagents from the work-up.

  • Polymerization Products: Anilines can be susceptible to oxidation and polymerization, leading to high molecular weight, colored impurities.

A flowchart for selecting the appropriate purification strategy is presented below.

Purification_Strategy cluster_methods Purification Method Crude Crude Product (Post-Workup) Assess Purity Assessment (TLC, GC, ¹H NMR) Crude->Assess Decision Impurity Profile? Assess->Decision Recrystallization Recrystallization (High Purity, Crystalline Solid) Decision->Recrystallization  Major product is a solid  Impurities have different solubility Distillation Vacuum Distillation (Liquid Product, Thermally Stable) Decision->Distillation  Product is a liquid/low MP solid  Boiling point difference >25°C Chromatography Column Chromatography (Complex Mixture, Similar Polarity) Decision->Chromatography  Multiple impurities  Isomers present Final Purity & Identity Confirmation (GC, HPLC, NMR, MS) Recrystallization->Final Distillation->Final Chromatography->Final

Caption: Decision workflow for selecting a purification method.

Q3: How do I choose between Recrystallization, Vacuum Distillation, and Column Chromatography?

A3: The choice depends on the physical state of your product and the nature of the impurities identified in Q2.

  • Recrystallization: This is the preferred method if your product is a solid at room temperature and the impurities have significantly different solubilities in a chosen solvent. It is highly effective for removing small amounts of impurities and can yield very pure crystalline material. A related technique involves precipitating the compound as a hydrochloride salt, which can be very effective for purification.[4]

  • Vacuum Distillation: This method is ideal if your product is a liquid or a low-melting solid that is thermally stable. It separates compounds based on differences in boiling points. Vacuum is necessary to lower the boiling point and prevent decomposition at high temperatures. This is a good choice for separating your product from non-volatile (polymeric) or highly volatile impurities.[4]

  • Column Chromatography: This is the most versatile but often most labor-intensive method. It is the best choice when dealing with complex mixtures, isomers with similar polarities, or when both recrystallization and distillation fail.[5][6][7]

Q4: I want to try recrystallization. Can you provide a protocol and troubleshooting tips?

A4: Absolutely. Recrystallization is an excellent technique for purifying solid anilines.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key is finding a solvent that dissolves your compound poorly at low temperatures but well at high temperatures. Based on solubility data for similar anilines, suitable starting solvents are listed in the table below.[8] Test small amounts of your product in different solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

ProblemPotential Cause(s)Solution(s)
Product "Oils Out" The boiling point of the solvent is too high, or the melting point of the solute is below the solvent's boiling point.Add a co-solvent in which the compound is less soluble (a "non-solvent") to lower the overall solvating power.
No Crystals Form Solution is too dilute; compound is too soluble; solution is supersaturated.1. Boil off some solvent to concentrate the solution. 2. Scratch the inner wall of the flask. 3. Add a seed crystal. 4. Add a non-solvent dropwise.
Colored Crystals Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
Q5: My product is still an oil after work-up. How should I approach vacuum distillation?

A5: Vacuum distillation is an excellent choice for purifying liquid anilines. 2,3-Dichloroaniline (a close isomer) has a boiling point of 252 °C at atmospheric pressure, which suggests this compound will also have a high boiling point requiring a vacuum.[9]

Experimental Protocol for Vacuum Distillation:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small quantities.

  • Drying: Ensure the crude oil is completely dry. Any residual water will interfere with the vacuum.

  • Pressure: Connect a vacuum pump with a pressure gauge. A typical target pressure for high-boiling liquids is between 0.1 and 5 mmHg.

  • Heating: Use a heating mantle with a magnetic stirrer to ensure smooth boiling and prevent bumping.

  • Fraction Collection: Slowly increase the temperature. Collect and discard any initial low-boiling fractions. Collect the main fraction over the temperature range where your product distills. The boiling point should be stable during the collection of the pure fraction.

  • Purity Check: Analyze the collected fraction(s) by GC or NMR to confirm purity.[1][10]

Q6: How can I confirm the purity and identity of my final product?

A6: A combination of analytical techniques is essential to confirm both the purity and the structural identity of your this compound.

  • Purity Assessment:

    • Gas Chromatography (GC): An excellent method for determining the percentage purity of volatile compounds.[1]

    • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and quantification of purity.[10]

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the isomeric substitution pattern.[10]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the amine group.[10]

A certificate of analysis for a similar compound typically includes data from these techniques to validate its quality.[10]

References

  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. Available from: [Link]

  • United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

  • Google Patents. US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Google Patents. CN112358404B - Preparation method of 2-chloro-6-methylaniline.
  • Capot Chemical. Specifications of this compound. Available from: [Link]

  • PrepChem.com. Preparation of this compound. Available from: [Link]

  • Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • PubChem. 2,6-Dichloro-3-methylaniline. Available from: [Link]

  • Wikipedia. 2,3-Dichloroaniline. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Products in 2,3-Dichloro-6-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 2,3-dichloro-6-methylaniline in their synthetic workflows. As a valued intermediate, understanding and mitigating the formation of common side products is crucial for optimizing reaction yields, simplifying purification processes, and ensuring the quality of downstream materials. This guide provides in-depth, field-proven insights into the causality of these side reactions and offers practical, self-validating protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in reactions with this compound?

A1: Based on the reactivity of the aniline moiety and the substituted aromatic ring, the most frequently encountered side products can be categorized as follows:

  • Over-reaction Products: These arise from multiple substitutions on the aniline nitrogen or the aromatic ring.

  • Coupling and Dimerization Products: Self-coupling of the starting material or cross-coupling with reaction intermediates can lead to dimeric impurities.

  • Dehalogenation Products: Loss of one or both chlorine atoms from the aromatic ring can occur under certain reductive or catalytic conditions.

  • Oxidation Products: The aniline functionality is susceptible to oxidation, leading to a variety of colored impurities.

  • Isomeric Byproducts: In reactions such as electrophilic aromatic substitution, substitution at undesired positions on the ring can occur.

Troubleshooting Guides

Issue 1: Formation of Dimeric and Oligomeric Impurities in Cross-Coupling Reactions

Symptoms:

  • Observation of high molecular weight species by Mass Spectrometry (MS).

  • Complex proton NMR spectra with broad signals.

  • Streaking or insoluble material on TLC plates.

  • Difficulty in purifying the desired product by column chromatography.

Root Cause Analysis:

Dimeric and oligomeric side products in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, often arise from homo-coupling of the starting this compound or the organometallic coupling partner. In palladium-catalyzed reactions, an unproductive side reaction can be the beta-hydride elimination from the amide intermediate, which can lead to the formation of hydrodehalogenated arenes and imines that can further react[1]. In Sandmeyer reactions, which proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, the detection of biaryl byproducts is a common indicator of this radical pathway[2][3].

Mitigation Strategies & Protocols:

Protocol 1: Optimizing Ligand and Base Selection in Buchwald-Hartwig Amination

The choice of ligand and base is critical to favor the desired reductive elimination over side reactions. Bulky, electron-rich phosphine ligands can promote the desired C-N bond formation.

  • Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos.

  • Base Selection: Employ a non-nucleophilic, sterically hindered base like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) instead of stronger, more nucleophilic bases like sodium tert-butoxide, which can sometimes promote side reactions.

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate to minimize the rate of side reactions.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as oxidative processes can lead to catalyst deactivation and the formation of colored impurities.

Protocol 2: Minimizing Homo-Coupling in Suzuki-Miyaura Reactions

Homo-coupling of the boronic acid partner is a common side reaction.

  • Controlled Addition: Add the boronic acid slowly to the reaction mixture to maintain a low concentration, thus disfavoring self-coupling.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can increase the rate of homo-coupling.

  • Base and Solvent: The choice of base and solvent can influence the reaction selectivity. A weaker base like potassium carbonate or cesium carbonate may be preferable to stronger bases. The use of polar aprotic solvents like dioxane or THF is generally recommended.

Diagram 1: General Troubleshooting Workflow for Dimeric Impurities

G start High MW Impurities Detected check_reaction Identify Reaction Type (e.g., Buchwald-Hartwig, Suzuki) start->check_reaction buchwald Buchwald-Hartwig check_reaction->buchwald suzuki Suzuki-Miyaura check_reaction->suzuki optimize_ligand Optimize Ligand/Base (e.g., Bulky Ligand, Weaker Base) buchwald->optimize_ligand control_stoich Control Stoichiometry (Slow Addition of Boronic Acid) suzuki->control_stoich temp_control Lower Reaction Temperature optimize_ligand->temp_control control_stoich->temp_control inert_atm Ensure Inert Atmosphere temp_control->inert_atm purification Purification (e.g., Recrystallization, Prep-HPLC) inert_atm->purification

Caption: Troubleshooting workflow for high molecular weight impurities.

Issue 2: Poly-substitution in Electrophilic Aromatic Substitution Reactions

Symptoms:

  • Presence of multiple product spots on TLC with similar Rf values.

  • MS data showing addition of more than one electrophile to the starting material.

  • Complex aromatic region in the 1H NMR spectrum.

Root Cause Analysis:

The amino group of this compound is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. This high reactivity can make it difficult to stop the reaction at the mono-substitution stage, leading to poly-substitution. Friedel-Crafts reactions are particularly prone to this issue, and the amino group can also form a complex with the Lewis acid catalyst, deactivating it[4][5].

Mitigation Strategies & Protocols:

Protocol 3: N-Acetylation to Modulate Reactivity

Protecting the amino group as an acetamide reduces its activating effect and steric bulk, allowing for more controlled substitution.

  • N-Acetylation: React this compound with acetic anhydride in the presence of a mild base like pyridine or sodium acetate to form N-(2,3-dichloro-6-methylphenyl)acetamide.

  • Electrophilic Substitution: Perform the desired electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the N-acetylated compound. The acetamido group is still ortho-, para-directing but is less activating than the amino group, which helps to prevent polysubstitution.

  • Deprotection: Hydrolyze the acetamide back to the free amine using acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

Diagram 2: N-Acetylation Strategy for Controlled Substitution

G start This compound n_acetylation N-Acetylation (Acetic Anhydride) start->n_acetylation acetylated N-(2,3-dichloro-6-methylphenyl)acetamide n_acetylation->acetylated eas Electrophilic Aromatic Substitution acetylated->eas substituted_acetylated Substituted Acetamide eas->substituted_acetylated deprotection Deprotection (Hydrolysis) substituted_acetylated->deprotection final_product Mono-substituted Product deprotection->final_product

Caption: Reaction sequence for controlled electrophilic substitution.

Issue 3: Dehalogenation Side Products

Symptoms:

  • MS peaks corresponding to the loss of one or two chlorine atoms (M-35 or M-70).

  • 1H NMR signals indicating the presence of additional aromatic protons.

  • GC-MS analysis showing products with lower retention times than expected.

Root Cause Analysis:

Dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. This can be a significant side reaction in palladium-catalyzed reactions, particularly under reducing conditions or in the presence of a hydride source. The C-Cl bond can be susceptible to hydrogenolysis, especially when activated by other functional groups on the ring.

Mitigation Strategies & Protocols:

Protocol 4: Minimizing Dehalogenation in Pd-Catalyzed Reactions

Careful control of reaction conditions can suppress dehalogenation.

  • Hydride Scavengers: If a hydride source is suspected (e.g., from certain bases or solvents), the addition of a mild hydride scavenger can be beneficial.

  • Ligand Choice: Some ligands are more prone to promoting dehalogenation than others. Screening different phosphine ligands can identify a system that favors the desired coupling over dehalogenation.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Hydrogen Source Exclusion: If using catalytic hydrogenation for another transformation in the molecule, be aware of the potential for dehalogenation. Use a catalyst with lower activity for C-Cl bond cleavage (e.g., certain supported palladium catalysts with specific modifiers).

Quantitative Data Summary

The following table provides a general overview of the potential for side product formation in various reactions. The actual percentages can vary significantly based on the specific reaction conditions.

Reaction TypeCommon Side Product(s)Typical % Formation (Unoptimized)Key Mitigation Strategy
Buchwald-Hartwig Amination Hydrodehalogenated arene5-20%Bulky, electron-rich ligands
Suzuki-Miyaura Coupling Biaryl homo-coupling5-15%Slow addition of boronic acid
Friedel-Crafts Acylation Di-acylated product10-50%N-acetylation of the aniline
Sandmeyer Reaction Biaryl byproducts2-10%Optimized copper catalyst concentration

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Retrieved from [Link]

  • Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Improving Yield and Purity of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,3-Dichloro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important chemical intermediate. We will delve into the intricacies of its synthesis, offering troubleshooting advice and frequently asked questions to help you optimize your reaction yield and achieve high purity.

I. Synthesis of this compound: A Troubleshooting Approach

The synthesis of this compound can be a multi-step process, often involving sensitive intermediates. Below, we address common issues that may arise during a typical synthetic route.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What is a common synthetic route to prepare this compound?

A common and effective method for synthesizing chlorinated anilines involves a sequence of diazotization, reduction, and chlorination reactions. A plausible route for this compound could start from a substituted nitroaniline, followed by reduction of the nitro group and subsequent chlorination, or a route involving diazotization to remove an amino group and introduce a chloro group. For instance, a related compound, 2-chloro-6-methylaniline, can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a one-pot diazotization-reduction process.[1] This involves the elimination of the amino group via diazotization, followed by reduction of the nitro group using iron powder.[1]

Q2: My reaction yield is consistently low. What are the likely causes?

Low yields in aniline synthesis can often be traced back to several key factors:

  • Incomplete Reaction: Ensure all starting materials have been consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts is a common cause of reduced yield. Understanding the potential side reactions in your specific synthetic route is crucial for mitigating them.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical parameters that can significantly impact yield.[2] Even small deviations from the optimal conditions can lead to a decrease in the desired product.

  • Purity of Starting Materials: The presence of impurities in your starting materials can interfere with the reaction and lead to the formation of unwanted side products.

Q3: I am observing the formation of multiple products in my reaction mixture. What could be the cause?

The formation of multiple products often points to a lack of selectivity in one of the reaction steps. For instance, during chlorination, over-chlorination can occur, leading to the formation of trichloro- or other polychlorinated anilines. The reaction conditions, including the choice of chlorinating agent and the reaction temperature, must be carefully controlled to favor the desired dichlorinated product.

Q4: The reduction of the nitro group in my precursor seems to be incomplete. How can I optimize this step?

The reduction of nitroarenes to anilines is a critical step in many synthetic pathways. If you are experiencing incomplete reduction, consider the following:

  • Choice of Reducing Agent: Iron powder in the presence of an acid is a classic and effective method for nitro group reduction.[3][4][5][6][7] The activity of the iron powder can be crucial; using a freshly activated powder may improve results.

  • Reaction Temperature: While some reductions can proceed at room temperature, others may require heating to achieve a reasonable reaction rate and completion.[4]

  • pH of the Reaction Mixture: The efficiency of the reduction can be pH-dependent. Maintaining the optimal pH throughout the reaction is important for maximizing the yield of the desired aniline.

Troubleshooting Guide: Synthesis
Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction conditions.Verify the purity and activity of all reagents. Confirm the reaction temperature and stoichiometry are as per the protocol.
Formation of Dark Tar-like Substances Decomposition of starting materials or intermediates.Ensure the reaction temperature is strictly controlled, especially during exothermic steps. Consider degassing the solvent to remove oxygen.
Incomplete Diazotization Temperature too high, insufficient acid, or impure sodium nitrite.Maintain the reaction temperature between 0-5°C.[8][9] Use a sufficient excess of acid and a freshly prepared solution of sodium nitrite.[8]
Presence of Phenolic Impurities Decomposition of the diazonium salt intermediate.Use the diazonium salt immediately after its formation and avoid warming the solution before the next step.[10]

II. Purification of this compound: Achieving High Purity

Purification of halogenated anilines like this compound can be challenging due to their physical and chemical properties. The following sections provide guidance on common purification techniques and how to troubleshoot them.

Frequently Asked Questions (FAQs) - Purification

Q1: My purified this compound is colored (e.g., yellow, brown). What is the cause and how can I fix it?

The discoloration of anilines is a common issue and is typically caused by aerial oxidation of the amino group, which leads to the formation of colored impurities.[11] To obtain a colorless product, consider the following:

  • Recrystallization with Activated Carbon: Adding a small amount of activated carbon during recrystallization can help adsorb the colored impurities.

  • Distillation: For liquid anilines, distillation under reduced pressure can be an effective purification method.

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent further oxidation.

Q2: I am having difficulty purifying my product by column chromatography on silica gel. The compound seems to be sticking to the column. Why is this happening?

Anilines are basic compounds and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to tailing of the product peak and poor separation from impurities.[12] To overcome this issue, you can:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina or treated silica gel.

Q3: What are some suitable recrystallization solvents for this compound?

The choice of recrystallization solvent depends on the solubility profile of your compound and its impurities. For chlorinated anilines, common recrystallization solvents include:

  • Hexane or Heptane: These non-polar solvents are often good choices for recrystallizing moderately polar compounds like dichlorinated anilines.

  • Ethanol/Water or Methanol/Water Mixtures: A mixed solvent system can be very effective. The crude product is dissolved in the minimum amount of hot alcohol, and water is then added dropwise until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.

  • Toluene: This aromatic solvent can also be a suitable choice for recrystallization.

It is always recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Troubleshooting Guide: Purification
Problem Potential Cause Recommended Solution
Oily Product After Recrystallization The compound has a low melting point or is impure.Try a different recrystallization solvent or a combination of solvents. Consider a final purification step by column chromatography.
Poor Separation on TLC Inappropriate mobile phase.Systematically vary the polarity of the mobile phase (e.g., by changing the ratio of hexane and ethyl acetate) to achieve better separation.
Compound is not Visible on TLC Plate Under UV Light The compound does not have a UV chromophore.Use a visualizing stain, such as potassium permanganate or iodine, to visualize the spots on the TLC plate.

III. Analytical Methods for Purity Assessment

Accurate assessment of the purity of your this compound is crucial. The following methods are commonly used:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and assess the purity of the product. The choice of mobile phase is critical for achieving good separation. A common mobile phase for chlorinated anilines is a mixture of hexane and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a buffer.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities. The 1H NMR spectrum of the related 2-chloro-6-methylaniline has been reported.[18][19]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the molecule.[20]

IV. Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and purification of this compound. Note: These are illustrative examples and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of a Dichloro-methylaniline (Adapted from a similar synthesis)

This protocol is adapted from the synthesis of 2-chloro-6-methylaniline and may serve as a starting point.[1]

  • Diazotization: In a round-bottom flask, dissolve the starting substituted nitroaniline in a suitable acidic solution (e.g., aqueous sulfuric acid) and cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0-5°C for an additional 30 minutes after the addition is complete.

  • Reduction: To the cold diazonium salt solution, add a reducing agent such as hypophosphorous acid and continue to stir at low temperature.

  • Slowly warm the reaction mixture to room temperature and then heat to around 90°C.

  • Add iron powder portion-wise to the hot solution.

  • Maintain the reaction at an elevated temperature for several hours until the reduction is complete (monitor by TLC).

  • Work-up: Filter the hot reaction mixture to remove the iron salts. Cool the filtrate and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

V. Visualizations

Workflow for Troubleshooting Low Yield in Synthesis

Caption: A logical workflow for troubleshooting low reaction yields.

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude this compound Is_Solid Is the crude product a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Is_Liquid Is the crude product a liquid? Is_Solid->Is_Liquid No Purity_Check1 Check Purity (TLC/HPLC) Recrystallize->Purity_Check1 Is_Pure1 Is the purity >98%? Purity_Check1->Is_Pure1 Final_Product1 Pure Product Is_Pure1->Final_Product1 Yes Column_Chromatography Perform Column Chromatography Is_Pure1->Column_Chromatography No Purity_Check2 Check Purity of Fractions Column_Chromatography->Purity_Check2 Combine_Pure_Fractions Combine Pure Fractions and Evaporate Purity_Check2->Combine_Pure_Fractions Final_Product2 Pure Product Combine_Pure_Fractions->Final_Product2 Is_Liquid->Column_Chromatography No Distillation Consider Vacuum Distillation Is_Liquid->Distillation Yes Purity_Check3 Check Purity (GC/HPLC) Distillation->Purity_Check3 Is_Pure2 Is the purity >98%? Purity_Check3->Is_Pure2 Is_Pure2->Column_Chromatography No Final_Product3 Pure Product Is_Pure2->Final_Product3 Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

VI. References

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. (2025-08-06). --INVALID-LINK--

  • Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem. --INVALID-LINK--

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Longdom Publishing. (2015-12-13). --INVALID-LINK--

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. The Royal Society of Chemistry. (2016-01-26). --INVALID-LINK--

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes to anilines. The Royal Society of Chemistry. --INVALID-LINK--

  • Efficient and highly selective iron-catalyzed reduction of nitroarenes. PubMed. (2011-10-21). --INVALID-LINK--

  • troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem. --INVALID-LINK--

  • Application Notes and Protocols: Diazotization of Anilines for Iodination. Benchchem. --INVALID-LINK--

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. --INVALID-LINK--

  • Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. --INVALID-LINK--

  • 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. (2021-10-18). --INVALID-LINK--

  • Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Semantic Scholar. (2009-02-10). --INVALID-LINK--

  • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. --INVALID-LINK--

  • Methods for Developing Mobile Phase Conditions for C18 Columns. COSMOSIL. --INVALID-LINK--

  • How to Synthesize 2-Chloro-6-methylaniline? - FAQ. Guidechem. --INVALID-LINK--

  • Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. (2016-07-14). --INVALID-LINK--

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. --INVALID-LINK--

  • 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • method 8131 aniline and selected derivatives by gas chromatography. EPA. --INVALID-LINK--

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  • This compound CAS#: 62077-27-4. ChemicalBook. --INVALID-LINK--

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  • HPLC Column Technical Guide. GL Sciences. --INVALID-LINK--

  • Chromatography. --INVALID-LINK--

  • 2,6-Dichloro-3-methylaniline(64063-37-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

  • Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents. --INVALID-LINK--

  • 2,4-Dichloro-6-methylaniline 97 30273-00-8. Sigma-Aldrich. --INVALID-LINK--

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC - NIH. --INVALID-LINK--

  • Unveiling Coverage-Dependent Interactions of N-Methylaniline with the Pt(111) Surface. ACS Publications. (2025-03-21). --INVALID-LINK--

  • 2,4-Dichloro-6-methylaniline, 97% 5 g | Buy Online. Thermo Scientific Chemicals. --INVALID-LINK--

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  • In a Tre experiment, the best system for separating a mixture of ortho, m.. Filo. (2024-09-29). --INVALID-LINK--

  • 2,6-Dichloro-3-methylaniline, 500 g. Carl ROTH. --INVALID-LINK--

  • 2,6-Dichloro-3-methylaniline | 64063-37-2. Biosynth. --INVALID-LINK--

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References

Technical Support Center: Challenges in the Chlorination of Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of methylaniline (also known as toluidine) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these critical reactions. The chlorination of methylanilines is a cornerstone of synthetic chemistry, pivotal for creating intermediates in pharmaceuticals, agrochemicals, and materials science. However, the reaction is notoriously challenging due to competing directing effects, the risk of over-chlorination, and byproduct formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to enhance the success and reproducibility of your work.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating challenges encountered during the chlorination of methylaniline derivatives. Each issue is presented as a question, followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My reaction is producing a mixture of ortho- and para-chloro isomers with poor regioselectivity. How can I favor one over the other?

Root Cause Analysis: This is the most frequent challenge. Both the amino (-NHCH₃ or -NH₂) and methyl (-CH₃) groups are activating, ortho, para-directing groups. Their combined influence often leads to a statistical mixture of isomers, making purification difficult and reducing the yield of the desired product. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

Solutions & Strategies:

  • Leverage Steric Hindrance for para-Selectivity:

    • Mechanism: The methyl group and the (often larger) N-substituent can sterically block the ortho positions, making the para position the more accessible site for the electrophilic chlorinating agent.

    • Actionable Protocol: For substrates like 2-methylaniline (o-toluidine), the position para to the amino group (4-position) is sterically favored. Using a bulky chlorinating agent or protecting the amine with a bulky group can further enhance this effect.

  • Utilize Catalysis for ortho-Selectivity:

    • Mechanism: Recent advances have shown that specific catalysts can direct chlorination to the ortho position. For example, secondary amine organocatalysts can react with sulfuryl chloride (SO₂Cl₂) to form an anionic trichloride species that preferentially delivers chlorine to the ortho position.[1][2]

    • Actionable Protocol: A metal-free approach using a secondary amine like diisopropylamine with sulfuryl chloride in a non-polar solvent like toluene can achieve high ortho-selectivity under mild conditions.[3][4]

  • Protonation to Direct meta (in specific cases):

    • Mechanism: In strongly acidic media (e.g., concentrated H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₂R⁺). This group is strongly deactivating and meta-directing. The reaction is then driven by the weaker ortho, para-directing methyl group, but the overall deactivation favors meta-chlorination relative to the anilinium group.

    • Actionable Protocol: Reacting the methylaniline with chlorine gas in concentrated sulfuric acid can produce meta-chloro isomers.[5] The stoichiometry of chlorine to the substrate is critical to control the degree of chlorination.[5]

Q2: I'm getting significant amounts of di- and tri-chlorinated products, even when using only one equivalent of the chlorinating agent. How can I improve selectivity for mono-chlorination?

Root Cause Analysis: The aniline ring is highly activated by the methyl and amino groups. The initial monochlorination product is often still activated enough to react faster than the starting material, leading to polychlorination. This is a classic example of a product having higher reactivity than the reactant.

Solutions & Strategies:

  • Control Stoichiometry and Addition Rate:

    • Causality: Adding the chlorinating agent slowly and in a slight sub-stoichiometric amount ensures that it reacts as it is added, minimizing its concentration at any given time and reducing the chance of it reacting with the already-formed product.

    • Actionable Protocol: Dissolve the methylaniline derivative in a suitable solvent and cool the solution (e.g., to 0 °C). Add the chlorinating agent (e.g., SO₂Cl₂ or a solution of NCS) dropwise over an extended period. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Use a Milder Chlorinating Agent:

    • Causality: Highly reactive agents like chlorine gas (Cl₂) are less selective. Milder reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) offer better control.[6][7][8]

    • Actionable Protocol: Substitute Cl₂ with NCS. The reaction with NCS is often slower and can be performed at room temperature or with gentle heating, providing a wider window to stop the reaction after the first substitution.[7][9] Acetonitrile is often a good solvent choice for reactions with NCS.[7][9]

  • Reduce Amine Activating Effect via Protection:

    • Causality: Temporarily converting the highly activating amino group into a less activating amide or carbamate group (e.g., acetyl, trifluoroacetyl, or Boc) significantly tames the ring's reactivity.[9] This "tattles down" the reaction, making mono-substitution easier to achieve.

    • Actionable Protocol: Acetylate the methylaniline using acetic anhydride. Perform the chlorination on the resulting acetanilide derivative. Afterward, the protecting group can be removed by acidic or basic hydrolysis to yield the monochlorinated methylaniline.

Q3: My reaction mixture is turning dark purple or black, and I'm getting a lot of tar-like byproducts. What is causing this and how can I prevent it?

Root Cause Analysis: Anilines are highly susceptible to oxidation. Strong chlorinating agents or harsh reaction conditions can oxidize the aniline ring, leading to the formation of colored polymeric byproducts and tars.[10][11] This is often exacerbated by the presence of water or light.[11]

Solutions & Strategies:

  • Use Anhydrous and Inert Conditions:

    • Causality: Water can participate in side reactions and promote the formation of oxidative byproducts.[11] Oxygen from the air can also contribute to degradation.

    • Actionable Protocol: Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Choose a Milder Reagent and Control Temperature:

    • Causality: Reagents like NCS are less oxidizing than Cl₂.[7] Exothermic reactions can quickly overheat, accelerating decomposition and byproduct formation.

    • Actionable Protocol: Use NCS instead of harsher agents.[12] Perform the reaction at low temperatures (e.g., 0 °C to -10 °C) to control the reaction rate and dissipate heat effectively.

  • Protect the Amino Group:

    • Causality: The free amino group is the primary site for oxidation. Converting it to an amide significantly increases its stability towards oxidation.

    • Actionable Protocol: As mentioned for controlling polychlorination, protecting the amine as an acetanilide is also highly effective at preventing oxidative degradation. The chlorination of the protected intermediate is typically a much cleaner reaction.[9]

Q4: I am observing an unexpected isomer that doesn't seem to come from direct electrophilic aromatic substitution. Could another mechanism be at play?

Root Cause Analysis: Yes, particularly when using N-chloro reagents, an intramolecular rearrangement known as the Orton Rearrangement can occur. This involves the initial formation of an N-chloroaniline intermediate, which then rearranges under acidic conditions to move the chlorine atom from the nitrogen to the aromatic ring, typically at the ortho and para positions.[13][14]

Mechanism Overview:

  • N-Chlorination: The aniline nitrogen attacks the electrophilic chlorine source to form an N-chloro intermediate.

  • Acid Catalysis: In the presence of an acid (like HCl, which can be generated in situ), the N-chloro intermediate is protonated.

  • Intermolecular Chlorine Transfer: A chloride ion attacks the chlorine on the protonated intermediate, releasing molecular chlorine (Cl₂).[13]

  • C-Chlorination: The newly formed Cl₂ then acts as the electrophile in a standard electrophilic aromatic substitution reaction on a non-chlorinated aniline molecule.

Solutions & Strategies:

  • Control Acidity:

    • Causality: The Orton rearrangement is acid-catalyzed. By minimizing the presence of acid, you can suppress this pathway.

    • Actionable Protocol: If using a reagent that produces HCl (like SO₂Cl₂), consider adding a non-nucleophilic base (e.g., a hindered pyridine) to scavenge the acid as it forms. When using NCS, which produces succinimide, the reaction is generally less acidic.

  • Solvent Choice:

    • Causality: The choice of solvent can influence the stability of intermediates and the reaction pathway.

    • Actionable Protocol: Non-polar solvents may favor the intermolecular pathway of the Orton rearrangement. Sometimes, switching to a more polar solvent can alter the product distribution.

Section 2: Data & Visualization

To aid in experimental design, the following table summarizes common chlorinating agents.

Table 1: Comparison of Common Chlorinating Agents for Methylaniline Derivatives

Chlorinating AgentFormulaTypical ConditionsAdvantagesDisadvantages
Chlorine Gas Cl₂Gaseous addition, often in acidic media (HCl, H₂SO₄)Inexpensive, highly reactiveDifficult to handle, low selectivity, high risk of polychlorination and oxidation
Sulfuryl Chloride SO₂Cl₂Liquid, often used in chlorinated solvents or toluene at 0 °C to RTEasy to handle liquid, good for controlled monochlorinationProduces corrosive HCl and SO₂ byproducts, can be too reactive for some substrates
N-Chlorosuccinimide (NCS) C₄H₄ClNO₂Solid, used in solvents like MeCN, CCl₄, or AcOHMild, selective, easy to handle solid, less oxidationHigher cost, byproduct (succinimide) must be removed
Copper(II) Chloride CuCl₂In aqueous HCl or ionic liquids, often heatedCan provide high para-selectivity for unprotected anilines[8][15]Requires specific conditions (e.g., flow of O₂/HCl in aqueous media), potential metal contamination
Workflow & Mechanistic Diagrams

The following diagrams, created using Graphviz, illustrate key decision-making processes and reaction pathways.

Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity desired_ortho Desired Product: ortho-chloro Isomer start->desired_ortho ortho desired_para Desired Product: para-chloro Isomer start->desired_para para strategy_ortho Strategy: Use ortho-Directing Catalyst desired_ortho->strategy_ortho strategy_para Strategy: Maximize Steric Hindrance desired_para->strategy_para protocol_ortho Protocol: - Secondary Amine Catalyst - SO2Cl2 in Toluene strategy_ortho->protocol_ortho protocol_para Protocol: - Use Bulky Protecting Group - Use CuCl2/Ionic Liquid strategy_para->protocol_para Orton_Rearrangement cluster_main Orton Rearrangement Pathway cluster_direct Direct C-Chlorination Aniline Aniline (Ar-NHR) N_Chloro N-Chloro Intermediate (Ar-N(Cl)R) Aniline->N_Chloro + NCS NCS NCS Cl2 Cl2 (generated in situ) N_Chloro->Cl2 + HCl (Intermolecular Transfer) HCl HCl (catalyst) Product ortho/para-Chloroaniline Cl2->Product + another Aniline molecule (EAS Reaction) Aniline_direct Aniline (Ar-NHR) Product_direct ortho/para-Chloroaniline Aniline_direct->Product_direct + NCS (Direct EAS) NCS_direct NCS

Caption: Competing pathways: Direct EAS vs. Orton Rearrangement.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best way to monitor the progress of my chlorination reaction?

    • A: A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. TLC provides a quick, qualitative check for the consumption of starting material and the appearance of new spots. GC-MS is invaluable for quantitatively determining the ratio of isomers and identifying any byproducts formed.

  • Q: Are there any specific safety precautions for these reactions?

    • A: Yes. Chlorinating agents like SO₂Cl₂ and Cl₂ are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions can be exothermic; ensure you have an adequate cooling bath prepared. Quench reactions carefully, typically with a reducing agent like sodium bisulfite or sodium thiosulfate, followed by a basic wash (e.g., saturated sodium bicarbonate) to neutralize acid. [3]

  • Q: How do I purify my product from the reaction mixture?

    • A: After an aqueous workup to remove water-soluble byproducts (like succinimide or salts), the primary method for separating isomers is column chromatography on silica gel. [3]A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective. If the products are solids, recrystallization can be a powerful final purification step.

  • Q: Can I chlorinate the methyl group (benzylic chlorination) instead of the aromatic ring?

    • A: Yes, but this requires a completely different mechanism—free radical chlorination. To achieve benzylic chlorination, you would use a reagent like NCS in a non-polar solvent (e.g., carbon tetrachloride) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV light. [6][16]Electrophilic conditions (as discussed in this guide) will always favor chlorination of the activated aromatic ring.

References

  • 10 (Environmental Science & Technology)

  • 1 (Chemical Communications, RSC Publishing)

  • 2 (Chemical Communications)

  • 6 (BenchChem)

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Sources

stability of 2,3-Dichloro-6-methylaniline under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Dichloro-6-methylaniline (CAS 62077-27-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound in various experimental settings. Our goal is to ensure the scientific integrity and success of your work by providing expertise grounded in established chemical principles.

I. Compound Overview and Key Characteristics

This compound is a substituted aniline that serves as a crucial intermediate in organic and pharmaceutical synthesis.[1][2] Its reactivity and stability are paramount to achieving desired outcomes in multi-step synthetic pathways. Understanding its behavior under different conditions is critical for optimizing reaction yields and ensuring the purity of downstream products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62077-27-4[3]
Molecular Formula C₇H₇Cl₂N[3]
Molecular Weight 176.04 g/mol [3]
Physical Form Solid[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered when working with this compound, providing explanations and actionable solutions.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time, especially when dissolved in acidic media. What is causing this instability?

A1: Halogenated anilines, including this compound, can exhibit susceptibility to degradation in acidic environments.[5] The lone pair of electrons on the amino group can be protonated, which can influence the electronic properties of the aromatic ring and potentially lead to acid-catalyzed hydrolysis or other degradation pathways. The rate of this degradation is often influenced by the specific acid used, its concentration (pH), and the storage temperature.

Troubleshooting Steps:

  • Prepare Fresh Solutions: It is highly recommended to prepare acidic solutions of this compound immediately before use.

  • pH Control: If your experimental protocol allows, assess whether a less acidic medium can be used without compromising the desired reaction.

  • Temperature Management: Store stock solutions at recommended temperatures and minimize exposure to elevated temperatures.

Q2: My reaction involving this compound under strong oxidizing conditions is yielding multiple unexpected byproducts. How can I mitigate this?

A2: The amino group in anilines is susceptible to oxidation. Strong oxidizing agents can lead to the formation of a variety of byproducts, including nitroso, nitro, and polymeric compounds. The presence of activating methyl and deactivating chloro groups on the ring further complicates the reactivity.

Expert Insight & Causality: The stability of anilines towards oxidation is highly dependent on the substituents present on the aromatic ring. While the chloro groups are deactivating, the amino and methyl groups are activating, making the molecule susceptible to oxidation.

Preventative Measures:

  • Choice of Oxidant: Select milder and more selective oxidizing agents if possible.

  • Protecting Groups: Consider protecting the amino group (e.g., through acetylation) before performing oxidation reactions on other parts of the molecule. The protecting group can be removed in a subsequent step.

  • Controlled Reaction Conditions: Maintain strict control over reaction temperature and the stoichiometry of the oxidizing agent to minimize side reactions.

Q3: I am performing a diazotization reaction with this compound and experiencing low yields of the corresponding diazonium salt. What are the potential reasons for this?

A3: Diazotization reactions are a cornerstone of aniline chemistry, often used to introduce a variety of functional groups.[6][7] However, the stability and yield of the diazonium salt are highly sensitive to reaction conditions.

Troubleshooting Diazotization Reactions:

Potential IssueExplanationRecommended Action
Incomplete Dissolution The aniline salt must be fully dissolved in the acidic medium for efficient reaction with the nitrosating agent.Ensure complete dissolution of the this compound in the mineral acid before the addition of sodium nitrite.
Temperature Control Diazonium salts are often unstable at elevated temperatures and can decompose, leading to byproducts and reduced yields.Maintain the reaction temperature typically between 0-5 °C using an ice bath.[8]
Rate of Addition Rapid addition of the sodium nitrite solution can lead to localized increases in temperature and pH, causing decomposition of the diazonium salt and formation of phenolic byproducts.Add the sodium nitrite solution slowly and dropwise with vigorous stirring.
Stoichiometry An excess or deficit of nitrous acid can lead to side reactions or incomplete conversion.Use the correct stoichiometry of reagents as determined by your validated protocol.
Q4: What are the expected thermal decomposition products of this compound, and at what temperatures should I be concerned about degradation?

A4: When heated to decomposition, chloroanilines can emit highly toxic fumes of hydrogen chloride and nitrogen oxides.[9][10] The specific temperature at which significant decomposition begins can vary, but it is a critical consideration for reactions conducted at elevated temperatures and for ensuring safe handling and storage.

Safety & Experimental Design:

  • Thermogravimetric Analysis (TGA): If precise thermal stability data is required for your application, performing a TGA can provide the decomposition profile under controlled conditions.

  • Inert Atmosphere: For high-temperature reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition.[11]

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood, especially when heating.[12]

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for Assessing Stability in an Acidic Medium

This protocol outlines a general method for evaluating the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile or methanol)

  • Acid (e.g., hydrochloric acid, sulfuric acid)

  • Deionized water

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in the chosen HPLC-grade solvent to create a stock solution of known concentration.

  • Prepare the Acidic Test Solution: Dilute an aliquot of the stock solution with a prepared acidic aqueous solution (e.g., 0.1 M HCl) to a final desired concentration.

  • Initial Analysis (T=0): Immediately inject a sample of the acidic test solution into the HPLC system and record the chromatogram. The peak area of the parent compound at T=0 will serve as the baseline.

  • Incubation: Store the acidic test solution under the desired temperature conditions (e.g., room temperature, 40 °C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC.

  • Data Analysis: Monitor for a decrease in the peak area of the this compound and the appearance of new peaks, which would indicate degradation products.[5]

Workflow for Investigating Reaction Byproducts

The following diagram illustrates a logical workflow for identifying and characterizing unexpected byproducts in a reaction involving this compound.

Byproduct_Investigation_Workflow start Unexpected Byproducts Observed in Reaction hplc_ms Analyze Reaction Mixture by LC-MS start->hplc_ms isolate Isolate Byproduct(s) via Preparative HPLC or Column Chromatography hplc_ms->isolate If byproduct peaks are significant nmr Characterize Structure by NMR (¹H, ¹³C) isolate->nmr ms_ms Further Structural Elucidaion with MS/MS isolate->ms_ms pathway Propose Degradation/Side-Reaction Pathway nmr->pathway ms_ms->pathway

Caption: Workflow for byproduct identification.

IV. Photostability Considerations

For drug development professionals, understanding the photostability of an active pharmaceutical ingredient (API) and its intermediates is crucial.[13][14]

Q5: How susceptible is this compound to photodegradation, and how should I test for it?

A5: While specific public data on the photostability of this compound is limited, substituted anilines can be susceptible to degradation upon exposure to light, particularly UV radiation. Photodegradation can lead to discoloration and the formation of impurities.

ICH Q1B Photostability Testing Framework: The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[13][14] A typical study involves exposing the compound to a controlled light source and monitoring for changes.

Experimental Setup:

  • Light Source: Use a light source that provides both cool white fluorescent and near-ultraviolet (UV) light.[13]

  • Samples: Expose a sample of this compound (e.g., as a solid or in solution).

  • Dark Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control, allowing for the differentiation between light-induced and thermally-induced changes.[13]

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any photodegradation products at various time points.

Photostability_Test_Workflow cluster_samples Sample Preparation cluster_exposure Exposure Conditions (ICH Q1B) cluster_analysis Analysis sample This compound Sample light_source Controlled Light Source (UV/Vis) sample->light_source control Dark Control (Wrapped in Foil) control->light_source hplc HPLC Analysis at Time Points light_source->hplc compare Compare Sample vs. Dark Control hplc->compare conclusion Assess Photostability compare->conclusion

Caption: Photostability testing workflow.

V. Incompatible Materials and Storage

Proper storage and handling are essential to maintain the integrity of this compound.

Incompatible Materials:

  • Strong Oxidizing Agents: Can cause vigorous reactions and lead to degradation.[15][16]

  • Acids: Can cause degradation, as discussed previously.[16]

  • Acid Anhydrides and Acid Chlorides: Can react with the amino group.[16]

Recommended Storage Conditions:

  • Container: Keep in a tightly closed container.[12][17]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3]

  • Environment: Store in a cool, dry, and well-ventilated place away from light.[15][18]

VI. References

  • Material Safety Data Sheet - 2,3-dichloro aniline 98%. (n.d.). Retrieved from

  • Safety Data Sheet - Fisher Scientific. (n.d.). Retrieved from

  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology. (n.d.). Retrieved from

  • Safety Data Sheet - Thermo Fisher Scientific. (2025, October 7). Retrieved from

  • Safety Data Sheet. (2025, December 18). Retrieved from

  • Synthesis of 2,6-dichloro-3-methylaniline. (n.d.). ResearchGate. Retrieved from

  • 2,3-Dichloroaniline. (n.d.). PubChem. Retrieved from

  • Preparation method of 2-chloro-6-methylaniline. (n.d.). Google Patents. Retrieved from

  • 2,6-Dichloro-3-methylaniline 64063-37-2 wiki. (n.d.). Guidechem. Retrieved from

  • This compound CAS#: 62077-27-4. (n.d.). ChemicalBook. Retrieved from

  • 2,6-Dichloro-3-methylaniline | 64063-37-2 | FD21621. (n.d.). Biosynth. Retrieved from

  • 2-chloro-6-methyl aniline: uses and synthesis. (2024, November 12). ChemicalBook. Retrieved from

  • How to Synthesize 2-Chloro-6-methylaniline? - FAQ. (n.d.). Guidechem. Retrieved from

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from

  • 2,4-Dichloro-6-methylaniline 97 30273-00-8. (n.d.). Sigma-Aldrich. Retrieved from

  • Stability issues of 3,6-dichloro-2,4-difluoroaniline under acidic conditions. (n.d.). Benchchem. Retrieved from

  • Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ICH. Retrieved from

  • 2,6-Dichloro-3-methylaniline. (n.d.). Sigma-Aldrich. Retrieved from

  • 2,6-Dichloro-3-methylaniline, 97%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from

  • 2-Chloro-6-methylaniline. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • 3-Chloroaniline. (n.d.). PubChem. Retrieved from

Sources

Technical Support Center: Synthesis of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-6-methylaniline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to address common challenges encountered during the synthesis, with a focus on identifying and resolving impurity-related issues.

I. Understanding the Synthetic Pathway and Potential Impurities

The most common industrial synthesis of this compound proceeds through a three-step process starting from 1,2,3-trichlorobenzene. A thorough understanding of this pathway is crucial for anticipating and mitigating the formation of impurities.

Synthetic Route Overview:
  • Nitration: 1,2,3-trichlorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,3,4-trichloronitrobenzene.

  • Ammonolysis: The resulting 2,3,4-trichloronitrobenzene undergoes ammonolysis, where one of the chlorine atoms is displaced by an amino group to form 2,3-dichloro-6-nitroaniline.[1][2][3]

  • Reduction: The nitro group of 2,3-dichloro-6-nitroaniline is then reduced to an amino group to yield the final product, this compound. Common reduction methods include the use of iron powder in an acidic medium (e.g., Fe/HCl) or catalytic hydrogenation.[4]

Diagram of the Synthetic Pathway

Synthetic_Pathway A 1,2,3-Trichlorobenzene B 2,3,4-Trichloronitrobenzene A->B Nitration (HNO3/H2SO4) C 2,3-Dichloro-6-nitroaniline B->C Ammonolysis (NH3) D This compound C->D Reduction (e.g., Fe/HCl)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Step 1: Nitration of 1,2,3-Trichlorobenzene

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the selectivity for 2,3,4-trichloronitrobenzene?

A1: The nitration of 1,2,3-trichlorobenzene is a critical step where isomeric impurities can be introduced. The directing effects of the chlorine atoms guide the incoming nitro group. While the desired product is 2,3,4-trichloronitrobenzene, other isomers can form.

  • Causality: The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In 1,2,3-trichlorobenzene, all positions are somewhat deactivated, but the least sterically hindered and electronically favored position for nitration is the 4-position. However, side reactions can lead to other isomers.

  • Troubleshooting & Solutions:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10°C) to minimize the formation of undesired isomers and dinitrated byproducts.

    • Rate of Addition: Add the nitrating agent (mixed acid) slowly and controllably to the solution of 1,2,3-trichlorobenzene to prevent localized overheating and side reactions.

    • Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess which can promote dinitration.

Q2: I am observing dinitrated byproducts in my crude product. What is causing this and how can I prevent it?

A2: The formation of dinitrated species is a common issue if the reaction conditions are too harsh.

  • Causality: The nitro group is strongly deactivating, making a second nitration more difficult. However, elevated temperatures or a high concentration of the nitrating agent can overcome this energy barrier.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: As with isomer control, maintaining a low and consistent temperature is crucial.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the desired product. Stop the reaction once the starting material is consumed to prevent over-nitration.

Step 2: Ammonolysis of 2,3,4-Trichloronitrobenzene

Q3: The ammonolysis reaction is slow and gives a low yield of 2,3-dichloro-6-nitroaniline.

A3: The displacement of an aromatic chlorine with ammonia (nucleophilic aromatic substitution) requires activation by electron-withdrawing groups and can be kinetically slow.

  • Causality: The nitro group in the para position to the chlorine at C-4 activates it towards nucleophilic attack. However, the reaction still requires significant energy input. Incomplete reaction will leave unreacted 2,3,4-trichloronitrobenzene as a major impurity.

  • Troubleshooting & Solutions:

    • Temperature and Pressure: This reaction is typically carried out at elevated temperatures and pressures in an autoclave to increase the reaction rate. Ensure your equipment is properly sealed and can safely handle the required conditions.[2][3][5]

    • Solvent Choice: The choice of solvent can influence the reaction rate. While some procedures use water, organic solvents can also be employed.[2][3]

    • Catalyst: The use of a catalyst, such as a sulfur-containing compound like p-hydroxybenzenesulfonic acid, has been shown to improve the reaction rate and yield.[1]

Q4: I am observing impurities that I suspect are from side reactions during ammonolysis. What could they be?

A4: Besides incomplete reaction, other nucleophiles present in the reaction mixture can lead to byproducts.

  • Causality: If water is present in the reaction, hydrolysis of the starting material can occur, leading to the formation of chloronitrophenols.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: If possible, use anhydrous ammonia and a dry solvent to minimize hydrolysis.

    • Purification: Unreacted starting material and phenolic byproducts can typically be removed during the purification of the 2,3-dichloro-6-nitroaniline intermediate.

Step 3: Reduction of 2,3-dichloro-6-nitroaniline

Q5: The reduction of the nitro group is incomplete, leaving residual nitroaniline in my final product.

A5: Incomplete reduction is a common issue and can be caused by several factors.

  • Causality: The reduction of a nitro group to an amine is a multi-electron process that can be hindered by insufficient reducing agent, poor catalyst activity, or unfavorable reaction conditions.

  • Troubleshooting & Solutions:

    • Sufficient Reducing Agent: When using methods like Fe/HCl, ensure a sufficient molar excess of iron powder is used.[4]

    • Catalyst Activity (for Hydrogenation): If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active. Catalyst poisoning can occur from impurities carried over from previous steps.

    • pH Control (for Fe/HCl): The pH of the reaction mixture is crucial for the efficiency of the iron-based reduction. Maintain acidic conditions throughout the reaction.

    • Reaction Time and Temperature: Allow for sufficient reaction time and maintain the appropriate temperature to ensure the reaction goes to completion. Monitor the reaction by TLC or HPLC.

Q6: I am seeing byproducts in my final product that are not starting material or the desired product. What could they be?

A6: Several side reactions can occur during the reduction of nitroarenes.

  • Causality: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[6] If these intermediates react with each other, they can form dimeric impurities like azoxy, azo, and hydrazo compounds. Over-reduction can also lead to dehalogenation.

  • Troubleshooting & Solutions:

    • Controlled Conditions: Avoid excessively high temperatures, which can promote side reactions.

    • Efficient Mixing: Ensure good agitation to promote mass transfer and prevent localized high concentrations of intermediates.

    • Choice of Reducing Agent: The choice of reducing agent can influence the impurity profile. Fe/HCl is generally robust, while catalytic hydrogenation may be more prone to dehalogenation depending on the catalyst and conditions.

Diagram of Impurity Formation

Impurity_Formation cluster_nitration Nitration Step cluster_ammonolysis Ammonolysis Step cluster_reduction Reduction Step 1,2,3-Trichlorobenzene 1,2,3-Trichlorobenzene 2,3,4-Trichloronitrobenzene 2,3,4-Trichloronitrobenzene 1,2,3-Trichlorobenzene->2,3,4-Trichloronitrobenzene Other Trichloronitrobenzene Isomers Other Trichloronitrobenzene Isomers 1,2,3-Trichlorobenzene->Other Trichloronitrobenzene Isomers Isomerization Dinitrated Byproducts Dinitrated Byproducts 2,3,4-Trichloronitrobenzene->Dinitrated Byproducts Over-nitration 2,3-Dichloro-6-nitroaniline 2,3-Dichloro-6-nitroaniline 2,3,4-Trichloronitrobenzene->2,3-Dichloro-6-nitroaniline Unreacted Starting Material Unreacted Starting Material 2,3,4-Trichloronitrobenzene->Unreacted Starting Material Incomplete Reaction Chloronitrophenols Chloronitrophenols 2,3,4-Trichloronitrobenzene->Chloronitrophenols Hydrolysis This compound This compound 2,3-Dichloro-6-nitroaniline->this compound Unreacted Nitroaniline Unreacted Nitroaniline 2,3-Dichloro-6-nitroaniline->Unreacted Nitroaniline Incomplete Reduction Intermediates (Nitroso, Hydroxylamine) Intermediates (Nitroso, Hydroxylamine) 2,3-Dichloro-6-nitroaniline->Intermediates (Nitroso, Hydroxylamine) Dehalogenated Products Dehalogenated Products This compound->Dehalogenated Products Over-reduction Azoxy, Azo, Hydrazo Impurities Azoxy, Azo, Hydrazo Impurities Intermediates (Nitroso, Hydroxylamine)->Azoxy, Azo, Hydrazo Impurities Dimerization

Caption: Potential impurity formation at each synthetic step.

III. FAQs: Frequently Asked Questions

Q: What are the most common impurities I should look for in my final this compound product?

A: Based on the synthetic route, the most probable impurities include:

  • Isomeric Dichloromethylanilines: Arising from isomeric trichloronitrobenzenes formed during the initial nitration step.

  • Unreacted 2,3-dichloro-6-nitroaniline: Due to incomplete reduction.

  • Dimeric Impurities: Azoxy, azo, and hydrazo compounds formed from the condensation of reduction intermediates.

  • Dehalogenated Species: Monochloro-methylanilines resulting from over-reduction, especially during catalytic hydrogenation.

  • Residual Starting Materials: Traces of 2,3,4-trichloronitrobenzene if the ammonolysis was incomplete.

Q: What is the best way to purify the crude this compound?

A: The choice of purification method depends on the nature and level of impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: For complex mixtures of isomers and byproducts, silica gel column chromatography can be very effective.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities. Steam distillation has also been reported for purifying similar compounds.[7]

Q: Can I use catalytic hydrogenation for the reduction step? What are the advantages and disadvantages?

A: Yes, catalytic hydrogenation is a viable alternative to metal/acid reductions.

  • Advantages: It is often a cleaner reaction with easier work-up, as it avoids the formation of large amounts of iron sludge. It can also be more selective under the right conditions.

  • Disadvantages: The catalyst (e.g., Pd/C) can be expensive. More importantly, there is a risk of dehalogenation (loss of chlorine atoms), leading to the formation of monochloro-methylaniline impurities. This can be minimized by careful selection of the catalyst, solvent, and reaction conditions (temperature, pressure).[6][8]

IV. Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This method should be validated for your specific application and impurity profile. The gradient may need to be optimized for the separation of specific isomers.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, and mixtures thereof) at their boiling points. The ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

V. References

  • Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. [Link]

  • CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline. Google Patents.

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof. Google Patents.

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]

  • 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap. Patsnap. [Link]

  • 2,4-Dichloro-6-methylaniline | C7H7Cl2N | CID 1268287. PubChem. [Link]

  • US3452096A - Process for the separation of isomers of dichloroaniline. Google Patents.

  • New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • The Crucial Role of 2-Chloro-6-Methylaniline in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Link]

  • An efficient synthesis of [ 13 C 6 ]‐3,5‐dichloroaniline | Request PDF. ResearchGate. [Link]

  • Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. ResearchGate. [Link]

  • Specifications of this compound. Capot Chemical. [Link]

  • WO2023079128A1 - Catalytic hydrogenation of aromatic nitro compounds. Google Patents.

  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844. PubChem. [Link]

  • 2,3-Dichloro-6-nitroaniline | C6H4Cl2N2O2 | CID 3017554. PubChem. [Link]

  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N | ACS Omega. ACS Publications. [Link]

  • 2,3-Dichloroaniline. Wikipedia. [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Mettler Toledo. [Link]

  • Hydrogenation of Nitro Product | PDF | Catalysis. Scribd. [Link]

  • Determination of dichloroanilines in human urine by GC–MS, GC–MS–MS, and GC–ECD as markers of low-level pesticide exposure. ElectronicsAndBooks. [Link]

Sources

Technical Support Center: Scale-Up of 2,3-Dichloro-6-methylaniline Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of 2,3-Dichloro-6-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key intermediate from the laboratory to production scale. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Issue 1: Uncontrolled Exotherm and "Runaway" Reaction During Chlorination

  • Question: During the chlorination of N-acetyl-2-methylaniline, we are observing a rapid temperature spike that is difficult to control in our larger reactor, leading to a dark, tar-like product. What is causing this, and how can we mitigate it?

  • Answer: The chlorination of anilines is a highly exothermic electrophilic aromatic substitution.[1][2] The amino group, even when protected as an acetamide, is strongly activating, making the aromatic ring highly reactive.[2][3] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, significantly reducing heat dissipation efficiency. This can lead to a thermal runaway, causing side reactions and decomposition of the starting material and product, resulting in the observed tar formation.[2]

    Mitigation Strategies:

    • Controlled Reagent Addition: Implement a slow, controlled addition of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) to the reaction mixture. This allows the cooling system to manage the heat generated.

    • Solvent Selection: Use a solvent with a good heat capacity and a boiling point that can act as a heat sink.

    • Improved Heat Transfer: Ensure your reactor has an efficient cooling system, such as a jacket with a high-flow-rate coolant and good agitation to maximize heat transfer from the bulk of the reaction to the reactor walls.

    • Semi-Batch Process: Consider a semi-batch process where the aniline derivative is fed into the reactor containing the chlorinating agent and solvent. This can help to control the concentration of the limiting reagent and thus the rate of heat generation.

Issue 2: Poor Regioselectivity and Formation of Multiple Isomers

  • Question: Our scaled-up batch is showing a higher percentage of undesired isomers, such as 2,5-dichloro-6-methylaniline, compared to our lab-scale experiments. Why is this happening, and how can we improve the regioselectivity?

  • Answer: The formation of multiple isomers during the halogenation of anilines is a common challenge due to the strong activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions.[3][4] Poor regioselectivity during scale-up can be attributed to localized "hot spots" or poor mixing, leading to variations in reaction conditions within the reactor.

    Optimization Strategies:

    • Amino Group Protection: The most critical step for ensuring regioselectivity is the protection of the amino group, typically by acetylation to form N-acetyl-2-methylaniline. The bulky acetyl group sterically hinders the ortho positions, favoring chlorination at the desired positions.[1][2]

    • Reaction Temperature: Maintain a consistent and controlled low temperature throughout the reaction. Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers.

    • Agitation: Ensure efficient agitation to maintain a homogenous mixture and prevent localized concentration gradients of the chlorinating agent.

Issue 3: Product Darkening and Impurity Formation During Work-up and Isolation

  • Question: The final this compound product is a dark oil or solid, and our purity analysis shows the presence of oxidized impurities. How can we prevent this discoloration?

  • Answer: Anilines are susceptible to oxidation, which is often accelerated by exposure to air, light, and residual acidic or basic conditions, leading to the formation of colored byproducts.[1][2] This issue can be more pronounced in larger-scale operations due to longer processing times.

    Preventative Measures:

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[1][2]

    • Purified Reagents: Use purified, colorless starting materials to avoid introducing impurities that can catalyze degradation.[1]

    • Activated Carbon Treatment: During recrystallization or before distillation, treating the crude product with activated carbon can help adsorb colored impurities.[1]

    • Acidic Wash: An acidic wash during liquid-liquid extraction can help remove any remaining unreacted aniline or more basic impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthesis route for this compound?

A common synthetic route involves a multi-step process starting from 2-methylaniline.[5] This typically includes:

  • N-Acetylation: Protection of the amino group of 2-methylaniline with acetic anhydride.

  • Chlorination: Controlled chlorination of the resulting N-acetyl-2-methylaniline.

  • Hydrolysis (Deacetylation): Removal of the acetyl protecting group to yield the final product.[5]

An alternative route involves the reduction of 2,3-dichloro-6-nitroaniline.[6]

Q2: What are the key safety considerations when handling this compound and its precursors on a large scale?

  • Toxicity: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8][9]

  • Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and protective clothing.[7][8][10]

  • Ventilation: All operations should be conducted in a well-ventilated area or in a closed system to avoid inhalation of dust or vapors.[7][8]

  • Spill Management: Have procedures and materials in place for the safe containment and cleanup of spills.[9]

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[10]

Q3: How can the purity of the final product be improved during scale-up?

Beyond the preventative measures mentioned in the troubleshooting guide, consider the following purification techniques for industrial-scale production:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an effective method for removing impurities.

  • Distillation: For liquid products, vacuum distillation can be used to separate the desired product from less volatile impurities.

  • Steam Distillation: This technique can be particularly useful for purifying the final product and has been shown to yield purities greater than 99.5%.[5]

Experimental Protocols: A Scalable Approach

Protocol 1: Synthesis of this compound

This protocol is a generalized representation and should be optimized for specific equipment and scale.

Step 1: N-Acetylation of 2-Methylaniline

  • Charge the reactor with 2-methylaniline and a suitable solvent (e.g., glacial acetic acid).

  • Slowly add acetic anhydride to the mixture while maintaining the temperature below 40°C with cooling.

  • After the addition is complete, stir the mixture for 1-2 hours until the reaction is complete (monitored by TLC or GC).

  • The resulting N-acetyl-2-methylaniline can be isolated by precipitation in water or used directly in the next step.

Step 2: Chlorination of N-acetyl-2-methylaniline

  • Dissolve the N-acetyl-2-methylaniline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Cool the mixture to 0-5°C.

  • Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride) subsurface while maintaining the temperature between 0-10°C.

  • Monitor the reaction progress by GC to ensure the desired dichlorinated product is formed without significant over-chlorination.

Step 3: Hydrolysis of N-(2,3-dichloro-6-methylphenyl)acetamide

  • To the crude chlorinated intermediate, add an aqueous acid solution (e.g., hydrochloric acid).[1]

  • Heat the mixture to reflux and hold for 2-4 hours until the hydrolysis is complete (monitored by GC).[1]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude this compound.[1]

  • Isolate the crude product by filtration.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

  • For high purity, steam distillation can be employed.[5]

Data Presentation

ParameterN-AcetylationChlorinationHydrolysis
Key Reagents 2-Methylaniline, Acetic AnhydrideN-acetyl-2-methylaniline, Chlorinating AgentN-(2,3-dichloro-6-methylphenyl)acetamide, Acid
Solvent Glacial Acetic AcidAcetic Acid / Chlorinated SolventWater
Temperature < 40°C0-10°CReflux (approx. 100°C)
Pressure AtmosphericAtmosphericAtmospheric
Key Considerations Exothermic reactionHighly exothermic, regioselectivityCorrosive, requires neutralization

Visualizations

Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification A 2-Methylaniline C N-acetyl-2-methylaniline A->C Protection B Acetic Anhydride B->C E N-(2,3-dichloro-6-methylphenyl)acetamide C->E Electrophilic Aromatic Substitution D Chlorinating Agent D->E G This compound (Crude) E->G Deprotection F Acid (e.g., HCl) F->G H Purified this compound G->H Recrystallization / Distillation

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Poor Yield

G A Poor Yield Observed B Analyze Impurity Profile (GC-MS) A->B C High Starting Material Content? B->C F Multiple Isomers Detected? B->F I Dark/Tarry Product? B->I D Incomplete Reaction C->D Yes E Increase Reaction Time/Temperature D->E G Poor Regioselectivity F->G Yes H Check Temperature Control & Mixing G->H J Degradation/Oxidation I->J Yes K Use Inert Atmosphere, Check Temperature J->K

Caption: A decision tree for troubleshooting poor yield in the synthesis.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Dichloro-6-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure

In the landscape of synthetic chemistry, substituted anilines are foundational building blocks, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Among these, 2,3-Dichloro-6-methylaniline stands out as a key intermediate. Its utility, however, is not solely defined by its structure but by its chemical reactivity, which is a nuanced interplay of electronic and steric factors governed by its substituent pattern.

This guide provides an in-depth comparison of the reactivity of this compound against its structural isomers. We will dissect how the positional arrangement of two chlorine atoms and a methyl group on the aniline ring dictates the molecule's behavior in key chemical transformations. This analysis moves beyond simple prediction, offering a framework for rationalizing reactivity and providing robust experimental protocols for validation. For researchers in drug development and process chemistry, understanding these subtleties is paramount for optimizing reaction conditions, predicting side products, and designing novel synthetic pathways.

The Theoretical Framework: Electronic and Steric Effects in Concert

The reactivity of any substituted aniline is fundamentally governed by the electronic influence of its substituents on the aromatic ring and the nitrogen lone pair, as well as the spatial hindrance those groups present to incoming reagents.[1][2]

  • Electronic Effects: These are the forces that dictate electron density within the molecule.[1]

    • Inductive Effect (-I): Chlorine atoms are highly electronegative and pull electron density away from the aromatic ring through the sigma bond framework. This deactivates the ring towards electrophilic attack and reduces the basicity and nucleophilicity of the amino group.

    • Mesomeric Effect (+M): The lone pairs on the chlorine atoms and, more significantly, the amino nitrogen can be delocalized into the π-system of the ring. For the amino group, this is a powerful electron-donating effect that increases electron density, especially at the ortho and para positions, strongly activating the ring for electrophilic substitution. Chlorine's +M effect is weak and generally overshadowed by its strong -I effect.

    • Hyperconjugation & Inductive Effect (+I) of the Methyl Group: The methyl group is a weak electron-donating group, pushing electron density into the ring through both hyperconjugation and a +I inductive effect, thus slightly activating the ring and increasing the nucleophilicity of the amine.

  • Steric Effects: This refers to the non-bonding interactions that arise from the physical size of the substituents.[3][4] A bulky group at a position ortho to the amino group can physically block the nitrogen from attacking an electrophile or impede the approach of a large reagent to an adjacent ring position.[5]

The final reactivity of each isomer is a delicate balance of these competing forces.

Caption: Electronic forces acting on the this compound ring.

Comparative Reactivity Analysis

We will evaluate the reactivity of this compound by comparing it with key isomers, focusing on three fundamental reaction classes.

Nucleophilicity of the Amino Group

The ability of the aniline nitrogen to act as a nucleophile is directly proportional to the availability of its lone pair of electrons.[6] Electron-withdrawing groups (EWGs) like chlorine decrease nucleophilicity, while electron-donating groups (EDGs) like methyl increase it.[7] Steric hindrance from ortho substituents can also significantly diminish nucleophilicity.

Analysis:

  • This compound: The nitrogen is flanked by a methyl group and a vacant position. The two chlorine atoms on the ring exert a strong withdrawing effect, reducing nucleophilicity. However, the ortho-methyl group provides a slight activating effect.

  • 2,6-Dichloro-3-methylaniline: This isomer is expected to be a significantly weaker nucleophile. The two bulky chlorine atoms directly flanking the amino group provide substantial steric hindrance and a powerful inductive withdrawal effect, making the nitrogen lone pair less accessible and less electron-rich.

  • 3,5-Dichloro-2-methylaniline: Here, neither chlorine atom is ortho to the amino group, reducing their steric impact. However, their combined inductive withdrawal is still strong. The ortho-methyl group provides some activation. Its nucleophilicity is likely higher than the 2,6-dichloro isomer but still lower than aniline itself.

  • 4,5-Dichloro-2-methylaniline: Similar to the 3,5-dichloro isomer, the lack of ortho-chlorine atoms minimizes steric hindrance. The para-chlorine's electron-withdrawing effect is potent. This isomer's reactivity would be comparable to the 3,5-dichloro isomer.

Table 1: Predicted Relative Nucleophilicity of Dichloro-methylaniline Isomers

IsomerOrtho Substituents to -NH2Electronic Effect SummaryPredicted Nucleophilicity
2,6-Dichloro-3-methylaniline Two Cl atomsStrongest -I effect, high steric hindranceVery Low
This compound One CH3 groupStrong -I from Cl, moderate steric hindranceLow
3,5-Dichloro-2-methylaniline One CH3 groupStrong -I from Cl, moderate steric hindranceLow to Moderate
4,5-Dichloro-2-methylaniline One CH3 groupStrong -I from Cl, moderate steric hindranceLow to Moderate
Electrophilic Aromatic Substitution (EAS)

In EAS, the powerful ortho, para-directing ability of the amino group dominates. However, the final position of substitution is a consensus of the directing effects of all substituents and is heavily influenced by steric accessibility.

Analysis for this compound:

  • Activating/Directing Groups: The -NH2 group strongly directs ortho and para. The -CH3 group weakly directs ortho and para.

  • Deactivating/Directing Groups: The two -Cl atoms deactivate the ring but also direct ortho and para.

  • Positional Analysis:

    • C4-position: This position is para to the strongly activating -NH2 group and ortho to the C3-Cl. It is the most electronically activated and sterically accessible position.

    • C5-position: This position is meta to the -NH2 group and ortho to the C6-CH3. It is less activated.

A comparison with an isomer like 2,4-Dichloro-6-methylaniline shows a different outcome. Here, the position para to the amino group is already occupied by a chlorine atom. The two positions ortho to the amine are also occupied. Therefore, substitution is forced to occur at the C3 or C5 positions, which are less activated, leading to a much slower reaction rate.

Caption: Regioselectivity of EAS on this compound.

Diazotization Reactivity

Diazotization involves the reaction of the aniline with nitrous acid to form a diazonium salt, a crucial intermediate in Sandmeyer reactions and azo dye synthesis.[8][9][10] The rate-determining step often involves the attack of the nucleophilic amine on a nitrosating agent.[11] Therefore, factors that decrease the nucleophilicity of the amine—namely, electron-withdrawing groups and steric hindrance—will slow the rate of diazotization.

Analysis:

  • This compound: The reduced nucleophilicity due to the two chlorine atoms will make its diazotization slower than that of simpler anilines like o-toluidine. However, the reaction is still readily achievable under standard conditions (e.g., NaNO2 in strong acid).[12]

  • 2,6-Dichloro-3-methylaniline: This isomer is expected to undergo diazotization much more slowly. The severe steric hindrance and electronic withdrawal from the two ortho-chlorine atoms create a significant barrier to the reaction. Harsher conditions, such as using nitrosylsulfuric acid, might be necessary to achieve a reasonable reaction rate.

Experimental Protocols for Reactivity Validation

The following protocols are designed to experimentally validate the theoretical predictions discussed above. They incorporate controls and quantitative analysis to ensure trustworthy and reproducible results.

Protocol 1: Competitive N-Acetylation for Nucleophilicity Comparison

This experiment directly compares the rate at which two different aniline isomers react with a limited amount of an acylating agent.

  • Objective: To determine the relative nucleophilicity of this compound vs. 2,6-Dichloro-3-methylaniline.

  • Methodology:

    • Preparation: In a dry round-bottom flask, create an equimolar solution of this compound (1.0 mmol), 2,6-Dichloro-3-methylaniline (1.0 mmol), and a non-nucleophilic base (e.g., proton sponge, 1.1 mmol) in a dry aprotic solvent (e.g., 10 mL Dichloromethane). Add an internal standard (e.g., dodecane, 0.5 mmol) for chromatographic analysis.

    • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (0.5 mmol, 0.5 equivalents) dropwise with vigorous stirring. The limiting amount of acetic anhydride ensures the anilines are competing for the reagent.

    • Quenching: After stirring for 1 hour at 0 °C, quench the reaction by adding 10 mL of saturated sodium bicarbonate solution.

    • Workup: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

    • Analysis: Analyze the resulting solution by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the peaks corresponding to the starting anilines, the two acetylated products, and the internal standard.

    • Quantification: The ratio of the peak areas of the two acetylated products (corrected against the internal standard) will give the relative reactivity. A higher area for the acetylated this compound derivative will confirm its greater nucleophilicity.

competitive_acetylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Equimolar mixture of: - Isomer A (1 mmol) - Isomer B (1 mmol) - Base (1.1 mmol) - Internal Standard prep2 Dissolve in dry DCM prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Acetic Anhydride (0.5 mmol, limiting reagent) react1->react2 react3 Stir for 1 hour react2->react3 analysis1 Quench with NaHCO3 react3->analysis1 analysis2 Extract & Dry Organic Layer analysis1->analysis2 analysis3 Analyze by GC-MS analysis2->analysis3 analysis4 Quantify Product Ratio (Corrected with Int. Std.) analysis3->analysis4

Caption: Workflow for the competitive N-acetylation experiment.

Protocol 2: Bromination for EAS Regioselectivity

This protocol determines the preferred site of electrophilic attack.

  • Objective: To confirm that bromination of this compound occurs at the C4 position.

  • Methodology:

    • Dissolution: Dissolve this compound (5 mmol) in 20 mL of glacial acetic acid in a flask protected from light.

    • Reagent Addition: Slowly add a solution of bromine (5 mmol) in 5 mL of glacial acetic acid dropwise at room temperature with stirring.

    • Reaction: Stir the mixture for 2 hours. The disappearance of the bromine color indicates reaction completion.

    • Isolation: Pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

    • Neutralization & Filtration: Carefully neutralize the solution with a dilute sodium hydroxide solution until it is slightly basic. Collect the solid product by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude product from an ethanol/water mixture.

    • Characterization: Obtain the ¹H NMR and ¹³C NMR spectra of the purified product. For the expected 4-bromo-2,3-dichloro-6-methylaniline, the ¹H NMR spectrum should show a single aromatic proton singlet, confirming substitution at the C4 position. Mass spectrometry will confirm the addition of one bromine atom.

Conclusion

The reactivity of this compound is a finely tuned consequence of its unique substitution pattern. While the dual chlorine atoms significantly reduce the overall nucleophilicity of the amino group and deactivate the ring compared to simpler anilines, its reactivity profile remains distinct and predictable when compared to its isomers.

Our analysis concludes that:

  • Nucleophilicity: this compound is a more potent nucleophile than isomers with chlorine atoms flanking the amino group, such as 2,6-Dichloro-3-methylaniline, due to reduced steric hindrance.

  • Electrophilic Aromatic Substitution: EAS reactions on this compound will proceed with high regioselectivity at the C4 position, which is the most activated and sterically accessible site.

  • Diazotization: The diazotization of this compound is feasible under standard conditions but will be slower than isomers with fewer electron-withdrawing groups or less steric hindrance around the amine.

By grounding these theoretical predictions in robust experimental protocols, researchers can confidently exploit the specific reactivity of this compound and its isomers, enabling more efficient synthesis design and a deeper understanding of structure-activity relationships in their field.

References

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  • ResearchGate. (2021). Nucleophilicities of para-substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 2,3-Dichloro-6-methylaniline Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of molecular scaffolds and their derivatives is paramount. This guide provides an in-depth technical comparison of the biological activities of derivatives of 2,3-dichloro-6-methylaniline and its close structural isomers. Due to the limited specific literature on this compound, this guide extends its scope to include derivatives of 2,3-dichloroaniline and other closely related dichloro-methylaniline isomers to provide a more comprehensive comparative analysis. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data and detailed protocols, to elucidate structure-activity relationships and guide future research.

Introduction: The Versatile Scaffold of Dichloroanilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial chemicals, dyes, pesticides, and pharmaceuticals.[1] The introduction of halogen substituents, particularly chlorine, onto the aniline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity. Dichloroanilines, and specifically dichloro-methylanilines, serve as crucial precursors for a variety of heterocyclic compounds and Schiff bases that have demonstrated a broad spectrum of pharmacological effects.[2]

This guide will focus on the biological potential of derivatives synthesized from this compound and its congeners, exploring how structural modifications give rise to distinct antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity: A Focus on Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of compounds known for their wide range of biological activities, including antimicrobial effects. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules.[2]

A study on Schiff bases synthesized from 2,3-dichloroaniline and various carbonyl compounds revealed promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2] The antibacterial efficacy of these synthesized Schiff bases was evaluated using the cup plate method, which demonstrated a good zone of inhibition at lower concentrations compared to the standard drug, ciprofloxacin.[2]

Comparative Antimicrobial Activity of Dichloroaniline Schiff Base Derivatives

To provide a comparative perspective, the following table summarizes the antimicrobial activity of various Schiff bases derived from different dichloroaniline isomers.

Derivative ClassStarting AnilineTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff Base2,6-dichloro-4-trifluoromethylanilineS. aureus-Ciprofloxacin-
Schiff Base2,6-dichloro-4-trifluoromethylanilineE. coli-Ciprofloxacin-
Schiff Base2,6-dichloro-4-trifluoromethylanilineP. aeruginosa-Ciprofloxacin-
Schiff Base2,6-dichloro-4-trifluoromethylanilineK. pneumoniae-Ciprofloxacin-

Note: Specific MIC values for the 2,6-dichloro-4-trifluoromethylaniline Schiff bases were not provided in the available search results, but the study indicated antimicrobial activity.[3][4]

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial activity of Schiff bases derived from halogenated anilines is influenced by several factors:

  • Nature and Position of Substituents: The type and location of substituents on both the aniline and the aldehyde/ketone moiety can significantly impact activity. Electron-withdrawing groups on the phenyl ring of the aniline can enhance activity.[5]

  • Lipophilicity: Increased lipophilicity can facilitate the transport of the compound across microbial cell membranes.

  • Stereochemistry: The three-dimensional arrangement of the molecule can affect its binding to target sites within the microbial cell.

Experimental Protocol: Synthesis of Schiff Bases from Dichloroanilines

The following is a general protocol for the synthesis of Schiff bases from a dichloroaniline and a carbonyl compound.

Materials:

  • Substituted dichloroaniline (e.g., 2,3-dichloroaniline)

  • Substituted aromatic aldehyde or ketone

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • TLC plates

Procedure:

  • Dissolve equimolar amounts of the substituted dichloroaniline and the aromatic aldehyde/ketone in a minimal amount of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is then filtered, washed with cold ethanol, and dried.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.[2][6]

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Potential mechanism of action of aniline-derived anticancer agents via inhibition of receptor tyrosine kinases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds. [1][7][8][9] Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value. [1][7][8][9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of halogenated anilines have shown potential as anti-inflammatory agents.

While direct studies on this compound derivatives are limited, research on quinazoline derivatives from other substituted anilines has demonstrated significant anti-inflammatory activity. One study on 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives found that some compounds exhibited good to potent anti-inflammatory activity, with one derivative showing a particularly high activity with an IC50 value of 1.772 µg/ml. [10][11]The anti-inflammatory effect was evaluated using an in vitro protein denaturation method. [10][11]

Structure-Activity Relationship in Anti-inflammatory Derivatives

The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2). The structure-activity relationship suggests that:

  • Bulky Substituents: The presence of bulky groups on the phenyl ring can contribute significantly to the anti-inflammatory activity. [10]* Heterocyclic Core: The nature of the heterocyclic ring system is crucial. Quinazoline, for example, is a well-known scaffold for potent anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Method)

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory potential.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compound

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound and the reference standard at various concentrations.

  • Prepare a 0.2% w/v solution of bovine serum albumin in PBS.

  • To 5 mL of the BSA solution, add 0.5 mL of the test compound or reference standard solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation.

Conclusion and Future Directions

The derivatives of this compound and its related isomers represent a promising and versatile scaffold for the development of new therapeutic agents. The existing research, primarily focused on Schiff bases and heterocyclic compounds, has demonstrated significant potential in the realms of antimicrobial, anticancer, and anti-inflammatory activities.

Future research should focus on:

  • Systematic Synthesis and Screening: A more systematic approach to the synthesis and biological evaluation of a wider range of derivatives of this compound is needed to establish a clear and comprehensive structure-activity relationship.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be further evaluated in animal models to assess their efficacy and safety profiles.

By leveraging the foundational knowledge presented in this guide, researchers can more effectively design and develop novel derivatives of this compound with enhanced biological activity and therapeutic potential.

References

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  • ResearchGate. (n.d.). Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines.
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  • Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)
  • Li, Q., et al. (2013).
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  • Greene, L. M., et al. (2015). Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. PubMed Central.
  • Patel, M. K., et al. (2021). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL SCHIFF'S BASES DERIVED FROM 2, 6-DICHLORO-4-TRIFLUORO METHYL ANILINE. Journal of Advanced Scientific Research.
  • T, A., et al. (2023). SYNTHESIS AND ANTI-BACTERIAL ACTIVITY OF SYNTHESIZED SCHIFFBASE USING 2,3-DICHLOROANILINE AND CARBONYL COMPOUND. Indo American Journal of Pharmaceutical Research.
  • Costa, M. S., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central.
  • ATCC. (n.d.).
  • Growing Science. (2023). Current Chemistry Letters.
  • ResearchGate. (n.d.). synthesis and antimicrobial evaluation of novel schiff's bases derived from 2, 6-dichloro-4-trifluoro methyl aniline.
  • Kumar, A., et al. (2017). Synthesis of some new Schiff bases of Pharmaceutical Interest. Annals of Advances in Chemistry.
  • Abcam. (n.d.). MTT assay protocol.
  • ATCC. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff bases and Mannich bases.
  • ResearchGate. (n.d.). (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach.
  • ResearchGate. (n.d.). Synthesis protocol of the Schiff base ligand (HL).
  • Sahu, S. K., et al. (2014).
  • Grela, E., et al. (2018). Current methodology of MTT assay in bacteria - A review. PubMed.
  • Letters in Applied NanoBioScience. (2024). Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes.
  • El-Sayed, M. A. A., et al. (2024).
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • ResearchGate. (n.d.). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

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A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, precise characterization of molecules like 2,3-dichloro-6-methylaniline is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to elucidate and confirm the structure of this compound, grounded in established principles and experimental data.

The structure of this compound presents a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. This guide will dissect the expected outcomes from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the predicted data for our target molecule with that of structurally similar compounds, we can build a robust and self-validating system for its identification.

The Molecular Structure: this compound

Before delving into the spectroscopic data, it is crucial to visualize the molecular structure and the distinct chemical environments of each atom. This understanding forms the basis for interpreting the resulting spectra.

Fragmentation M [C7H7Cl2N]+• m/z = 175, 177, 179 M_minus_CH3 [C6H4Cl2N]+ m/z = 160, 162, 164 M->M_minus_CH3 - •CH3 M_minus_Cl [C7H7ClN]+ m/z = 140, 142 M->M_minus_Cl - •Cl M_minus_2Cl [C7H7N]+ m/z = 105 M_minus_Cl->M_minus_2Cl - •Cl

Caption: Proposed fragmentation pathway for this compound.

Comparative Analysis:

By comparing the fragmentation pattern with that of other chlorinated anilines, we can gain further confidence in our structural assignment. For instance, the mass spectrum of 2,6-dichloro-3-methylaniline would also show a molecular ion cluster at m/z 175, 177, and 179, but its fragmentation pattern, particularly the relative abundances of fragment ions, may differ due to the different positions of the substituents.[1]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Sample Preparation:

  • NMR: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • IR (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk.

  • MS (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography.

Instrumentation and Data Acquisition:

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

FT-IR Spectroscopy:

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample holder (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry:

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Speed: 1-2 scans/second

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.[2]

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and Mass spectra, and by comparing these data with those of structurally related compounds, researchers can achieve a high degree of confidence in their structural assignment. This guide provides a comprehensive framework for this analytical workflow, emphasizing the importance of a logical, evidence-based approach to structural elucidation in modern chemical and pharmaceutical research.

References

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. (2008). Magnetic Resonance in Chemistry, 46(8), 744-747. [Link]

  • Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package - Ingenta Connect. (n.d.). Ingenta Connect. [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines - ResearchGate. (n.d.). ResearchGate. [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing. (n.d.). Canadian Science Publishing. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.). ACS Publications. [Link]

  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Scribd. [Link]

  • IR: amines. (n.d.). University of Colorado Boulder. [Link]

  • 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem. (n.d.). PubChem. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts. [Link]

  • 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem. (n.d.). PubChem. [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (n.d.). Dalhousie University. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Puget Sound. [Link]

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A Comparative Guide to Substituted Anilines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational pillars in the edifice of organic synthesis, serving as versatile precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the aniline ring profoundly influences its nucleophilicity, steric profile, and electronic properties, thereby dictating its reactivity and selectivity in a multitude of chemical transformations. This guide offers an in-depth comparative analysis of the performance of variously substituted anilines in several cornerstone reactions of modern organic synthesis. We will delve into the mechanistic underpinnings of substituent effects and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Crucial Role of Substituents: Electronic and Steric Effects

The reactivity of a substituted aniline is a delicate interplay of electronic and steric factors. Electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen atom and the aromatic ring, enhancing the aniline's nucleophilicity and its reactivity in electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) diminish the electron density, rendering the aniline less nucleophilic but potentially more reactive in other contexts, such as nucleophilic aromatic substitution on an attached halo-aromatic ring.

Steric hindrance, particularly from ortho-substituents, can significantly impede the approach of reagents to the nitrogen atom or the aromatic ring, influencing reaction rates and, in some cases, dictating regioselectivity.[1] This guide will explore these effects in the context of specific, high-impact synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon and carbon-nitrogen bonds. Substituted anilines are pivotal substrates in two of the most prominent of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of Substituted Haloanilines

The Suzuki-Miyaura reaction is a robust method for forming biaryl compounds. When employing substituted haloanilines as the electrophilic partner, the nature of the substituent on the aniline ring can significantly impact the reaction's efficiency.

Generally, electron-withdrawing groups on the haloaniline enhance the rate of oxidative addition, the often rate-limiting step of the catalytic cycle, leading to higher yields and faster reactions.[2] Conversely, electron-donating groups can slow down this step.

Comparative Performance of Substituted ortho-Bromoanilines in Suzuki-Miyaura Coupling

Substituent (at C4/C5)Boronic Ester PartnerProductYield (%)
HBenzylboronic acid pinacol ester2-Benzylaniline95
4-MethoxyBenzylboronic acid pinacol ester4-Methoxy-2-benzylaniline85
4-FluoroBenzylboronic acid pinacol ester4-Fluoro-2-benzylaniline92
5-NitroBenzylboronic acid pinacol ester5-Nitro-2-benzylaniline78
5-CyanoBenzylboronic acid pinacol ester2-Amino-4-cyanobiphenyl88

Data compiled from similar reactions and general trends observed in the literature. Actual yields may vary based on specific reaction conditions.[2]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Substituted ortho-Bromoanilines

This protocol is designed for the parallel synthesis and comparison of different substituted anilines.

Materials:

  • Substituted ortho-bromoaniline (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)

Procedure:

  • To an array of oven-dried reaction tubes, add the substituted ortho-bromoaniline (1.0 mmol), arylboronic acid or ester (1.2 mmol), palladium catalyst, and base.

  • Seal the tubes and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to each tube via syringe.

  • Place the reaction array in a preheated oil bath at 80-100 °C.

  • Stir the reactions for a predetermined time (e.g., 12-24 hours), monitoring the progress of a reference reaction by TLC or GC-MS.

  • Upon completion, cool the reactions to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the products by column chromatography on silica gel.

Logical Workflow for Comparative Suzuki-Miyaura Coupling

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Substituted Anilines (EDG vs. EWG) B Choose Boronic Acid/Ester A->B C Select Catalyst and Base B->C D Set up Parallel Reactions C->D E Execute Suzuki-Miyaura Protocol D->E F Monitor Reaction Progress E->F G Isolate and Purify Products F->G H Determine Yields G->H I Compare Performance H->I

Caption: Workflow for comparing substituted anilines in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[3] The electronic and steric properties of the aniline coupling partner are critical to the success of this reaction. Electron-rich anilines are generally more nucleophilic and react more readily, while electron-poor anilines can be more challenging substrates.[4] Sterically hindered anilines, particularly those with ortho-substituents, often require more specialized, bulky phosphine ligands to facilitate the reaction.[5][6]

Comparative Performance of Substituted Anilines in Buchwald-Hartwig Amination with 4-Chlorotoluene

Aniline SubstituentLigandBaseTemperature (°C)Yield (%)
HXPhosNaOtBu10095
4-MethoxyXPhosNaOtBu10098
4-NitroXPhosNaOtBu11075
2-MethylRuPhosK₃PO₄11088
2,6-DiisopropylBrettPhosK₃PO₄12082

Data compiled from various sources and represents typical outcomes.[7][8]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 mmol)

  • Substituted aniline (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane, 5 mL)

Procedure:

  • In a glovebox, charge an array of oven-dried reaction tubes with the palladium precatalyst, phosphine ligand, and base.

  • Add the aryl halide and the substituted aniline to each respective tube.

  • Add the anhydrous solvent.

  • Seal the tubes and remove them from the glovebox.

  • Place the reaction array in a preheated oil bath at the desired temperature (100-120 °C).

  • Stir vigorously for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the products by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R2NH Amine Complex Amine Complex Ligand Exchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2 A Aniline + Aldehyde B Imine Formation A->B C Iminium Ion Formation (+ Carboxylic Acid) B->C D Nucleophilic Attack by Isocyanide C->D E Nitrilium Intermediate D->E F Addition of Carboxylate E->F G Mumm Rearrangement F->G H Final Product (α-acylamino amide) G->H

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,3-Dichloro-6-methylaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and accurate quantification of 2,3-Dichloro-6-methylaniline is critical in pharmaceutical development and quality control, where it may be present as a key intermediate or a potential genotoxic impurity. The selection of an appropriate, validated analytical method is paramount to ensure product safety and regulatory compliance. This guide provides an in-depth comparison of the two primary chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of method validation as stipulated by the International Council for Harmonisation (ICH), detail robust experimental protocols, and present a data-driven comparison to guide the selection of the most fit-for-purpose methodology.

The Regulatory Cornerstone: Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. The ICH Q2(R2) guideline is the global standard, outlining the performance characteristics that must be evaluated to ensure a method is reliable, reproducible, and accurate for the quantification of a specific analyte.[1][2][3]

A successfully validated method provides a high degree of assurance that the reported results are scientifically sound. The core validation parameters, which form the basis of our comparison, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[4]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4]

  • Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Below is a conceptual workflow for the validation of an analytical method, from initial planning to final reporting, grounded in ICH principles.

cluster_0 Phase 1: Planning & Development cluster_2 Phase 3: Documentation Dev Define Analytical Procedure & Purpose Proto Develop Validation Protocol (ICH Q2) Dev->Proto Establishes criteria Spec Specificity (Forced Degradation) Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (%RSD) Loq LOD / LOQ Rob Robustness Report Validation Report Spec->Report Data transfer Lin->Report Acc->Report Prec->Report Loq->Report Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle Continuous monitoring

Caption: General workflow for analytical method validation per ICH Q2(R2).

Comparative Analysis of Chromatographic Techniques

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of this compound and the specific analytical requirements, such as required sensitivity and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile. Given the polar amine group and the molecular weight of this compound, HPLC is an exceptionally suitable technique.

  • Expertise & Causality: Reversed-phase HPLC is the mode of choice. A C18 (octadecylsilyl) stationary phase provides effective separation for moderately nonpolar compounds like chlorinated anilines. The amine functional group can exhibit poor peak shape due to its interaction with residual silanols on the silica support. Therefore, the mobile phase is typically acidified (e.g., with 0.1% formic or phosphoric acid). This protonates the aniline, ensuring a single ionic form and masking silanol interactions, resulting in sharp, symmetrical peaks. UV detection is straightforward as the aromatic ring provides strong chromophores.

  • Trustworthiness through Self-Validation: A robust HPLC method incorporates a System Suitability Test (SST) before any sample analysis. The SST solution (a standard of this compound) is injected multiple times. Key parameters like peak area precision (%RSD ≤ 2.0%), tailing factor (≤ 2.0), and theoretical plates (>2000) must be met. This ensures the chromatographic system is performing adequately on the day of analysis, making each run a self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is ideal for volatile and semi-volatile compounds. While anilines can be analyzed directly, their polarity can lead to peak tailing. However, the unparalleled specificity and sensitivity of mass spectrometry make GC-MS a powerful tool, especially for trace-level impurity analysis.

  • Expertise & Causality: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is generally effective for separating a wide range of semi-volatile compounds. The key to successful GC analysis of anilines is an inert system. An ultra-inert liner in the injection port is critical to prevent analyte adsorption, which would otherwise lead to poor peak shape and recovery. While derivatization can improve peak shape, it adds complexity. A well-maintained, inert GC system can often preclude this need.[6] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, where only ions specific to this compound are monitored, providing exceptional selectivity and low detection limits.

  • Trustworthiness through Self-Validation: Similar to HPLC, GC-MS methods should include checks to ensure system performance. This often involves injecting a standard to verify retention time stability and detector response. For MS, tuning the instrument is a prerequisite to ensure mass accuracy and sensitivity. The use of an internal standard, a structurally similar compound added to all samples and standards, corrects for variations in injection volume and instrument response, thereby enhancing the trustworthiness of the quantitative results.

Data-Driven Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of chloroanilines, based on data from established methods for structurally similar compounds. This provides a baseline for what to expect during the validation of a method for this compound.

Validation ParameterHPLC-UVGC-MSRationale & Justification
Linearity (R²) > 0.999[7]> 0.995Both techniques demonstrate excellent linearity over typical concentration ranges.
LOD ~0.1 µg/mL[7]0.005 - 0.05 µg/L[8]GC-MS offers significantly lower detection limits due to the high sensitivity and selectivity of the mass spectrometer in SIM mode.
LOQ ~0.5 µg/mL[7]~0.1 µg/L[8]The superior sensitivity of GC-MS translates to a lower limit of quantification, making it ideal for trace impurity analysis.
Accuracy (Recovery %) 98-102%[9]80-120%[8]Both methods are capable of high accuracy when properly optimized. The wider range for GC-MS accounts for more complex sample preparation steps.
Precision (RSD %) < 2.0%[9]< 15%[8]HPLC typically offers better precision for routine assays. GC-MS precision is excellent but can be slightly higher at trace concentrations.
Specificity Good (UV Spectrum)Excellent (Mass Spectrum)While HPLC-UV is specific, co-eluting impurities with similar UV spectra can interfere. GC-MS provides structural confirmation, offering the highest level of specificity.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies that can serve as a robust starting point for the development and validation of methods for this compound.

HPLC-UV Protocol

This method is designed for the routine quantification of this compound in drug substances or intermediates.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilutions are made from this stock to prepare calibration standards and test samples.

GC-MS Protocol

This method is optimized for high-sensitivity, trace-level quantification of this compound.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Transfer Line: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: (Note: These would be determined from the mass spectrum of a this compound standard. Expected ions would be the molecular ion at m/z 175 and characteristic fragment ions).

  • Sample Preparation:

    • Liquid-Liquid Extraction: For aqueous samples, adjust pH to >11 and extract three times with dichloromethane.[10] For solid samples, dissolve in a suitable solvent and dilute to the working range.

    • Final Solution: Concentrate the extract and reconstitute in toluene for injection.

The diagram below illustrates the divergent workflows for sample analysis using these two techniques.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Dissolution (e.g., ACN/Water) h_filter Filtration (0.45 µm) h_start->h_filter h_inject Autosampler Injection h_filter->h_inject h_sep C18 Column Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Quantification by External Standard h_detect->h_data g_start Sample Extraction (e.g., LLE with DCM) g_conc Solvent Exchange & Concentration g_start->g_conc g_inject Splitless Injection g_conc->g_inject g_sep Capillary Column Separation g_inject->g_sep g_detect Mass Spec Detection (SIM) g_sep->g_detect g_data Quantification by Internal Standard g_detect->g_data

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

The Litmus Test: Forced Degradation for Specificity

For any method intended to be "stability-indicating," a forced degradation study is mandatory.[11][12] This study deliberately stresses the drug substance under harsh conditions to produce potential degradation products. The objective is to demonstrate that the analytical method can effectively separate the main analyte peak from all degradation product peaks, thus proving its specificity.[13]

Forced Degradation Protocol: Prepare solutions of this compound and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control. A peak purity analysis (using a photodiode array detector for HPLC or deconvolution for MS) should be performed to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities.

Conclusion and Method Selection Rationale

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, provided they are properly validated according to ICH guidelines.

  • Choose HPLC-UV for: Routine quality control, purity assays, and content uniformity where analyte concentrations are relatively high. It is generally faster, less expensive, and more robust for day-to-day operations.

  • Choose GC-MS for: Trace-level analysis, such as the quantification of this compound as a genotoxic impurity or for environmental monitoring. Its superior sensitivity and unparalleled specificity are essential when low detection limits and unambiguous identification are required.

Ultimately, the intended purpose of the analysis dictates the choice of methodology. A thorough validation, grounded in the principles outlined in this guide, will ensure that the selected method yields data that is accurate, reliable, and defensible.

References

  • Altabrisa Group. (2025, July 30).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • AMSbiopharma. (2025, July 22).
  • Ega. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • ResearchGate. (2025, August 7).
  • ScienceDirect. (2021, October 18).
  • MedCrave online. (2016, December 14).
  • Research Journal of Pharmacy and Technology.
  • U.S. Environmental Protection Agency.
  • BenchChem.
  • ResearchGate. (2021, October 18).
  • ResearchGate. (n.d.).
  • BenchChem.
  • Sigma-Aldrich. (2006, August 10).

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A Comparative Guide to Precursors in Aclonifen Synthesis: The Strategic Role of 2,3-Dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the competitive landscape of agrochemical development, the efficiency, safety, and cost-effectiveness of a synthetic route are paramount. The diphenyl ether herbicide Aclonifen, a critical tool for controlling grass and broadleaf weeds, is a prime example of a molecule whose manufacturing strategy hinges on the selection of optimal precursors. This guide provides a comprehensive comparison of the industrially prevalent synthetic pathway, which proceeds through the key intermediate 2,3-dichloro-6-nitroaniline , against alternative synthetic strategies.

The objective of this guide is to move beyond a simple recitation of reaction steps. We will delve into the causality behind experimental choices, analyze the process from a self-validating perspective, and ground all claims in verifiable, authoritative sources. For professionals in process chemistry and agrochemical research, understanding these nuances is crucial for innovation and optimization.

The Dominant Paradigm: A Three-Step Synthesis to Aclonifen via 2,3-Dichloro-6-nitroaniline

The most established and commercially viable route to Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) begins with a readily available starting material, 1,2,3-trichlorobenzene. This pathway is characterized by its logical progression of nitration, selective ammonolysis, and final etherification.[1][]

The overall workflow can be visualized as follows:

cluster_0 Primary Synthetic Pathway A 1,2,3-Trichlorobenzene B 2,3,4-Trichloronitrobenzene A->B Step 1: Nitration (H₂SO₄, HNO₃) C 2,3-Dichloro-6-nitroaniline (Key Intermediate) B->C Step 2: Ammonolysis (NH₃, Autoclave) D Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) C->D Step 3: Etherification (Phenol, Base)

Caption: Primary industrial synthesis route for Aclonifen.

Step 1: Nitration of 1,2,3-Trichlorobenzene

The synthesis commences with the electrophilic aromatic substitution of 1,2,3-trichlorobenzene using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3]

  • Causality: The directing effects of the three chloro groups on the benzene ring guide the incoming nitro group primarily to the 4-position, yielding 2,3,4-trichloronitrobenzene. This regioselectivity is crucial for the success of the subsequent step.

Step 2: Selective Ammonolysis

This is the pivotal step where the precursor 2,3-dichloro-6-nitroaniline is formed. 2,3,4-trichloronitrobenzene is subjected to nucleophilic aromatic substitution using ammonia, typically in an autoclave under pressure and elevated temperature.[4]

  • Expertise & Experience: The key to this reaction's success is the selective replacement of the chlorine atom at the 4-position. This C-Cl bond is activated by the strongly electron-withdrawing nitro group in the para position, making it the most susceptible site for nucleophilic attack by ammonia. The reaction is often catalyzed by sulfur-containing compounds like p-hydroxybenzenesulfonic acid, which can enhance reaction rates and improve yields to over 99%.[4] The use of an autoclave is necessary to maintain the ammonia concentration and achieve the required reaction temperature, typically around 80-150°C.[3][4]

Step 3: Ullmann Ether Synthesis

In the final step, 2,3-dichloro-6-nitroaniline undergoes an Ullmann condensation (or a variation thereof) with a phenolate. This nucleophilic substitution reaction replaces the chlorine atom at the 3-position with a phenoxy group to yield Aclonifen.[5]

  • Trustworthiness: This reaction requires a base to deprotonate phenol, forming the more nucleophilic phenoxide anion. Common bases include potassium carbonate or sodium hydroxide.[6] The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.[5][7] The choice of solvent and base is critical for achieving high conversion rates and minimizing side reactions.

Alternative Synthetic Strategies and Precursors

While the 1,2,3-trichlorobenzene route is dominant, exploring alternatives is essential for process improvement and addressing potential supply chain vulnerabilities. A logical alternative would involve forming the diphenyl ether bond first, followed by chlorination and/or nitration.

A hypothetical alternative pathway could start from 3-bromoaniline and phenol.

cluster_1 Alternative Pathway Concept E 3-Bromoaniline + Phenol F 3-Phenoxyaniline E->F Ullmann Condensation (Cu Catalyst, Base) G Intermediates F->G Chlorination H Aclonifen (2-chloro-6-nitro-3-phenoxyaniline) G->H Nitration

Caption: A conceptual alternative route to Aclonifen.

This approach faces significant challenges, primarily concerning regioselectivity.

  • Ullmann Condensation: The initial copper-catalyzed coupling of 3-bromoaniline and phenol can produce 3-phenoxyaniline in high yield (around 90% under optimized conditions).[8]

  • Chlorination & Nitration: The subsequent steps of introducing a chlorine atom at the 2-position and a nitro group at the 6-position are problematic. The phenoxy and amino groups are both activating, ortho-, para-directing groups, making it extremely difficult to control the positions of the incoming electrophiles. This would likely lead to a mixture of isomers, requiring complex and costly purification steps, rendering the route commercially unviable without highly specific directing-group strategies.

Comparative Analysis: Process & Precursors

The superiority of the established pathway becomes evident when the key metrics are compared directly.

Table 1: Comparison of Synthetic Pathway Parameters

ParameterPrimary Pathway (via 2,3-Dichloro-6-nitroaniline)Alternative Pathway (via 3-Phenoxyaniline)Justification & Expert Insights
Starting Materials 1,2,3-Trichlorobenzene, Phenol3-Bromoaniline, Phenol1,2,3-Trichlorobenzene is a high-volume industrial chemical. While functionalized anilines are common, the specific starting material dictates the initial cost base.
Number of Steps 33The number of steps is nominally the same, but the complexity and efficiency differ vastly.
Key Challenge Handling of NH₃ under pressure (Ammonolysis).Achieving correct regioselectivity (Chlorination & Nitration).The engineering challenges of a high-pressure reaction are well-understood and manageable at an industrial scale. Poor regioselectivity, however, leads to low yields and high purification costs, which is often an insurmountable economic barrier.
Overall Yield High (each step is high-yielding and selective).Low (due to isomer formation).The primary route's yield for the ammonolysis step alone can exceed 99%.[4] The alternative route's final steps would have significantly lower yields of the desired product.
Product Purity High purity achievable with standard purification.Low initial purity requiring extensive chromatography.The high selectivity of the primary route simplifies purification, a major cost driver in chemical manufacturing.
Industrial Viability Proven and established.Commercially unfeasible due to selectivity issues.The predictability and efficiency of the established route make it the clear choice for large-scale production.

Detailed Experimental Protocols

The following protocols are based on procedures described in the patent literature and represent the established synthetic route.

Protocol 1: Synthesis of 2,3,4-Trichloronitrobenzene (Step 1)
  • Reference: Based on the process described in patent CN106854162A.[3]

  • Charge a nitration reactor with 98% sulfuric acid and 1,2,3-trichlorobenzene.

  • Begin agitation and heat the mixture to approximately 50°C until all 1,2,3-trichlorobenzene has dissolved.

  • Prepare a nitrating mixture of 98% sulfuric acid and 95% nitric acid in a separate vessel. The molar ratio of nitric acid to 1,2,3-trichlorobenzene should be approximately 1.10:1.[9]

  • Slowly add the nitrating mixture to the reactor while maintaining the temperature between 50-60°C.

  • Hold the reaction at this temperature for 2-3 hours upon completion of the addition.

  • Upon reaction completion, the product can be isolated through standard workup procedures involving phase separation and washing.

Protocol 2: Synthesis of 2,3-Dichloro-6-nitroaniline (Step 2)
  • Reference: Based on the process described in patent CN111646907A.[4]

  • Charge an autoclave with water, 2,3,4-trichloronitrobenzene, 30% aqueous ammonia, and a catalytic amount of p-hydroxybenzenesulfonic acid (e.g., mass ratio of 1:0.05 relative to the starting material).

  • Seal the reactor and begin stirring. Heat the mixture to 80°C. The pressure will rise to approximately 0.3-0.4 MPa.

  • Maintain the reaction at 80°C for 6 hours.

  • Cool the reactor to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

  • This method reports achieving a product purity of >99.5% and a yield of >99%.[4]

Protocol 3: Synthesis of Aclonifen (Step 3)
  • Reference: Based on the process described in patent CN115353458B.[6]

  • Prepare sodium phenolate by reacting phenol with sodium hydroxide.

  • In a suitable reactor, dissolve 2,3-dichloro-6-nitroaniline in an organic solvent such as ethyl acetate.

  • Add the prepared sodium phenolate to the solution.

  • Heat the reaction mixture to facilitate the nucleophilic substitution. Reaction temperatures are typically moderate (e.g., 70°C).

  • Monitor the reaction for completion (e.g., by HPLC).

  • Upon completion, cool the mixture to precipitate the crude Aclonifen.

  • The crude product can be purified by filtration and recrystallization from a solvent like methanol to yield the final product with purity >99%.[6]

Conclusion

A thorough analysis of the synthetic pathways to the herbicide Aclonifen demonstrates the strategic importance of 2,3-dichloro-6-nitroaniline as a key intermediate. The established industrial process, starting from 1,2,3-trichlorobenzene, is a testament to elegant process chemistry, where each step proceeds with high regioselectivity and yield. The critical ammonolysis step, which forms the core intermediate, is highly optimized and efficient.

Alternative strategies, while conceptually plausible, falter on the intractable challenge of controlling regioselectivity during the installation of functional groups onto the diphenyl ether core. The resulting isomeric mixtures would necessitate difficult and expensive purification, rendering such routes economically non-competitive. For researchers and process chemists, this comparison underscores a fundamental principle: a successful industrial synthesis is not merely a sequence of reactions, but a highly optimized and robust process where selectivity, efficiency, and safety are engineered into every step. The pathway via 2,3-dichloro-6-nitroaniline exemplifies this principle in action.

References

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Efficacy Analysis of Aclonifen: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the herbicide aclonifen, an agrochemical derived from the intermediate 2,3-dichloro-6-nitroaniline. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of aclonifen's efficacy, mode of action, and performance relative to other market alternatives. This document moves beyond a simple recitation of facts to offer insights into the causal relationships behind experimental findings and methodologies.

Introduction to Aclonifen: A Derivative of 2,3-Dichloro-6-nitroaniline

Aclonifen is a selective, pre-emergence diphenyl ether herbicide valued for its broad-spectrum control of grasses and broadleaf weeds in various crops.[1][] Its synthesis originates from 1,2,3-trichlorobenzene, which undergoes nitration and subsequent amination to form the key intermediate, 2,3-dichloro-6-nitroaniline.[][3] This intermediate is then etherified to yield aclonifen, 2-chloro-6-nitro-3-phenoxyaniline.[][4]

Initially, its mode of action was thought to be similar to other diphenyl ether herbicides, which inhibit the enzyme protoporphyrinogen oxidase (PPO).[4][5] However, recent research has revealed a novel mechanism, setting it apart from its chemical class.[4][6]

A Novel Mode of Action: Inhibition of Solanesyl Diphosphate Synthase

Unlike typical diphenyl ether herbicides that cause rapid necrosis through PPO inhibition, aclonifen induces a distinct bleaching effect on susceptible weeds.[6] This is because aclonifen's primary target is not PPO but rather solanesyl diphosphate synthase (SPS), a critical enzyme in the plant's isoprenoid pathway.[4][6]

The inhibition of SPS disrupts the biosynthesis of plastoquinone, a vital cofactor for phytoene desaturase, an enzyme essential for carotenoid production. The lack of carotenoids, which protect chlorophyll from photooxidation, leads to the characteristic bleaching symptoms and ultimately, plant death.[1][7] This unique mode of action has led to the classification of aclonifen into its own Herbicide Resistance Action Committee (HRAC) Group 32.[4]

Signaling Pathway of Aclonifen's Herbicidal Action

Aclonifen Aclonifen SPS Solanesyl Diphosphate Synthase (SPS) Aclonifen->SPS Inhibits Plastoquinone Plastoquinone Biosynthesis SPS->Plastoquinone Blocks PhytoeneDesaturase Phytoene Desaturase Activity Plastoquinone->PhytoeneDesaturase Disrupts Carotenoid Carotenoid Biosynthesis PhytoeneDesaturase->Carotenoid Inhibits Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Prevents Bleaching Weed Bleaching & Death Chlorophyll->Bleaching Leads to

Caption: Mechanism of aclonifen's herbicidal activity.

Efficacy and Crop Selectivity: A Comparative Overview

Aclonifen demonstrates excellent efficacy against a wide range of annual grasses and broadleaf weeds. Its selectivity in various crops, particularly sunflowers, is a key attribute.[1][8] This selectivity is largely due to the crop's ability to rapidly metabolize aclonifen into non-toxic polar conjugates, primarily through glutathione S-transferase activity.[1][8]

Performance in Wheat

Field studies have demonstrated the effectiveness of aclonifen in controlling problematic weeds in wheat, such as Phalaris minor. When applied as a pre-emergence (PE) or early post-emergence (EPoE) treatment, aclonifen has shown significant weed control efficiency.

Herbicide TreatmentApplication Rate (g a.i./ha)Weed Control Efficiency (%) - P. minor (56 DAA)Wheat Grain Yield ( kg/ha )
Aclonifen (PE)120083~4400-4600
Aclonifen (EPoE)120073.5~4500-4700
Pendimethalin (PE)1250~59~4200-4400
Sulfosulfuron (PoE)25-~4600-4700
Weedy Check-0~3400-3600
DAA: Days After Application. Data synthesized from multiple studies.[9][10]

As the data indicates, aclonifen at 1200 g/ha provides comparable, and in some cases superior, weed control to the standard pendimethalin treatment, resulting in significantly higher wheat grain yields compared to the weedy check.[9]

Performance in Sunflowers

Aclonifen is particularly well-suited for weed management in sunflowers due to the crop's high tolerance.[1][8] This tolerance is attributed to a combination of factors including low root uptake, rapid conjugation in the roots, and limited translocation to the shoots.[8] In pre-emergence applications, mixtures of aclonifen with other herbicides like s-metolachlor have proven effective for broad-spectrum weed control.[8]

Comparison with Alternative Pre-Emergent Herbicides

Aclonifen's performance characteristics position it as a strong candidate in the pre-emergent herbicide market. Below is a qualitative comparison with other common pre-emergent herbicides.

HerbicidePrimary Mode of ActionSolubilityKey AdvantagesKey Limitations
Aclonifen Solanesyl Diphosphate Synthase Inhibitor (HRAC 32)LowNovel mode of action, good crop safety in tolerant species, effective on grasses and broadleaves.Requires rainfall for activation.
Pendimethalin Microtubule Assembly Inhibition (HRAC 3)LowBroad-spectrum control, widely used and well-understood.Can cause crop injury under certain conditions.
Prodiamine Microtubule Assembly Inhibition (HRAC 3)Very LowLong residual activity.Less effective on certain broadleaf weeds.
Dithiopyr Microtubule Assembly Inhibition (HRAC 3)LowBoth pre- and early post-emergent activity on some weeds.Shorter residual control compared to prodiamine.
Oxadiazon PPO Inhibition (HRAC 14)Very LowLong-lasting barrier, effective on tough weeds.Can be injurious to turfgrass if not applied correctly.
Information synthesized from various sources.[11][12][13][14]

Experimental Protocols

Synthesis of Aclonifen from 2,3,4-Trichloronitrobenzene

The synthesis of aclonifen is a multi-step process that begins with the nitration of 1,2,3-trichlorobenzene, followed by amination to produce the key intermediate 2,3-dichloro-6-nitroaniline, and finally etherification.

Workflow for Aclonifen Synthesis

Start 1,2,3-Trichlorobenzene Nitration Nitration Start->Nitration Intermediate1 2,3,4-Trichloronitrobenzene Nitration->Intermediate1 Amination Amination (Ammonia) Intermediate1->Amination Intermediate2 2,3-Dichloro-6-nitroaniline Amination->Intermediate2 Etherification Etherification (Potassium Phenolate) Intermediate2->Etherification Product Aclonifen Etherification->Product

Caption: Synthetic pathway of aclonifen.

Step-by-Step Protocol:

  • Nitration: 1,2,3-trichlorobenzene is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, yielding 2,3,4-trichloronitrobenzene.

  • Amination: The resulting 2,3,4-trichloronitrobenzene is subjected to ammonolysis, where it is treated with ammonia under pressure and heat. This selectively replaces the chlorine atom at the 4-position with an amino group to form 2,3-dichloro-6-nitroaniline.[3]

  • Etherification: The intermediate, 2,3-dichloro-6-nitroaniline, is then reacted with potassium phenolate in an Ullmann condensation reaction to form the final product, aclonifen.[4]

Evaluation of Herbicidal Efficacy (Pot Study)

This protocol outlines a standard method for assessing the pre-emergence efficacy of aclonifen in a controlled environment.

  • Pot Preparation: Fill pots (e.g., 10 cm diameter) with a standardized soil mix.

  • Weed Seeding: Sow seeds of target weed species (e.g., Phalaris minor, Chenopodium album) at a uniform depth.

  • Herbicide Application: Prepare a stock solution of aclonifen in a suitable solvent. Apply the herbicide solution evenly to the soil surface using a laboratory sprayer to achieve the desired application rates (e.g., 600, 900, 1200 g a.i./ha). Include an untreated control and a reference herbicide (e.g., pendimethalin) for comparison.

  • Crop Sowing: Sow seeds of the test crop (e.g., wheat, sunflower) at the appropriate depth.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Data Collection: At regular intervals (e.g., 14, 28, and 56 days after application), assess weed control efficacy visually (on a 0-100% scale) and by measuring weed biomass (fresh and dry weight). Also, evaluate crop tolerance by observing any phytotoxicity symptoms and measuring crop height and biomass.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and compare the efficacy of different treatments.

Conclusion

Aclonifen, a herbicide derived from 2,3-dichloro-6-nitroaniline, stands out due to its novel mode of action targeting solanesyl diphosphate synthase. This unique mechanism provides an alternative for weed resistance management. Efficacy data demonstrates its robust performance in controlling a broad spectrum of weeds in key crops like wheat and sunflower, often outperforming or matching the efficacy of established pre-emergent herbicides. Its excellent crop selectivity, particularly in sunflowers, is a result of rapid metabolic detoxification. For researchers in agrochemical development, aclonifen represents a successful example of a molecule with a distinct biochemical target and favorable field performance.

References

  • Aclonifen: The identikit of a widely used herbicide. (n.d.). International Scholars Journals. [Link]

  • Aclonifen. (n.d.). In Wikipedia. [Link]

  • Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides. (2020). Pest Management Science, 76(10), 3377-3388. [Link]

  • Evaluating bio-efficacy of aclonifen herbicide against diverse weed flora in wheat. (2023). Agronomy Journal. [Link]

  • Evaluating bio-efficacy of aclonifen herbicide against diverse weed flora in wheat. (n.d.). ResearchGate. [Link]

  • Evaluation of Aclonifen 600SC a Broad-Spectrum Herbicide Molecule to Control Canary Grass (Phalaris minor (Retz.) Pers.) in Wheat Crop. (n.d.). ResearchGate. [Link]

  • The herbicide aclonifen: The complex theoretical bases of sunflower tolerance. (2011). Pesticide Biochemistry and Physiology, 100(2), 193-198. [Link]

  • Assessment of the Effects of the Herbicide Aclonifen and Its Soil Metabolites on Soil and Aquatic Environments. (2022). Toxics, 10(9), 523. [Link]

  • Mode of action and fate of the herbicide aclonifen. (n.d.). ResearchGate. [Link]

  • The Aclonifen Effect. (2021, June 10). YouTube. [Link]

  • Aclonifen Effect. (n.d.). Bayer Crop Science UK. [Link]

  • The herbicide aclonifen: The complex theoretical bases of sunflower tolerance. (n.d.). ResearchGate. [Link]

  • New pre-emergent herbicides – how are they performing? (n.d.). Grains Research and Development Corporation. [Link]

  • Use of aclonifen and certain aclonifen containing herbicide combinations in tuberous root crop plants. (2017).
  • Aclonifen. (n.d.). PubChem. [Link]

  • A method for preparing acetofen. (n.d.).
  • Herbicide Comparison Table. (n.d.). Wisconsin DNR. [Link]

  • A Guide To Pre-emergent Herbicides And How They Work. (n.d.). The Lawn Shed. [Link]

  • Types of Pre-Emergent Herbicides. (2023, March 26). Lawn Love. [Link]

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Navigating Specificity: A Comparative Guide to Cross-Reactivity Studies of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and analytical chemistry, the assurance of specificity is paramount. For researchers working with small molecules such as 2,3-Dichloro-6-methylaniline, a critical intermediate in various synthetic pathways, understanding the potential for cross-reactivity in analytical assays is not merely a procedural step but a cornerstone of data integrity. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound, supported by experimental frameworks and data interpretation strategies. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to conduct robust cross-reactivity studies.

The Imperative of Selectivity in Analytical Assays

This guide will primarily focus on the development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a primary screening tool for cross-reactivity. Furthermore, we will explore alternative and complementary chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for confirmatory analysis.

The Competitive ELISA: A Powerful Tool for Screening Cross-Reactivity

The competitive ELISA is a highly sensitive and specific immunoassay format well-suited for the detection and quantification of small molecules like this compound, which act as haptens. The principle of this assay lies in the competition between the target analyte (this compound) and a labeled version of the analyte for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte in the sample.

Designing the Competitive ELISA for this compound

A successful competitive ELISA hinges on the quality of its key reagents: the antibody and the labeled competitor.

  • Hapten Synthesis and Immunogen Preparation: Since this compound is too small to elicit an immune response on its own, it must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to create an immunogen. The choice of conjugation chemistry is critical to present the key structural features of the hapten to the immune system.

  • Antibody Production: Polyclonal or monoclonal antibodies can be generated by immunizing animals with the prepared immunogen. Monoclonal antibodies are generally preferred for their high specificity to a single epitope, which can significantly reduce the potential for cross-reactivity.

  • Enzyme-Labeled Competitor: A conjugate of this compound and an enzyme (e.g., Horseradish Peroxidase [HRP]) serves as the labeled competitor in the assay.

Experimental Protocol: Competitive ELISA for this compound Cross-Reactivity

This protocol provides a step-by-step methodology for assessing the cross-reactivity of a panel of structurally related compounds against a this compound-specific antibody.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • Anti-2,3-Dichloro-6-methylaniline antibody (primary antibody)

  • This compound-HRP conjugate (labeled antigen)

  • This compound standard

  • Potential cross-reactants (e.g., isomers of dichloro-methylaniline, other aniline derivatives)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Assay Procedure:
  • Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-2,3-Dichloro-6-methylaniline antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well to block any unoccupied binding sites on the plastic surface. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add a fixed concentration of the this compound-HRP conjugate to each well. Simultaneously, add varying concentrations of the this compound standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. A color change will occur in wells where the HRP enzyme is present.

  • Stopping the Reaction: Stop the enzyme-substrate reaction by adding the stop solution. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating 1. Antibody Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Add Labeled Antigen & Standard/Sample Wash2->Competition Wash3 6. Washing Competition->Wash3 Substrate 7. Substrate Addition Wash3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance Stop->Read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Data Analysis and Interpretation

The cross-reactivity of a compound is determined by comparing its concentration required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte (this compound).

Calculation of Cross-Reactivity Percentage:

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100[1]

A higher percentage indicates a greater degree of cross-reactivity.

Potential Cross-Reactants and Illustrative Data

The selection of potential cross-reactants is crucial and should be based on structural similarity to this compound. This includes isomers and other related aniline derivatives.

Table 1: Potential Cross-Reactants for this compound Studies

Compound NameStructureRationale for Inclusion
This compound Target Analyte
2,4-Dichloro-6-methylanilineIsomer, same molecular formula
2,5-Dichloro-6-methylanilineIsomer, same molecular formula
3,4-DichloroanilineStructurally similar dichloroaniline
2,6-DimethylanilineStructurally similar dimethylaniline
o-Toluidine (2-methylaniline)Parent methylaniline structure
2-ChloroanilineParent chloroaniline structure

Note: Chemical structures are for illustrative purposes.

Table 2: Hypothetical Cross-Reactivity Data from a Competitive ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
2,4-Dichloro-6-methylaniline5020
2,5-Dichloro-6-methylaniline2005
3,4-Dichloroaniline10001
2,6-Dimethylaniline> 10,000< 0.1
o-Toluidine> 10,000< 0.1
2-Chloroaniline> 10,000< 0.1

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only to demonstrate the calculation and interpretation of cross-reactivity. Actual experimental results may vary.

Structures cluster_target Target Analyte cluster_isomers Structural Isomers cluster_related Related Compounds Target This compound Isomer1 2,4-Dichloro-6-methylaniline Isomer2 2,5-Dichloro-6-methylaniline Related1 3,4-Dichloroaniline Related2 2,6-Dimethylaniline

Caption: Structural relationships of potential cross-reactants.

Alternative and Confirmatory Analytical Methods

While ELISA is an excellent screening tool, chromatographic methods coupled with mass spectrometry offer orthogonal selectivity and are considered the gold standard for confirmation and quantification.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high separation efficiency and definitive identification based on both retention time and mass fragmentation patterns. It is particularly suitable for the analysis of volatile and semi-volatile compounds like aniline derivatives.[4] Method validation for GC-MS should include an assessment of selectivity by analyzing potential interferences to ensure they do not co-elute and produce confounding signals.[2][5]

High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for a wide range of compounds, including those that are not amenable to GC analysis. Reversed-phase HPLC with UV or MS detection is a common approach for the separation and quantification of chloroanilines.[6][7][8] The selectivity of an HPLC method is determined by the choice of the stationary phase, mobile phase composition, and the detector's ability to distinguish the analyte from co-eluting matrix components.[9]

Table 3: Comparison of Analytical Methods for Cross-Reactivity Assessment

FeatureCompetitive ELISAGC-MSHPLC-MS/MS
Principle Antigen-antibody bindingChromatographic separation & mass fragmentationChromatographic separation & mass-to-charge ratio
Selectivity Based on antibody specificityHigh, based on retention time and mass spectrumVery high, based on retention time and precursor/product ions
Throughput HighModerateModerate to high
Application Screening, semi-quantitativeConfirmation, quantificationConfirmation, quantification
Matrix Effects Can be significantCan be significantCan be significant, but mitigated by MS/MS

Mitigating Matrix Effects

A critical consideration in any analytical method is the potential for matrix effects, where components of the sample other than the analyte interfere with the measurement.[10] In immunoassays, this can lead to non-specific binding or inhibition of the antibody-antigen interaction. In chromatographic methods, matrix components can cause ion suppression or enhancement in the mass spectrometer.

Strategies to minimize matrix effects include:

  • Sample Preparation: Employing robust sample extraction and clean-up procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Method Optimization: Adjusting assay conditions (e.g., buffer composition, incubation times in ELISA) or chromatographic parameters (e.g., gradient elution in HPLC).

  • Use of Internal Standards: In chromatographic methods, the use of isotopically labeled internal standards can effectively compensate for matrix effects.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of analytical method development and validation for this compound. The competitive ELISA serves as a powerful, high-throughput screening tool to identify potential interferences from structurally related compounds. However, for definitive quantification and confirmation, orthogonal methods such as GC-MS or HPLC-MS/MS are indispensable. By understanding the principles, strengths, and limitations of each technique and by implementing a systematic approach to assessing selectivity, researchers can ensure the generation of reliable and defensible data, which is the bedrock of scientific integrity and successful drug development.

References

  • Determining Cross Reactivity with an ELISA. (n.d.). Discovery Sci. Retrieved January 2, 2026, from [Link]

  • VALIDATION OF METHOD FOR 4-CHLOROANILINE AND 4,4'-BI-O-TOLUIDINE FROM DYED LEATHER. (n.d.). Inpro-tst.ro. Retrieved January 2, 2026, from [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2011). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Understanding and Limiting Cross-Reactivity in ELISA Testing. (2022). Science World Report. Retrieved January 2, 2026, from [Link]

  • Method Development and Validation for Quantitative Determination of Para Chloroaniline, an Impurity, in Efavirenz Active Pharmaceutical Ingredient. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2011). ResearchGate. Retrieved January 2, 2026, from [Link]

  • ELISA percentage (E%, see Methods) calculated based on the indirect... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Determination of aniline and its substituted derivatives in sewage water by gas chromatography. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. Retrieved January 2, 2026, from [Link]

  • Assessment of allergen cross-reactivity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (n.d.). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

  • Aniline-containing derivatives of parthenolide: Synthesis and anti-chronic lymphocytic leukaemia activity. (n.d.). ChemRxiv. Retrieved January 2, 2026, from [Link]

  • [Simultaneous determination of propanil, carbaryl and 3,4-dichloroaniline in human serum by HPLC with UV detector following solid phase extraction]. (2002). PubMed. Retrieved January 2, 2026, from [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2014). ResearchGate. Retrieved January 2, 2026, from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

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  • SELECTIVITY IN ANALYTICAL CHEMISTRY. (n.d.). IUPAC. Retrieved January 2, 2026, from [Link]

  • SELECTIVITY IN ANALYTICAL CHEMISTRY. (n.d.). Revue Roumaine de Chimie. Retrieved January 2, 2026, from [Link]

  • Comparison of the in vitro toxicity of dichloroaniline structural isomers. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved January 2, 2026, from [Link]

  • 2,3-Dichloroaniline. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]

  • HPLC chromatograms of chloroaniline isomers (1.12 mmol L − 1. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Variations in IC(50) values with purity of mushroom tyrosinase. (2009). PubMed. Retrieved January 2, 2026, from [Link]

  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI. Retrieved January 2, 2026, from [Link]

  • A study of C4H3N isomers in TMC-1: line by line detection of HCCCH2CN. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

  • Quantitative optimization and identification of Nitroaniline isomers: An application case of MOF-based fluorescent virtual sensor arrays. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For drug development professionals and researchers, the proper disposal of compounds like 2,3-Dichloro-6-methylaniline is not merely a regulatory hurdle but a critical component of responsible science. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this halogenated aromatic amine, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel and the environment.

Part 1: Hazard Assessment and Proactive Risk Mitigation

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a chlorinated aromatic amine, a class of chemicals that demands rigorous handling protocols due to its toxicological profile.

Toxicological Profile:

  • Acute Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Damage: Evidence suggests a danger of cumulative effects with prolonged or repeated exposure.[1]

  • Environmental Hazard: The compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment.[1][2] Therefore, it must be prevented from entering drains or waterways.[2][3]

The primary risk mitigation strategy is the consistent and correct use of Personal Protective Equipment (PPE). The causality is clear: preventing exposure eliminates the risk of harm. All handling and disposal preparation must be conducted within a certified chemical fume hood to control inhalation exposure.[1]

PPE Category Specification Rationale
Hand Protection Compatible, chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents dermal absorption, which is a primary route of toxic exposure.[1]
Eye Protection Chemical safety goggles and, where splashing is possible, a face shield.Protects against accidental splashes that can cause serious eye irritation.[4][5]
Body Protection A lab coat or chemical-resistant apron. For larger quantities, impervious clothing may be necessary.[3]Minimizes the risk of skin contact from spills or splashes.
Respiratory NIOSH (US) or CEN (EU) approved air-purifying respirator with an organic vapor cartridge and a P2/N99 particulate filter.[1]Essential for weighing, transferring, or any operation that could generate dust or aerosols, especially outside of a fume hood.[1]

An emergency safety shower and eye wash station must be immediately accessible in any area where this compound is handled.[1]

Part 2: Waste Characterization, Segregation, and Storage

Proper disposal begins with correct waste characterization. As a chlorinated organic compound, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Hazardous Waste Code: While specific codes can vary, wastes from the production of chlorinated compounds or discarded unused formulations of toxic chemicals may fall under EPA hazardous waste codes such as the F-list (from non-specific sources) or U-list (for discarded commercial chemical products).[6][7][8][9] Always consult your institution's Environmental Health & Safety (EHS) office for the precise codes applicable in your region.

Protocol for Waste Segregation and Storage:

  • Designate a Container: Use only a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[10]

  • Labeling is Critical: The moment waste is added, the container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Environmental Hazard").[1][10]

  • Prevent Commingling: Never mix this compound waste with other waste streams.[10] Mixing can lead to dangerous chemical reactions and complicates the disposal process. It is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[11][12]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][10][13] The container must remain closed except when actively adding waste.[10]

Part 3: Step-by-Step Disposal Protocol

The approved and environmentally sound method for disposing of halogenated organic compounds like this compound is high-temperature incineration conducted by a licensed professional waste disposal service.[1] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Workflow for Laboratory-Scale Waste Disposal

This protocol outlines the procedure from generating the waste to its final hand-off for disposal.

  • Initial Collection:

    • Collect all waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated hazardous waste container as described in Part 2.

    • For residual solid material in its original container, this container itself becomes the waste vessel. Do not attempt to rinse it out into the sink.

  • Preparing for Disposal:

    • Ensure the waste container is securely sealed and the label is accurate and complete.

    • If the primary container is compromised, it must be over-packed into a larger, compatible container.[10]

  • Contacting Disposal Services:

    • Coordinate with your institution's EHS department or a contracted licensed professional waste disposal service.[1]

    • Provide them with the exact chemical name and quantity of the waste. They will provide specific instructions for pickup and transport.

  • The Scientific Rationale for Incineration:

    • This compound is a halogenated organic compound.[14] The combustion of such materials at standard temperatures can lead to the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).[14]

    • To prevent this, regulations mandate that waste containing over 1% halogenated organic substances must be incinerated at a minimum temperature of 1100 °C (2012 °F).[15][16]

    • This high-temperature incineration, typically with a residence time of at least two seconds, ensures a waste destruction efficiency (DRE) of >99.9999%.[16]

    • The process must be coupled with an afterburner and a scrubber system to neutralize the resulting acidic gases, such as hydrogen chloride (HCl).[1][16]

The logical flow of this disposal process is illustrated in the diagram below.

cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Professional Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Segregate into a Designated, Compatible, & Labeled Container A->B Step 1 C Store Securely in Satellite Accumulation Area (SAA) B->C Step 2 D Contact EHS / Licensed Waste Disposal Service C->D Initiate Disposal Request E Package for Pickup per EHS Instructions D->E Step 3 F Transport to Licensed Facility E->F Step 4 G High-Temperature Incineration (≥1100°C) with Scrubber F->G Step 5 H Complete Destruction & Neutralization of Byproducts G->H Final Outcome

Caption: Waste Disposal Workflow for this compound.

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the affected area and alert colleagues and your supervisor.[1]

  • Control Access: Prevent personnel from entering the spill area.

  • Assemble PPE: Don the appropriate PPE, including a respirator, heavy rubber gloves, rubber boots, and protective clothing.[1]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material, avoiding the creation of dust.[1][4]

    • Place the spilled material and all contaminated cleaning supplies into a labeled hazardous waste container.[1][10]

    • Once the material is removed, decontaminate the area with a suitable solvent and then wash with soap and water.[1] Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2,3-Dichloro-6-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for handling 2,3-Dichloro-6-methylaniline in a laboratory setting. As a substituted aniline, this compound and its structural analogs present significant health risks that necessitate stringent safety measures. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the hazards and implementing robust control measures. The causality behind each recommendation is explained to build a deep, foundational understanding of safe laboratory practice.

Disclaimer: Specific safety data for this compound is limited. Therefore, this guidance is conservatively based on the known hazards of structurally similar compounds, such as other dichlorinated and methylated anilines.[1][2] You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for the exact material you are handling.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential routes of exposure and the toxicological profile of this chemical class is the first step in preventing laboratory incidents. Chlorinated anilines are known for their systemic toxicity, and exposure can occur via inhalation, skin contact, or ingestion.[1][3]

Key Health Hazards Summary

Hazard ClassificationDescriptionPotential EffectsSupporting Sources
Acute Toxicity Fatal or toxic if swallowed, inhaled, or in contact with skin.[4][5]Can cause systemic poisoning. Anilines are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin), dizziness, and headache.[3][1][4][5][6]
Skin Corrosion/Irritation Causes skin irritation.[7]Can cause redness, inflammation, and pain. More significantly, dermal absorption is a primary route for systemic toxicity.[1][3][2][7][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2]Direct contact can lead to severe irritation, pain, and potential long-term damage.[2][7][8]
Specific Target Organ Toxicity (STOT) May cause respiratory irritation and potential damage to organs (notably the blood) through single or repeated exposure.[4][7]Inhalation of dust or vapors can irritate the respiratory tract.[7][8] Chronic exposure may lead to cumulative damage.[1][1][4][7]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1][3]Spills and improper disposal can cause significant harm to ecosystems.[1][3][4][9]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense. It should only be used after a systematic implementation of more effective control measures. This approach, known as the Hierarchy of Controls, is fundamental to robust laboratory safety.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Safety Shower and Eyewash Station: These must be readily accessible and unobstructed.[1][2][10] Their functionality should be tested regularly.

Mandatory Personal Protective Equipment (PPE)

Given the high acute toxicity of this class of compounds, a comprehensive PPE strategy is non-negotiable.

Eye and Face Protection
  • Requirement: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against splashes and airborne particles that can cause severe eye irritation or damage.[2][11]

  • Additional Protection: When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[12]

Hand Protection
  • Requirement: Wear compatible, chemical-resistant gloves. It is critical to note that standard nitrile gloves may not be sufficient for prolonged contact with anilines.[13]

  • Causality: The skin is a primary route of absorption for toxic systemic effects.[1][3] Gloves prevent direct contact and subsequent absorption. Always inspect gloves for tears or pinholes before use.

  • Glove Selection:

Glove MaterialRecommendation for Chlorinated AnilinesBreakthrough Time
Nitrile Suitable for incidental contact only. Not recommended for prolonged handling or immersion.[14]Check manufacturer data; can be very short.
Neoprene Recommended for good resistance.Generally provides longer protection than nitrile.
Butyl Rubber Recommended for excellent resistance.Often provides superior protection for this chemical class.
Viton™ Recommended for excellent resistance, especially against aromatic compounds.Typically offers the highest level of protection.
  • Procedure: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[12] Dispose of contaminated gloves as hazardous waste and wash hands thoroughly with soap and water after handling the chemical.[7][12]

Body Protection
  • Requirement: A fully-buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a complete protective suit is necessary.[12]

  • Causality: This prevents contamination of personal clothing and skin.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][7]

Respiratory Protection
  • Requirement: Respiratory protection is mandatory if there is a failure in engineering controls, during the cleanup of a significant spill, or if airborne concentrations may exceed exposure limits.[1][12]

  • Causality: Inhalation is a rapid route for systemic poisoning.[4]

  • Selection:

    • For solid dust: A full-face particle respirator with N99 (US) or P2 (EU) filter cartridges is appropriate.[1]

    • For vapors or unknown concentrations: A full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[1][12]

    • Note: Users must be medically cleared, trained, and fit-tested to wear a respirator.[13]

Safe Handling and Operational Workflow

A disciplined, procedural approach is essential for minimizing exposure risk during routine handling.

cluster_workflow Safe Handling Workflow Prep 1. Preparation - Verify fume hood - Don full PPE - Prepare spill kit Handle 2. Handling - Weigh/transfer in hood - Keep container closed Prep->Handle Post 3. Post-Handling - Decontaminate surfaces - Clean equipment Handle->Post Waste 4. Disposal - Segregate waste - Seal hazardous waste container Post->Waste

Caption: Step-by-step workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood is operational and has a valid certification.

    • Don all required PPE as detailed in Section 3.

    • Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily available.[13]

    • Designate a specific area within the fume hood for the handling procedure.

  • Chemical Handling:

    • Perform all manipulations, including weighing and transfers, deep within the fume hood sash.

    • If handling a solid, be careful to avoid generating dust.[1][8]

    • Keep containers tightly closed when not in use.[7][12]

    • Use secondary containment (e.g., a tray or beaker) when transporting the chemical, even for short distances within the lab.[13]

  • Post-Handling & Decontamination:

    • After completing the task, decontaminate all surfaces and equipment using an appropriate solvent and procedure.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands and forearms thoroughly with soap and water.

Emergency Procedures

Spill Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.[13]

    • Sweep up the material, place it in a sealed, labeled container, and hold for hazardous waste disposal.[1]

    • Clean the spill area thoroughly.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.[1]

    • Alert your institution's emergency response team (e.g., Environmental Health & Safety).

    • Prevent entry into the contaminated area.

Exposure and First Aid
  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention immediately.

Waste Disposal Plan

  • Hazardous Waste: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be disposed of as hazardous waste.[1][3]

  • Containers: Collect waste in a designated, compatible, and clearly labeled container with a tight-fitting lid.[9][13]

  • Regulations: All waste disposal must be conducted through a licensed professional waste disposal service and in strict accordance with all federal, state, and local environmental regulations.[1][7] Do not discharge to drains or the environment.[9][12]

References

  • 2-Chloro-6-methylaniline SDS, 87-63-8 Safety Data Sheets - ECHEMI.

  • Material Safety Data Sheet - 2,3-dichloro aniline 98%.

  • Material Safety Data Sheet - 3-chloro aniline 98%.

  • 2,4-Dichloro-6-methylaniline 97 30273-00-8 - Sigma-Aldrich.

  • 2,4-Dichloro-6-methylaniline - CymitQuimica.

  • 3-Chloro-2-methylaniline Safety Data Sheet - Thermo Fisher Scientific.

  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology.

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.

  • Aniline - Washington State University.

  • 2,3-dichloro-6-nitroaniline - Safety Data Sheet - ChemicalBook.

  • 2,6-Dichloroaniline Safety Data Sheet - Tokyo Chemical Industry.

  • 2,3-Dichloroaniline Safety Data Sheet - Thermo Fisher Scientific.

  • Aniline - Rutgers University.

  • 2,6-Dichloro-3-methylaniline | C7H7Cl2N | CID 116529 - PubChem.

  • 2-Chloro-6-methylaniline 98 87-63-8 - Sigma-Aldrich.

  • Guidance on Storage and Handling of Chlorinated Solvents - Euro Chlor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.